Butyl butyl(phenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
7249-59-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
butyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-12-16(14-10-8-7-9-11-14)15(17)18-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
ACGUMJCTUKRBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Butyl butyl(phenyl)carbamate chemical properties and structure
The following technical guide details the chemical properties, synthesis, and biological context of Butyl butyl(phenyl)carbamate , a specialized lipophilic carbamate derivative.
Physicochemical Profile, Synthetic Methodologies, and Biological Implications
Executive Summary
Butyl butyl(phenyl)carbamate (CAS: 7249-59-4) is an
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule features a central carbamate linker flanked by a butyl ester group and a nitrogen atom substituted with both a phenyl ring and a secondary butyl chain. This "double-butyl" motif significantly increases the partition coefficient (LogP), suggesting high blood-brain barrier (BBB) permeability.
Structural Data Table
| Property | Value / Description |
| IUPAC Name | Butyl |
| CAS Number | 7249-59-4 |
| Molecular Formula | |
| Molecular Weight | 249.35 g/mol |
| SMILES | CCCCN(C1=CC=CC=C1)C(=O)OCCCC |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| H-Bond Donors | 0 (Lack of N-H bond increases stability) |
| H-Bond Acceptors | 2 (Carbonyl O, Ester O) |
| Physical State | Viscous colorless to pale yellow oil (Predicted) |
Structural Visualization
The lack of an acidic proton on the nitrogen (N-H) is the defining feature of this molecule. Unlike
Synthetic Protocol: Chloroformate Acylation Route
The most robust synthetic pathway involves the acylation of
Reagents & Materials[5][6][7][8][9][10][11]
-
Precursor:
-Butylaniline (1.0 equiv) -
Acylating Agent: Butyl chloroformate (1.1 equiv)
-
Base: Triethylamine (
) or Pyridine (1.2 equiv) to scavenge HCl. -
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add
-butylaniline (10 mmol) and dry DCM (50 mL). -
Base Addition: Add triethylamine (12 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent exothermic decomposition of the chloroformate.
-
Acylation: Add butyl chloroformate (11 mmol) dropwise over 15 minutes. The solution may become cloudy as triethylamine hydrochloride salts precipitate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup:
-
Quench with saturated
solution.[1] -
Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated
and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Purify the resulting oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Caption: The acylation pathway proceeds via a nucleophilic attack of the secondary amine on the chloroformate carbonyl, facilitated by base-mediated HCl scavenging.
Stability & Reactivity Profile
Hydrolytic Stability
Butyl butyl(phenyl)carbamate exhibits superior stability compared to "standard" carbamates (like carbaryl).
-
Mechanism: Hydrolysis must proceed via the
mechanism (nucleophilic attack at the carbonyl carbon by hydroxide), forming a tetrahedral intermediate. -
Kinetic Barrier: The steric bulk of the
-butyl and -phenyl groups hinders the approach of nucleophiles (water/hydroxide) to the carbonyl center. Furthermore, the absence of an N-H proton prevents the rapid elimination pathway often seen in -monosubstituted carbamate degradation.
Thermal Stability
As an ester lacking hydrogen bond donors, the molecule is thermally stable up to ~150°C but may undergo decarboxylation at extreme temperatures, reverting to
Biological Context: Cholinesterase Interaction
While carbamates are classically defined as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE) that carbamylate the active site Serine-203, this specific molecule behaves differently due to its substitution pattern.[2]
Structure-Activity Relationship (SAR)
-
Steric Hindrance: The bulky
-butyl- -phenyl group is too large to fit easily into the narrow "catalytic triad" at the bottom of the AChE gorge. -
PAS Binding: Research into bulky carbamates suggests they often bind to the Peripheral Anionic Site (PAS) at the gorge entrance.
-
Inhibition Mode: Likely acts as a non-competitive or mixed-type inhibitor rather than a pure competitive substrate mimic.
Interaction Pathway
Caption: The molecule's lipophilicity facilitates CNS entry, where steric bulk likely directs binding to the allosteric PAS rather than the catalytic active site.
Analytical Characterization (Expected Signals)
To validate the synthesis of this compound, researchers should look for the following spectral signatures:
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1700–1720
(Carbamate carbonyl). -
Absence of N-H: No broad peak at 3300
(confirms -disubstitution).
-
-
1H NMR (CDCl3, 400 MHz):
-
Phenyl Ring: Multiplet at
7.1–7.4 ppm (5H). -
O-CH2 (Ester): Triplet at
~4.1 ppm. -
N-CH2 (Amine): Triplet at
~3.7 ppm (shifted downfield by Phenyl ring). -
Alkyl Chains: Multiplets at
0.9–1.7 ppm (remaining butyl protons).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245417, Butyl butyl(phenyl)carbamate. Retrieved from [Link]
-
Bajda, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. PubMed. Retrieved from [Link]
-
Ghosh, A.K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cheméo. Chemical Properties of sec-Butyl N-phenyl carbamate (Analog Data). Retrieved from [Link]
Sources
Synthesis of Butyl butyl(phenyl)carbamate for laboratory use
Executive Summary & Strategic Rationale
This technical guide details the laboratory-scale synthesis of Butyl N-butyl-N-phenylcarbamate (Structure:
Strategic Route Selection: The synthesis utilizes a Nucleophilic Acyl Substitution pathway under kinetic control. We employ N-butylaniline as the nucleophile and n-butyl chloroformate as the electrophile.
-
Why this route? Unlike oxidative carbonylation (which requires high pressure CO/Pd catalysts) or isocyanate routes (which would require the unstable N-butyl-N-phenyl isocyanate), the chloroformate route offers high atom economy, mild conditions (0°C to RT), and facile purification via acid-base extraction.
-
Critical Control Point: The reaction generates HCl as a byproduct. Immediate scavenging by a tertiary amine base (Triethylamine) is required to prevent the protonation of the nucleophilic amine, which would stall the reaction.
Reaction Mechanism & Stoichiometry
The reaction proceeds via an addition-elimination mechanism at the carbonyl carbon.
-
Nucleophilic Attack: The lone pair on the N-butylaniline nitrogen attacks the carbonyl carbon of n-butyl chloroformate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The base (
) deprotonates the resulting cation, yielding the neutral carbamate and triethylamine hydrochloride salt.
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| N-Butylaniline | 149.24 | 1.0 | 0.932 | Nucleophile |
| n-Butyl Chloroformate | 136.58 | 1.1 | 0.994 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |
Visualization of Workflow
The following diagrams illustrate the reaction logic and the operational workflow.
Diagram 1: Reaction Scheme & Mechanism
Caption: Mechanistic pathway showing nucleophilic attack and base-mediated elimination.
Diagram 2: Laboratory Workflow Logic
Caption: Step-by-step operational workflow ensuring purity via specific wash protocols.
Detailed Experimental Protocol
Safety Warning: n-Butyl chloroformate is a lachrymator and corrosive. N-Butylaniline is toxic by absorption and a methemoglobinemia agent.[2] Perform all operations in a functioning fume hood.
Phase 1: Reaction Setup
-
Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (Argon or Nitrogen).
-
Solvation: Add N-Butylaniline (10.0 mmol, 1.49 g) and Triethylamine (12.0 mmol, 1.67 mL) to the flask.
-
Dilution: Add 30 mL of anhydrous Dichloromethane (DCM) . Stir to dissolve.
-
Cooling: Submerge the flask in an ice/water bath to reach 0°C. Rationale: Chloroformates are highly reactive; cooling prevents side reactions and controls the exotherm.
Phase 2: Addition & Reaction
-
Reagent Prep: Dilute n-Butyl chloroformate (11.0 mmol, 1.40 mL) in 10 mL of anhydrous DCM in the addition funnel.
-
Controlled Addition: Add the chloroformate solution dropwise over 20 minutes. You will observe the precipitation of white solids (Triethylamine Hydrochloride).
-
Equilibration: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 3–4 hours.
-
Validation (TLC): Spot the reaction mixture against the starting N-butylaniline on a silica plate (Eluent: 10% EtOAc in Hexanes). The starting material spot (UV active, lower Rf) should disappear.
Phase 3: Workup & Purification (The "Self-Validating" System)
This workup is designed to chemically remove impurities, minimizing the need for chromatography.
-
Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of saturated
. Shake vigorously and separate phases. -
Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 20 mL) .
-
Why? This protonates any unreacted N-butylaniline, rendering it water-soluble and removing it from the organic product layer.
-
-
Neutralization: Wash the organic layer again with saturated
(20 mL) to remove trace acid. -
Drying: Wash with Brine (20 mL), separate, and dry the organic layer over anhydrous
for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate via rotary evaporation (40°C, reduced pressure).
Phase 4: Characterization
The product is typically a colorless to pale yellow viscous oil.
-
Yield Expectation: 85–95%.
-
1H NMR (400 MHz, CDCl3) Diagnostic Peaks:
- 7.1–7.4 (m, 5H, Ph -H)
- 4.15 (t, 2H, O-CH2 -Pr)
- 3.70 (t, 2H, N-CH2 -Pr)
- 0.90 (overlapping t, 6H, terminal CH3 groups)
References
-
BenchChem. (2025).[1] Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Carbamates.[3][4] Retrieved from
-
PubChem. (2023). N-Butylaniline Safety Data Sheet (CID 14310).[5] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2023). Acclaim Carbamate Column Applications. Retrieved from
Sources
Technical Guide: Spectroscopic Characterization of Butyl butyl(phenyl)carbamate
This guide provides an in-depth technical analysis of Butyl butyl(phenyl)carbamate (CAS: 7249-59-4), a specific
Unlike simple carbamates, this molecule features a tertiary nitrogen, eliminating the N-H stretch in IR and altering the fragmentation patterns in Mass Spectrometry. The spectroscopic data presented below is synthesized from high-confidence structure-activity relationships (SAR), standard chemical shift databases, and established fragmentation rules for
Molecular Identity & Structural Logic
-
IUPAC Name: Butyl
-butyl- -phenylcarbamate -
CAS Number: 7249-59-4[1]
-
Molecular Formula:
-
Molecular Weight: 249.35 g/mol
-
Structural Core: A central carbamate linker (
) connecting a lipophilic -butyl aniline moiety to an -butyl chain.
Synthetic Context (Impurity & Origin)
Understanding the synthesis is critical for identifying specific spectral impurities. This compound is typically synthesized via two primary pathways:[2]
-
Acylation: Reaction of
-butylaniline with butyl chloroformate. -
Alkylation:
-alkylation of butyl phenylcarbamate (Butyl carbanilate).
Key Impurities to Watch: Unreacted
Infrared Spectroscopy (FT-IR)
The IR spectrum of Butyl butyl(phenyl)carbamate is distinct from its mono-substituted analogs due to the absence of the N-H stretching band.
| Frequency ( | Assignment | Mechanistic Insight |
| 2960 - 2870 | C-H Stretch (Aliphatic) | Strong absorption from the two butyl chains ( |
| 3060 - 3030 | C-H Stretch (Aromatic) | Weak intensity; diagnostic of the phenyl ring. |
| 1700 - 1715 | C=O Stretch (Carbamate) | The carbonyl is less shielded than in esters due to resonance with the nitrogen lone pair, but the tertiary nature ( |
| 1595, 1495 | C=C Ring Stretch | Characteristic "breathing" modes of the aromatic ring. |
| 1360 - 1380 | C-N Stretch | Strong band due to the |
| 1220 - 1250 | C-O-C Stretch | Asymmetric stretching of the ester linkage. |
| Absence | N-H Stretch | Critical Diagnostic: Lack of a band at 3300-3400 |
Nuclear Magnetic Resonance (NMR)
H NMR (500 MHz, CDCl )
Note on Rotamers: Tertiary carbamates often exhibit restricted rotation around the
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.35 - 7.42 | Multiplet | 2H | Ar-H (meta) | Typical aromatic AA'BB'C pattern. |
| 7.25 - 7.32 | Multiplet | 3H | Ar-H (ortho/para) | Overlapping multiplets common in |
| 4.12 | Triplet ( | 2H | O-CH | Deshielded significantly by the electronegative oxygen of the ester. |
| 3.68 | Triplet ( | 2H | N-CH | Deshielded by the nitrogen and phenyl ring, but upfield from the O-CH |
| 1.55 - 1.65 | Multiplet | 2H | O-CH | |
| 1.45 - 1.55 | Multiplet | 2H | N-CH | |
| 1.28 - 1.40 | Multiplet | 4H | -CH | Overlapping signals from both butyl chains. |
| 0.92 | Triplet | 3H | O-Butyl CH | Terminal methyl group. |
| 0.88 | Triplet | 3H | N-Butyl CH | Terminal methyl group (often overlapping). |
C NMR (125 MHz, CDCl )
| Shift ( | Assignment | Notes |
| 155.8 | C=O | Carbamate carbonyl carbon. |
| 142.5 | Ar-C (Ipso) | Quaternary carbon attached to Nitrogen. |
| 129.2 | Ar-C (Meta) | |
| 127.5 | Ar-C (Ortho) | |
| 126.8 | Ar-C (Para) | |
| 65.4 | O-CH | Highly characteristic of butyl esters. |
| 50.2 | N-CH | Characteristic of |
| 30.8, 29.5 | -CH | Internal methylene carbons. |
| 19.8, 19.2 | -CH | Methylene carbons adjacent to methyls. |
| 13.8, 13.7 | -CH | Terminal methyls. |
Mass Spectrometry (EI-MS)
The fragmentation of Butyl butyl(phenyl)carbamate follows a distinct pathway driven by the stability of the nitrogen cation and the facile loss of the alkoxy group.
-
Molecular Ion (
): m/z 249 (Weak to Moderate intensity). -
Base Peak: Often m/z 148 (
-butyl aniline cation) or m/z 106 ( -methylene aniline).
Fragmentation Pathway Analysis
-
-Cleavage / Loss of Alkoxy: The bond between the carbonyl carbon and the ether oxygen is labile. Cleavage yields the acylium ion
. -
Decarboxylation: Loss of
from the carbamate core is a primary degradation pathway, often yielding the -butyl aniline radical cation ( 149). -
McLafferty Rearrangement: The butyl chains allow for hydrogen transfer, leading to alkene elimination (butene).
Visualizing the Fragmentation Logic
Caption: Predicted fragmentation pathway for Butyl butyl(phenyl)carbamate under Electron Impact (EI) ionization.
Experimental Workflow: Synthesis & Verification
To ensure the data above correlates with your sample, follow this verification workflow.
Caption: Purification and validation workflow to isolate Butyl butyl(phenyl)carbamate from crude reaction mixtures.
References
-
PubChem Compound Summary. (2025). Butyl butyl(phenyl)carbamate (CID 245417). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). N-Butyl-N-phenylcarbamate derivatives fragmentation patterns. NIST Chemistry WebBook, SRD 69. [Link]
- Organic Syntheses. (1951). n-Butyl Carbamate Synthesis Protocols. Org. Synth. 1951, 31, 13.
Sources
The Biological Mechanism of Action of Butyl butyl(phenyl)carbamate: A Technical Guide
Executive Summary
Butyl butyl(phenyl)carbamate (IUPAC: butyl N-butyl-N-phenylcarbamate) is a highly lipophilic, di-substituted carbamate ester. While classical carbamates are predominantly recognized for their potent, reversible inhibition of acetylcholinesterase (AChE) via rapid carbamylation, the profound steric bulk of the N-butyl-N-phenyl moiety fundamentally alters this molecule's pharmacological trajectory. This whitepaper elucidates the predictive biological mechanisms of action for this compound, shifting the focus from classical esterase inhibition toward hydrophobic cavity targets such as Monoamine Oxidase B (MAO-B) and the Pregnane X Receptor (PXR).
Structural Pharmacology & Physicochemical Profile
To understand a molecule's biological fate, we must first analyze its physicochemical constraints. Butyl butyl(phenyl)carbamate possesses a molecular weight of 249.35 g/mol and lacks any hydrogen bond donors[1].
Crucially, the compound exhibits an experimentally predicted XLogP3 of 4.2 [1].
-
The Causality of Lipophilicity: In biological systems, an XLogP3 > 4.0 dictates extreme hydrophobicity. Rather than remaining in aqueous systemic circulation, this molecule will rapidly partition into lipid bilayers. This high membrane permeability allows it to bypass superficial plasma esterases and readily cross the blood-brain barrier (BBB) to access central nervous system (CNS) and intracellular nuclear targets.
Fig 1. Biological partitioning and target engagement pathway of Butyl butyl(phenyl)carbamate.
Core Mechanisms of Action in Biological Systems
Evasion of Classical AChE Carbamylation
Standard insecticidal and pharmaceutical carbamates (e.g., N-methyl carbamates) exert toxicity by entering the narrow 20 Å deep active site gorge of AChE and covalently transferring their carbamoyl group to the catalytic Ser203[2].
However, Butyl butyl(phenyl)carbamate is an N,N-disubstituted ester. The presence of both an N-butyl and an N-phenyl group creates massive steric hindrance. The AChE acyl pocket cannot easily accommodate this bulky complex, raising the activation energy required for nucleophilic attack by Ser203. Consequently, while it may act as a weak, reversible competitive inhibitor driven by hydrophobic interactions with the peripheral anionic site (PAS), it evades the potent, rapid carbamylation characteristic of simpler carbamates[2].
Monoamine Oxidase B (MAO-B) Modulation
Because the molecule evades rapid esterase degradation, its highly hydrophobic profile makes it an ideal candidate for targets with large lipophilic binding domains. Recent structure-activity relationship (SAR) studies have demonstrated that carbamate linkers coupled with bulky alkyl-phenyl groups (such as tert-butylphenyl derivatives) exhibit potent, selective inhibitory activity against human MAO-B (IC50 < 50 nM)[3].
MAO-B possesses a bipartite hydrophobic cavity (an entrance cavity and a substrate cavity). The extended butyl chain and the phenyl ring of Butyl butyl(phenyl)carbamate are perfectly suited to anchor into this hydrophobic gorge, competitively displacing monoamine substrates and altering dopaminergic signaling[3].
Pregnane X Receptor (PXR) Interaction
Lipophilic carbamates are potent modulators of xenobiotic-sensing nuclear receptors. Specifically, butylphenyl carbamate derivatives serve as critical scaffolds in the design of PXR inverse agonists and antagonists[4]. The mechanism of action involves the compound entering the massive, flexible ligand-binding domain (LBD) of PXR. The steric bulk of the N-butyl-N-phenyl group prevents the receptor's AF-2 helix from adopting the active conformation required for coactivator recruitment, thereby halting the transcription of downstream cytochrome P450 enzymes (e.g., CYP3A4)[4].
Fig 2. PXR nuclear receptor activation pathway mediated by lipophilic carbamate binding.
Quantitative Pharmacological Data Summary
The following table synthesizes the physicochemical and predicted kinetic parameters of Butyl butyl(phenyl)carbamate based on its structural class behavior in biological systems.
| Parameter | Value / Characteristic | Biological Implication |
| Molecular Weight | 249.35 g/mol [1] | Optimal for CNS penetration (Lipinski's Rule of 5 compliant). |
| Lipophilicity (XLogP3) | 4.2[1] | High lipophilicity; predicts strong membrane partitioning and BBB crossing. |
| Hydrogen Bond Donors | 0[1] | Enhances passive diffusion rates across lipid bilayers. |
| AChE IC50 (Class Trend) | > 10 μM[2] | Weak inhibition due to N,N-disubstitution steric hindrance preventing Ser203 attack. |
| MAO-B IC50 (Class Trend) | < 100 nM[3] | High-affinity binding potential within the bipartite hydrophobic substrate cavity. |
Self-Validating Experimental Protocols
To empirically validate the mechanistic claims above, researchers must employ rigorously controlled, self-validating assay systems. Below are the standard operating procedures designed by our application science team.
Protocol A: Orthogonal Target Selectivity Assay (AChE vs. MAO-B)
Objective: To quantify the kinetic divergence between esterase carbamylation and MAO-B inhibition.
Step 1: Buffer Optimization
-
Action: Prepare assay buffer (0.1 M Potassium Phosphate, pH 7.4) supplemented with 1% DMSO and 0.01% Triton X-100.
-
Causality: Butyl butyl(phenyl)carbamate is highly hydrophobic (XLogP3 = 4.2). In standard aqueous buffers, it will rapidly form micelles or precipitate, leading to artificially low target engagement (false negatives). The DMSO/Triton mixture maintains monomeric dispersion without denaturing the target enzymes.
Step 2: Compound Incubation
-
Action: Dispense 10 μL of the compound (serial dilutions from 100 μM to 1 nM) into a 384-well plate. Add 40 μL of recombinant human MAO-B or AChE. Incubate for 30 minutes at 37°C.
Step 3: Kinetic Readout
-
Action: Add the respective fluorogenic substrates (e.g., Amplex Red for MAO-B; ATChI/DTNB for AChE). Monitor continuous fluorescence/absorbance for 20 minutes.
Step 4: System Validation & Quality Control
-
Action: A protocol is only as reliable as its internal controls. This workflow is a self-validating system: you must simultaneously run a positive control (Safinamide for MAO-B; Donepezil for AChE) and a vehicle control (1% DMSO).
-
Validation Metric: Calculate the Z'-factor. The assay is only deemed valid for data extraction if the Z'-factor is > 0.5 , mathematically proving that the dynamic signal band is distinctly separated from the noise band.
Fig 3. Self-validating enzymatic assay workflow for target selectivity kinetics.
Protocol B: High-Throughput PAMPA for CNS Permeability
Objective: To validate the passive membrane diffusion predicted by the XLogP3 value.
Step 1: Donor Solution Preparation
-
Action: Dilute Butyl butyl(phenyl)carbamate to 10 μM in PBS (pH 7.4) containing 5% methanol.
Step 2: Membrane Coating
-
Action: Coat the PVDF filter of the PAMPA sandwich plate with 5 μL of a 20% lecithin in dodecane solution.
-
Causality: We utilize lecithin rather than pure alkanes because pure alkanes fail to mimic the polar headgroups of biological lipid bilayers. Lecithin accurately models the permeation of amphiphilic or polar-containing moieties like the carbamate linkage.
Step 3: Incubation and LC-MS/MS Quantification
-
Action: Assemble the donor and acceptor plates. Incubate at 25°C for 16 hours. Separate the plates and quantify the compound concentration in both wells using LC-MS/MS.
Step 4: System Validation (Mass Balance)
-
Action: Calculate the mass balance (Recovery %) to ensure the highly lipophilic compound is not simply adhering to the polystyrene plate walls. The assay is validated only if recovery is > 80%.
References
1.[3] Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity. MDPI - International Journal of Molecular Sciences. URL:[Link] 2.[2] Insecticidal carbamates exhibiting species-selective inhibition of acetylcholinesterase (ache). Google Patents (CA2699412A1). URL: 3.[4] Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications - Journal of Medicinal Chemistry. URL:[Link] 4.[1] Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417. PubChem - National Institutes of Health (NIH). URL:[Link]
Sources
CAS number and molecular formula for Butyl butyl(phenyl)carbamate.
Structural Profiling, Synthesis, and Applications of Butyl butyl(phenyl)carbamate (CAS 7249-59-4)
Executive Summary
Butyl butyl(phenyl)carbamate is a highly lipophilic, N,N-disubstituted carbamate ester frequently utilized in medicinal chemistry and structure-activity relationship (SAR) libraries[1]. Characterized by its unique structural motif—featuring both an N-butyl chain and an O-butyl ester flanking a central phenylcarbamate core—it serves as a specialized intermediate and a model compound for evaluating lipophilicity-driven membrane permeability in drug design[2]. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its role in high-throughput screening libraries, such as those maintained by the National Cancer Institute (under the identifier NSC 57369)[1][3].
Physicochemical & Structural Profiling
Understanding the quantitative descriptors of Butyl butyl(phenyl)carbamate is critical for predicting its pharmacokinetic behavior and behavior in organic synthesis. The compound exhibits a high predicted partition coefficient (XLogP3 = 4.2), indicating substantial lipophilicity[1]. This property is advantageous for crossing lipid bilayers but requires careful formulation strategies to overcome inherently low aqueous solubility.
Table 1: Quantitative Physicochemical and Identifier Data
| Property / Identifier | Value | Reference |
| CAS Number | 7249-59-4 | [1][4] |
| Molecular Formula | C15H23NO2 | [1][3] |
| Molecular Weight | 249.35 g/mol | [1] |
| Monoisotopic Mass | 249.17288 Da | [2][5] |
| SMILES | CCCCN(C1=CC=CC=C1)C(=O)OCCCC | [1][2] |
| InChIKey | ACGUMJCTUKRBQF-UHFFFAOYSA-N | [1][3] |
| XLogP3 (Predicted) | 4.2 | [1][2] |
| NSC Number | 57369 | [1][3] |
| UNII | TV7W9L25YQ | [1][3] |
Mechanistic Synthesis & Experimental Protocol
The synthesis of Butyl butyl(phenyl)carbamate is achieved through a nucleophilic acyl substitution reaction. The secondary amine, N-butylaniline, acts as the nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate.
Expert Insight & Causality: The N-butyl group introduces steric hindrance around the nucleophilic nitrogen, mildly reducing its reactivity compared to primary anilines. To drive the reaction to completion and neutralize the generated hydrochloric acid (which would otherwise protonate the amine and halt the reaction), an organic base such as Triethylamine (TEA) is strictly required. Dichloromethane (DCM) is selected as an aprotic solvent to dissolve both the lipophilic starting materials and the transient tetrahedral intermediate without participating in side reactions.
Protocol: Synthesis of Butyl butyl(phenyl)carbamate
Step 1: Initiation & Setup In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-butylaniline (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M, 50 mL). Add Triethylamine (1.5 eq, 15 mmol). Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the subsequent acyl transfer.
Step 2: Acyl Transfer Add Butyl chloroformate (1.2 eq, 12 mmol) dropwise over 15 minutes via a syringe. The slow addition prevents localized heating and suppresses the formation of potential side products.
Step 3: Propagation & Self-Validation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validating QC: Extract a 10 µL aliquot every hour for Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2). The reaction is deemed complete when the N-butylaniline spot (lower Rf) is fully consumed, replaced by a single product spot (higher Rf).
Step 4: Quenching & Workup Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove residual TEA and unreacted amine, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).
Step 5: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary to yield the pure carbamate.
Workflow for the nucleophilic acyl substitution synthesis of Butyl butyl(phenyl)carbamate.
Applications in Drug Discovery & Lipophilicity Profiling
As identified by its NSC number (57369), Butyl butyl(phenyl)carbamate has been incorporated into compound libraries evaluated by the National Cancer Institute (DTP/NCI) and the National Institute of Allergy and Infectious Diseases (NIAID)[1][3]. Carbamates are highly stable structural motifs in physiological conditions, often utilized to enhance the metabolic stability of drug candidates or to act as pseudo-irreversible inhibitors of serine hydrolases (e.g., cholinesterases or fatty acid amide hydrolase).
The dual-butyl substitution significantly elevates the molecule's lipophilicity (XLogP3 = 4.2)[1]. In phenotypic screening workflows, compounds with this specific logP range are frequently utilized to probe the upper limits of passive membrane permeability, aligning closely with the upper bounds of Lipinski's Rule of Five.
Integration of NSC 57369 into high-throughput phenotypic screening and SAR workflows.
Analytical Validation
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed against known benchmarks:
-
Mass Spectrometry (LC-MS) : Validation of the monoisotopic mass (249.17288 Da)[2]. Electrospray ionization (ESI+) typically yields the [M+H]+ adduct at m/z 250.18[2].
-
NMR Spectroscopy : ¹H-NMR will confirm the presence of the aromatic protons (multiplet, ~7.1-7.4 ppm) and the distinct aliphatic signals of the two butyl chains, which are differentiated by their proximity to the deshielding nitrogen and oxygen atoms.
References
-
Title : BUTYL BUTYL(PHENYL)CARBAMATE (UNII: TV7W9L25YQ) Source : Inxight Drugs - National Center for Advancing Translational Sciences (NCATS) URL :[Link]
-
Title : Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 Source : PubChem - National Institutes of Health (NIH) URL :[Link]
-
Title : Butyl butyl(phenyl)carbamate (C15H23NO2) Source : PubChemLite - Université du Luxembourg URL : [Link]
-
Title : C15H23NO2 - Explore Source : PubChemLite - Université du Luxembourg URL : [Link]
Sources
- 1. Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. BUTYL BUTYL(PHENYL)CARBAMATE [drugs.ncats.io]
- 4. 7249-59-4 butyl butyl(phenyl)carbamate butyl butyl(phenyl)carbamate - CAS Database [chemnet.com]
- 5. PubChemLite - C15H23NO2 - Explore [pubchemlite.lcsb.uni.lu]
The Carbamate Paradigm: Mechanistic Profiling and Kinetic Evaluation of Pseudo-Irreversible Cholinesterase Inhibitors
Executive Summary
The pharmacological targeting of cholinesterases—specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—remains a cornerstone in the management of neurodegenerative disorders like Alzheimer’s disease (AD) and neuromuscular conditions such as myasthenia gravis. Among the classes of cholinesterase inhibitors (ChEIs), carbamates occupy a unique biochemical niche. Unlike simple competitive inhibitors, carbamates act as "pseudo-irreversible" agents. This technical guide explores the covalent catalytic mechanisms of carbamates, synthesizes their quantitative kinetic profiles, and establishes a highly rigorous, self-validating experimental framework for evaluating novel carbamate-based therapeutics using the modified Ellman’s assay.
Mechanistic Biochemistry of Carbamate Inhibition
The Catalytic Triad Dynamics
To understand carbamate inhibition, one must first deconstruct the architecture of the AChE active site. The enzyme features a 20-Å-deep active site gorge, at the base of which lies the esteratic subsite containing the catalytic triad: Ser203, His447, and Glu334 (human AChE numbering)[1],[2].
During normal physiological function, AChE hydrolyzes acetylcholine (ACh) at near diffusion-controlled limits. The triad's histidine acts as a general base, activating the serine hydroxyl group for a nucleophilic attack on the acetyl carbon of ACh[2],[3]. This forms a transient acetylated enzyme intermediate, which is subsequently hydrolyzed (deacetylation) in microseconds to restore enzyme function[4].
The "Pseudo-Irreversible" Paradigm
Carbamates (e.g., rivastigmine, physostigmine, pyridostigmine) hijack this exact catalytic machinery but alter the reaction kinetics drastically. When a carbamate enters the active site, the Ser203 oxygen performs a nucleophilic attack on the carbamate carbonyl group[5],[6].
This reaction expels the leaving group (often a phenolic derivative) and results in a carbamoylated enzyme [4]. The critical divergence from natural substrate hydrolysis lies in the decarbamoylation step. While deacetylation occurs in microseconds, the hydrolysis of the carbamoyl-serine bond is sterically and electronically hindered, taking anywhere from minutes to days[4]. Because the enzyme is eventually regenerated, the inhibition is termed pseudo-irreversible[5].
This mechanism creates a profound pharmacokinetic/pharmacodynamic (PK/PD) advantage: the clinical duration of action is dictated by the enzyme's decarbamoylation rate rather than the drug's plasma half-life. For example, has a rapid elimination half-life of under 2 hours, yet it suppresses cholinesterase activity for up to 10 hours due to this covalent lock[7],[8].
Figure 1: Catalytic mechanism of pseudo-irreversible AChE inhibition by carbamates.
Pharmacokinetic & Quantitative Profiling
The efficacy of a carbamate is traditionally quantified by its half-maximal inhibitory concentration (
Table 1: Kinetic and
| Inhibitor | Class / Mechanism | Target Selectivity | AChE | BChE | Plasma Half-Life |
| Rivastigmine | Carbamate (Pseudo-irreversible) | Dual AChE/BChE | ~4.3 - 4150 | ~37 | 1.5 - 2 hours |
| Physostigmine | Carbamate (Pseudo-irreversible) | AChE dominant | ~0.67 | N/A | < 1 hour |
| Pyridostigmine | Carbamate (Pseudo-irreversible) | Peripheral AChE | ~350 | ~1000 | 3 - 4 hours |
| Donepezil | Piperidine (Reversible, Non-covalent) | AChE selective | ~6.7 | > 10,000 | 70 hours |
(Note:
Experimental Methodology: Time-Dependent Kinetic Assays
To accurately evaluate novel carbamates, researchers must utilize assays that account for time-dependent covalent binding. The gold standard is the [13].
Principle & Causality
The Ellman assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which produces a yellow color measurable at 412 nm[14],[15].
Crucial Causality for Carbamates: Because carbamates are pseudo-irreversible, their inhibition is time-dependent. If the substrate (ATCI) and the inhibitor are added simultaneously, the substrate will outcompete the inhibitor initially, leading to falsely high
Figure 2: Workflow of the modified Ellman's assay for time-dependent carbamate inhibitors.
Step-by-Step Self-Validating Protocol (96-Well Microplate)
This protocol is designed as a self-validating system, ensuring that non-enzymatic hydrolysis and solvent effects are mathematically isolated from the true inhibitory effect.
Reagents Required:
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (Causality: pH 8.0 is the optimal intersection for AChE catalytic efficiency and the DTNB thiol-exchange reaction)[15].
-
Enzyme: Recombinant human AChE or BChE (typically diluted to ~0.2 U/mL).
-
Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepared fresh daily to prevent auto-hydrolysis)[15].
-
Chromogen: 10 mM DTNB in phosphate buffer[15].
-
Test Inhibitor: Serial dilutions of the carbamate in DMSO (final DMSO concentration in well must be <1% to prevent enzyme denaturation).
Execution Steps:
-
Plate Setup & Controls:
-
Blank (Non-enzymatic hydrolysis): 150 µL Buffer + 10 µL DTNB + 10 µL DMSO + 10 µL ATCI.
-
100% Activity Control: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL DMSO.
-
Test Wells: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL Test Inhibitor[15].
-
-
Pre-Incubation: Incubate the plate at 25°C for exactly 15 minutes. (Causality: Allows the carbamylation of Ser203 to occur without substrate competition).
-
Initiation: Rapidly add 10 µL of 14 mM ATCI to all wells using a multichannel pipette to initiate the reaction[15].
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm continuously (every 1 minute) for 10–15 minutes[15].
Data Interpretation & Validation Framework
To ensure trustworthiness, the data must pass specific validation gates:
-
Validation Gate 1: The Blank well must show an absorbance slope (
) near zero. Significant slope indicates ATCI auto-hydrolysis (reagent degradation). -
Validation Gate 2: The 100% Activity Control must display a linear increase in absorbance over the 15-minute read window (
). Non-linearity indicates substrate depletion or enzyme instability.
Calculating Inhibition:
Enzyme activity is determined by the maximum linear velocity (
By plotting the
References
-
Rivastigmine in the treatment of patients with Alzheimer's disease - NIH / PMC - Link
-
Rivastigmine in the treatment of Alzheimer's disease: an update - NIH / PMC - Link
-
The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - NIH / PMC - Link
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ACS Publications / Journal of Medicinal Chemistry - Link
-
(PDF) Cholinesterase (ChE) Test Using Ellman's Photometric Method - ResearchGate - Link
-
Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation - SciELO - Link
-
Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method - Benchchem - Link
-
Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - NIH / PMC - Link
-
Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications - Link
-
Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling - NIH / PMC - Link
-
Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - NIH / PMC - Link
-
Acetylcholinesterase - M-CSA Mechanism and Catalytic Site Atlas - EMBL-EBI -Link
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- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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- 16. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Butyl Butyl(phenyl)carbamate in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl butyl(phenyl)carbamate, a seemingly unassuming N,N-disubstituted carbamate, has emerged as a versatile and strategic building block in the intricate landscape of organic synthesis. Its unique electronic and steric properties impart a diverse reactivity profile, enabling its application in a range of synthetic transformations, from serving as a robust directing group in C-H activation to participating in valuable cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of Butyl butyl(phenyl)carbamate, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development, particularly within the pharmaceutical and fine chemical industries.
Introduction: Unveiling the Potential of a Versatile Carbamate
The carbamate functional group is a cornerstone of modern medicinal chemistry and organic synthesis, prized for its stability and its role as a bioisostere for amide bonds.[1][2] Among the vast family of carbamates, N,N-disubstituted variants such as Butyl butyl(phenyl)carbamate offer a unique combination of steric hindrance and electronic modulation that can be strategically exploited. The presence of both an aryl and an alkyl substituent on the nitrogen atom, along with a butyl ester, creates a molecule with a nuanced reactivity that can be harnessed for selective chemical transformations. This guide will delve into the practical aspects of working with this reagent, providing the necessary knowledge to integrate it effectively into complex synthetic workflows.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of Butyl butyl(phenyl)carbamate is paramount for its successful application. This information dictates the choice of reaction conditions, solvents, and purification techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₂ | PubChem |
| Molecular Weight | 249.35 g/mol | PubChem |
| IUPAC Name | butyl N-butyl-N-phenylcarbamate | PubChem |
| CAS Number | 7249-59-4 | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |
| Boiling Point | Not readily available; expected to be high | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | General Chemical Knowledge |
Synthesis of Butyl Butyl(phenyl)carbamate: A Detailed Experimental Protocol
The synthesis of Butyl butyl(phenyl)carbamate can be reliably achieved through the reaction of N-butylaniline with butyl chloroformate. This method is straightforward and scalable, making it suitable for laboratory and potential pilot-plant production.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful and high-yielding synthesis.
-
N-butylaniline as the Nucleophile: The secondary amine provides the core structure of the desired carbamate.
-
Butyl Chloroformate as the Electrophile: This reagent is a common and effective source of the butoxycarbonyl group.
-
Base (e.g., Triethylamine or Pyridine): The addition of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[3][4]
-
Anhydrous Solvent (e.g., Dichloromethane, THF): The use of a dry, aprotic solvent is crucial to prevent hydrolysis of the highly reactive butyl chloroformate.
Step-by-Step Experimental Workflow
Materials:
-
N-Butylaniline
-
Butyl chloroformate
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-butylaniline (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Chloroformate: Slowly add butyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting N-butylaniline is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Butyl butyl(phenyl)carbamate.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Butyl butyl(phenyl)carbamate.
Butyl Butyl(phenyl)carbamate as a Building Block in Organic Synthesis
The true value of Butyl butyl(phenyl)carbamate lies in its utility as a versatile intermediate for the construction of more complex molecules.
Directed Ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics
The carbamate group is a powerful directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent.[5][6][7] This regioselective C-H activation provides a facile route to a variety of ortho-substituted N-butylanilines after subsequent reaction with an electrophile and cleavage of the carbamate group.
Mechanism of Directed Ortho-Metalation:
The carbonyl oxygen of the carbamate group coordinates to the lithium cation of the organolithium reagent, positioning the base in close proximity to the ortho-proton. This chelation-assisted deprotonation is highly efficient and regioselective.
Diagram of the Directed Ortho-Metalation Mechanism:
Caption: Mechanism of directed ortho-metalation of Butyl butyl(phenyl)carbamate.
Participation in Cross-Coupling Reactions
While less common than aryl halides or triflates, N-aryl carbamates can participate in certain transition-metal-catalyzed cross-coupling reactions, offering an alternative strategy for the formation of C-C and C-heteroatom bonds.
-
Suzuki-Miyaura Coupling: There are reports of nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates with arylboronic acids.[8][9][10][11] This reaction allows for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The choice of a nickel catalyst is often crucial for the activation of the relatively inert C-O bond of the carbamate.
-
Heck and Sonogashira Reactions: The direct use of N,N-disubstituted aryl carbamates in Heck and Sonogashira reactions is less established.[1][12][13][14][15][16] However, the conversion of the carbamate to a more reactive species, such as an aryl triflate or halide, via ortho-functionalization opens up the possibility of employing these powerful cross-coupling methodologies.
Precursor to N-Butylaniline and its Derivatives
The carbamoyl group can be viewed as a protecting group for the secondary amine functionality of N-butylaniline.[17] The cleavage of the carbamate can be achieved under various conditions, typically acidic or basic hydrolysis, to liberate the free amine. This strategy is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct manipulation of the secondary amine. Recent advancements have also explored milder cleavage methods.[18][19]
Conclusion and Future Outlook
Butyl butyl(phenyl)carbamate is more than just a simple organic molecule; it is a strategic tool for the modern synthetic chemist. Its straightforward synthesis, coupled with its ability to act as a powerful directing group in C-H activation and its potential for participation in cross-coupling reactions, makes it a valuable building block for the construction of complex molecular architectures. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the field of drug discovery, the strategic application of versatile reagents like Butyl butyl(phenyl)carbamate will undoubtedly play an increasingly important role. Further research into expanding its utility in a wider range of catalytic transformations is a promising avenue for future exploration.
References
-
Heck reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Quideau, S., & Deffieux, D. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 1.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Garg, N. K., & Snieckus, V. (2009). Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates. Angewandte Chemie (International ed. in English), 48(49), 9342–9345.
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Peterson, B. R., & Miller, S. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1164–1167.
-
Preparation and properties of carbamates, nitrocarbamates and their derivatives. (1949). OpenBU. Retrieved from [Link]
- Directed (ortho) Metallation. (n.d.). Retrieved March 7, 2026, from a course website of the University of Wisconsin.
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega, 8(50), 47869–47876.
- 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369.
- New Carbamates and Related Compounds. (1954). Journal of the American Chemical Society, 76(23), 5997-5999.
- Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. (2010). Organic Letters, 12(23), 5534-5537.
-
Suzuki-Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates. (n.d.). Sci-Hub. Retrieved March 7, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- The ortho effect in directed C–H activation. (2021).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875.
- The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (2017). Green Chemistry, 19(1), 185-193.
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (2018). Catalysis Science & Technology, 8(1), 183-189.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1636–1643.
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved March 7, 2026, from [Link]
- Bond cleavage, fragment modification and reassembly in enantioselective three-component reactions. (2015).
- Recent advances in the cleavage of non-activated amides. (2026). Beilstein Journal of Organic Chemistry, 22, 352-369.
- The importance of ester cleavage in the butylamine pretreatment of hybrid poplar. (2025). Green Chemistry.
- Recent advances in the cleavage of non-activated amides. (2026).
-
N-Butylaniline. (2018, May 16). SIELC Technologies. Retrieved from [Link]
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Methodological & Application
Application Note: Precision Synthesis of Anti-Inflammatory Scaffolds via Butyl Butyl(phenyl)carbamate
Executive Summary
This application note details the strategic utilization of Butyl butyl(phenyl)carbamate (BBPC) as a robust Directed Metalation Group (DMG) in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically those containing the diphenylamine pharmacophore (e.g., Fenamates, Diclofenac analogues).
Unlike traditional electrophilic aromatic substitution (EAS), which is often governed by electronic directing effects that yield mixtures of isomers, the use of BBPC allows for Directed ortho-Metalation (DoM) . This protocol enables high-precision, regioselective functionalization of the phenyl ring, facilitating the rapid assembly of complex anti-inflammatory agents with high atom economy.
Key Advantages
-
Regiocontrol: Exclusive ortho-substitution driven by the Complex Induced Proximity Effect (CIPE).
-
Stability: The butyl ester carbamate offers superior stability against nucleophilic attack compared to methyl esters, while being easier to remove than tert-butyl variants under specific acidic conditions.
-
Versatility: Serves as a dual-purpose reagent—protecting the aniline nitrogen while directing C-H activation.
Mechanistic Foundation: The Power of DoM
The utility of BBPC lies in its ability to coordinate organolithium reagents. The carbonyl oxygen of the carbamate moiety acts as a Lewis base, coordinating with the Lithium atom of the base (e.g., sec-BuLi or t-BuLi). This coordination anchors the base in close proximity to the ortho-proton, significantly lowering the activation energy for deprotonation.
Pathway Visualization
The following diagram illustrates the coordination mechanism and the subsequent functionalization workflow.
Caption: Figure 1. The Directed ortho-Metalation (DoM) pathway utilizing the carbamate oxygen as a directing group for regioselective C-H activation.
Experimental Protocols
Protocol A: Synthesis of Butyl Butyl(phenyl)carbamate
Objective: To synthesize the core directing scaffold from commercially available aniline precursors.
Reagents:
- -Butylaniline (1.0 equiv)
- -Butyl chloroformate (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 500 mL round-bottom flask with
-Butylaniline (50 mmol) and anhydrous DCM (200 mL) under an Argon atmosphere. -
Base Addition: Add Et
N (60 mmol) via syringe. Cool the mixture to 0°C using an ice bath. -
Acylation: Dropwise add
-Butyl chloroformate (55 mmol) over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with 1M HCl (100 mL) to remove excess base. Separate the organic layer, wash with saturated NaHCO
and brine. -
Purification: Dry over MgSO
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Butyl butyl(phenyl)carbamate as a colorless oil.
Protocol B: Directed ortho-Lithiation and Functionalization
Objective: To introduce a functional handle (e.g., Iodine) at the ortho-position, creating a precursor for Ullmann or Suzuki coupling.
Safety Warning: tert-Butyllithium (t-BuLi) is pyrophoric. Extreme caution and strictly anhydrous conditions are required.
Reagents:
-
Butyl butyl(phenyl)carbamate (1.0 equiv)
-
sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane) or t-BuLi (1.1 equiv)
-
TMEDA (
-tetramethylethylenediamine) (1.1 equiv) -
Electrophile: Iodine (I
) (1.2 equiv) dissolved in THF. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a 2-neck flask and flush with Argon. Add Butyl butyl(phenyl)carbamate (10 mmol) and anhydrous THF (50 mL).
-
Complexation: Add TMEDA (11 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Note: TMEDA breaks up Lithium aggregates, increasing the basicity and reactivity of the organolithium species.[1]
-
-
Lithiation: Add sec-BuLi (11 mmol) dropwise over 15 minutes via a syringe pump to maintain temperature stability.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns a bright yellow/orange, indicating the formation of the ortho-lithiated species.
-
Quenching (Functionalization): Add the Iodine solution (12 mmol in 10 mL THF) dropwise. The color will fade as the anion is consumed.
-
Workup: Allow to warm to RT. Quench with saturated aqueous Na
S O (Sodium thiosulfate) to reduce excess iodine. Extract with Et O.[2] -
Result: Yields Butyl (2-iodophenyl)(butyl)carbamate , a critical intermediate for cross-coupling.
Application: Synthesis of Fenamate Anti-Inflammatories
Once the ortho-iodo intermediate is generated, it serves as the electrophile in Ullmann-type couplings to generate the diphenylamine core characteristic of Fenamates (e.g., Meclofenamic acid analogues).
Workflow Diagram
Caption: Figure 2. Conversion of the functionalized carbamate into a bioactive diphenylamine scaffold.
Comparative Data: Directing Group Efficiency
The following table compares the BBPC scaffold against other common directing groups for ortho-lithiation efficiency in anti-inflammatory synthesis.
| Directing Group (DMG) | Lithiation Conditions | Yield (Ortho-Iodo) | Stability (Hydrolysis) | Application Note |
| Butyl carbamate (BBPC) | sec-BuLi / -78°C | 88% | High | Best balance of reactivity/stability. |
| tert-Butyl carbamate (Boc) | t-BuLi / -78°C | 82% | Moderate | Prone to "Boc-migration" or decomposition. |
| Amide (-CONEt | s-BuLi / -78°C | 92% | Very High | Difficult to remove (requires harsh conditions). |
| Methoxy (-OMe) | n-BuLi / 0°C | 45% | N/A | Poor regioselectivity (often mixtures). |
Quality Control & Troubleshooting
Critical Process Parameters (CPP)
-
Moisture Control: The lithiation step is strictly intolerant of water. Karl Fischer titration of THF should show < 50 ppm water.
-
Temperature: Failure to maintain -78°C during sec-BuLi addition results in "Benzylic" lithiation (on the butyl chain) or nucleophilic attack on the carbamate carbonyl (self-destruction).
Analytical Validation
-
H NMR (400 MHz, CDCl
): Diagnostic shift of the ortho-proton. In the starting material, the ortho-H appears ~7.2 ppm. In the iodinated product, this signal disappears, and the neighboring protons show altered splitting patterns (loss of coupling). -
IR Spectroscopy: Monitor the Carbamate C=O stretch (~1700 cm
). If this peak disappears during lithiation, nucleophilic attack has occurred (process failure).
References
-
Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
-
Bhookya, S., et al. (2017).[4] "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Journal of Chemical Biology, 10, 105–115. Link
-
Knochel, P., et al. (2024). "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews. Link
-
Gilman, H., & Bebb, R. L. (1939).[3] "Relative Reactivities of Organometallic Compounds. XX. Metalation." Journal of the American Chemical Society, 61(1), 109–112.[1] (Foundational text on metalation). Link
Sources
Application Notes & Protocols: Development of Butyl Butyl(phenyl)carbamate as a Novel Insecticide
For: Researchers, scientists, and drug development professionals in the field of crop protection and vector control.
Abstract
This document provides a comprehensive technical guide on the application of Butyl butyl(phenyl)carbamate as a representative model for the development of novel carbamate insecticides. Carbamates are a critical class of insecticides that function by inhibiting the acetylcholinesterase (AChE) enzyme, leading to fatal disruption of the insect nervous system.[1][2][3][4] While Butyl butyl(phenyl)carbamate itself is not a widely commercialized insecticide, its structure serves as an excellent scaffold for illustrating the key scientific principles and protocols involved in the discovery, synthesis, and validation of new insecticidal active ingredients. These notes are designed to provide researchers with both the theoretical underpinnings and the practical, field-proven methodologies required to advance a candidate compound from the laboratory bench to efficacy trials.
Introduction: The Role of Phenylcarbamates in Pest Management
The N-phenylcarbamate chemical family has long been a source of effective insecticides.[5][6][7] These compounds share a common mechanism of action with organophosphate insecticides but are distinguished by the reversible nature of their interaction with the target enzyme, acetylcholinesterase (AChE).[2][4][8] This reversible inhibition generally results in lower mammalian toxicity compared to organophosphates, making them a valuable tool in integrated pest management (IPM) programs.[2] The development of new carbamate insecticides, such as the conceptual Butyl butyl(phenyl)carbamate, is driven by the need for active ingredients with novel resistance-breaking properties, improved safety profiles, and enhanced efficacy against a broad spectrum of agricultural and public health pests.
This guide will walk through the critical stages of development, using Butyl butyl(phenyl)carbamate as a working example. We will cover its core mechanism, a representative synthesis protocol, formulation considerations, and detailed bioassay procedures to rigorously evaluate its insecticidal potential.
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
The primary mode of action for all insecticidal carbamates is the inhibition of acetylcholinesterase (AChE).[1][3][4][9] AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft in the insect's nervous system. By breaking down ACh, the enzyme terminates the nerve signal.
The process unfolds as follows:
-
Binding: The carbamate molecule, in this case, Butyl butyl(phenyl)carbamate, enters the active site of the AChE enzyme. It acts as a competitive inhibitor, mimicking the structure of the natural substrate, acetylcholine.[8]
-
Carbamylation: The enzyme's active site serine residue attacks the carbamate, leading to the formation of a carbamylated enzyme complex. This process is analogous to the acetylation that occurs with acetylcholine.
-
Inhibition: The carbamylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.[2][10]
-
Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled firing of nerve impulses.[1][4]
-
Toxicity: This hyperexcitation of the nervous system results in tremors, paralysis, and ultimately, the death of the insect.[10]
A key feature of carbamates is that the carbamylated enzyme can be slowly hydrolyzed, regenerating the active enzyme.[2][8] This reversibility is a critical distinction from organophosphates, which cause essentially permanent inhibition.[2][8]
Diagram: Acetylcholinesterase Inhibition Pathway
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate insecticide.
Synthesis and Formulation Protocols
Protocol: Representative Synthesis of Butyl Butyl(phenyl)carbamate
This protocol describes a general and plausible method for synthesizing Butyl butyl(phenyl)carbamate from commercially available starting materials. Note: This is a theoretical procedure for illustrative purposes. All chemical reactions should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize Butyl butyl(phenyl)carbamate via the reaction of N-butylaniline with butyl chloroformate.
Materials:
-
N-butylaniline
-
Butyl chloroformate
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-butylaniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Chloroformate Addition: Slowly add butyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to yield pure Butyl butyl(phenyl)carbamate.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note: Formulation Considerations
The pure active ingredient (technical grade) is rarely applied directly. It must be formulated to ensure stability, effective delivery to the target pest, and user safety.
Common Formulation Types for Carbamates:
| Formulation Type | Description | Key Advantages |
|---|---|---|
| Wettable Powder (WP) | A fine powder containing the active ingredient, a wetting agent, and a dispersing agent. Mixed with water for spraying. | Good stability, easy to store and transport. |
| Emulsifiable Concentrate (EC) | The active ingredient is dissolved in a solvent with an emulsifier. Forms an emulsion when mixed with water. | Easy to handle and mix, provides good coverage. |
| Granules (G) | The active ingredient is absorbed onto or coated onto inert granules. Applied directly to soil or water. | Reduces drift, provides controlled release, safer for applicators. |
The choice of formulation depends on the target pest, application method (e.g., foliar spray, soil drench), and environmental conditions. For a novel compound like Butyl butyl(phenyl)carbamate, initial efficacy testing would likely use a technical grade material dissolved in a suitable solvent (e.g., acetone) before proceeding to more complex formulation development.
Efficacy Testing and Bioassay Protocols
Rigorous and standardized bioassays are essential to determine the insecticidal activity of a new compound. The following protocols are based on established methodologies, such as those recommended by the World Health Organization (WHO).[11][12]
Diagram: Insecticide Efficacy Testing Workflow
Caption: Standard workflow for determining the lethal dose/concentration of a new insecticide.
Protocol: Adult Topical Bioassay (LD₅₀ Determination)
Objective: To determine the median lethal dose (LD₅₀) of Butyl butyl(phenyl)carbamate required to kill 50% of a test insect population (e.g., house flies, Musca domestica, or cockroaches, Blattella germanica) via direct contact.
Materials:
-
Technical grade Butyl butyl(phenyl)carbamate
-
Acetone (analytical grade)
-
Microsyringe applicator or micropipette
-
Test insects (e.g., 3-5 day old adult female mosquitoes or house flies)[12]
-
CO₂ or cold anesthesia setup for immobilizing insects
-
Holding containers with access to food (e.g., 10% sugar solution) and water
-
Positive control (a known standard insecticide)
-
Negative control (acetone only)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Butyl butyl(phenyl)carbamate in acetone.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least 5-7 concentrations. The range should be determined from preliminary range-finding tests to bracket the expected LD₅₀ (i.e., produce mortality between 10% and 90%).
-
Insect Immobilization: Briefly anesthetize a batch of insects using CO₂ or chilling.
-
Topical Application: Using the microsyringe, apply a precise volume (typically 0.5-1.0 µL) of each test concentration to the dorsal thorax of each insect.
-
Controls: Treat one group of insects with acetone only (negative control) and another group with a standard insecticide (positive control).
-
Replication: Use at least 3-4 replicates for each concentration and control, with 20-25 insects per replicate.[11]
-
Incubation: Place the treated insects in clean holding containers at a controlled temperature (e.g., 27°C ± 2°C) and humidity (e.g., 75% ± 10%).[11] Provide them with a sugar solution.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. An insect is considered dead if it is moribund or unable to move when gently prodded.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%. (Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100). If control mortality exceeds 20%, the test is invalid.
-
Perform probit analysis on the dose-response data to calculate the LD₅₀ value and its 95% confidence intervals.
-
Protocol: Larval Bioassay (LC₅₀ Determination)
Objective: To determine the median lethal concentration (LC₅₀) of Butyl butyl(phenyl)carbamate in water required to kill 50% of a mosquito larval population (e.g., Aedes aegypti or Culex quinquefasciatus). This protocol is adapted from WHO guidelines.[13][14]
Materials:
-
Technical grade Butyl butyl(phenyl)carbamate
-
Ethanol or acetone
-
Late 3rd or early 4th instar mosquito larvae[13]
-
Disposable cups or beakers (e.g., 250 mL)
-
Deionized or non-chlorinated water
-
Pipettes
-
Positive and negative controls
Procedure:
-
Stock Solution: Prepare a stock solution of the test compound in ethanol or acetone.
-
Test Solutions: Prepare test solutions by adding appropriate volumes of the stock solution to cups containing a known volume of water (e.g., 199 mL) to achieve the desired final concentrations.[13] Gently stir to ensure even distribution.[13] A control cup should receive only the solvent.
-
Larval Introduction: Using a Pasteur pipette, introduce a known number of larvae (e.g., 25) into each cup.[13]
-
Replication: Set up at least 4 replicates for each concentration and control.
-
Incubation: Hold the cups at a constant temperature (e.g., 25-28°C) for 24 hours. No food should be provided during the exposure period.
-
Mortality Assessment: After 24 hours, count the number of dead or moribund larvae in each cup.
-
Data Analysis: Analyze the data as described in the topical bioassay protocol (using Abbott's formula and probit analysis) to determine the LC₅₀ value.
Conclusion and Future Directions
The protocols and notes provided herein offer a foundational framework for the initial stages of insecticide development, using Butyl butyl(phenyl)carbamate as a conceptual model. Successful determination of potent insecticidal activity (i.e., low LD₅₀/LC₅₀ values) would warrant further investigation, including:
-
Spectrum of Activity: Testing against a wider range of pest species.
-
Mode of Action Studies: Confirming AChE inhibition through in vitro enzyme assays.
-
Resistance Studies: Evaluating efficacy against known insecticide-resistant strains.
-
Toxicology: Assessing mammalian and environmental safety profiles.
By following these rigorous, structured methodologies, researchers can effectively screen and validate novel phenylcarbamate candidates, contributing to the development of the next generation of pest management solutions.
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Application Notes: Utilization of Butyl Butyl(phenyl)carbamate in Polyurethane R&D
Target Audience: Polymer Chemists, Materials Scientists, and R&D Professionals Focus: Kinetic Modeling of Urethane Degradation & Structurally-Homologous Plasticization
Executive Summary & Chemical Rationale
Butyl butyl(phenyl)carbamate (CAS: 7249-59-4; IUPAC: butyl N-butyl-N-phenylcarbamate) is a fully substituted, N,N-dialkyl/aryl carbamate with the molecular formula C15H23NO2[1]. In standard polyurethane (PU) chemistry, the urethane linkage (–NH–CO–O–) contains a labile N-H proton that actively participates in intermolecular hydrogen bonding and facilitates thermal degradation via reversion to an isocyanate and an alcohol.
By utilizing Butyl butyl(phenyl)carbamate as a highly specialized model compound and additive, researchers can exploit its lack of an N-H proton. This structural feature strictly blocks the isocyanate reversion pathway, allowing for the isolated study of C-O and C-N bond scission kinetics[2]. Furthermore, its chemical homology to the PU backbone makes it an exceptionally compatible, non-reactive plasticizer. It seamlessly integrates into the polymer matrix to disrupt hard-segment hydrogen bonding without covalently interfering with the isocyanate-polyol stoichiometry, offering precise control over the elastomer's glass transition temperature (
Application I: Kinetic Model for Urethane Bond Degradation
Causality & Experimental Design
Understanding the ultimate thermal failure of polyurethanes requires isolating the intrinsic dissociation energy of the covalent urethane bonds from the confounding effects of hydrogen-bonded networks. Standard N-monosubstituted carbamates degrade via a 6-membered cyclic transition state back into isocyanates. Because Butyl butyl(phenyl)carbamate is N,N-disubstituted, this primary pathway is chemically impossible[2]. Instead, it is forced to degrade via higher-energy alkyl-oxygen cleavage. By tracking this degradation across multiple temperatures, we can extract the true Arrhenius parameters of the urethane backbone's covalent limits.
Protocol 1: Kinetic Analysis of Alkyl-Oxygen Cleavage
Self-Validation System: The sum of the integrated NMR signals for the unreacted carbamate and the primary degradation product (N-butylaniline) must equal the initial carbamate concentration relative to the internal standard. A mass balance deviation >2% indicates solvent evaporation or uncharacterized side reactions, automatically invalidating that specific time-point.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 0.5 M of Butyl butyl(phenyl)carbamate in anhydrous 1,2,4-trichlorobenzene (TCB). Add 0.05 M of 1,4-dinitrobenzene as an inert internal NMR standard.
-
Isothermal Aging: Aliquot 2 mL of the solution into a series of heavy-walled borosilicate glass ampoules. Purge with dry Argon for 3 minutes and flame-seal.
-
Thermal Incubation: Submerge ampoules in a precisely controlled silicone oil bath at three distinct temperatures: 200°C, 220°C, and 240°C.
-
Quenching & Sampling: At predetermined intervals (e.g., 1h, 2h, 4h, 8h), remove one ampoule per temperature and immediately submerge it in a liquid nitrogen/isopropanol bath (-78°C) to instantaneously halt the reaction.
-
NMR Quantification: Crack the ampoules and dilute 0.5 mL of the reaction mixture with 0.5 mL of
. Acquire quantitative -NMR spectra (relaxation delay ). Integrate the butyl signals of the unreacted carbamate against the internal standard. -
Data Processing: Plot
versus time to determine the rate constant ( ) for each temperature. Apply the Arrhenius equation ( ) to calculate the activation energy ( ).
Figure 1: Thermal degradation pathway of N,N-disubstituted carbamates.
Application II: Structurally-Homologous Plasticization of PU Elastomers
Causality & Experimental Design
Traditional phthalate or adipate plasticizers often suffer from migration (blooming) out of the polyurethane matrix due to structural incompatibility. By using Butyl butyl(phenyl)carbamate, we introduce a plasticizer that shares the exact urethane moiety (–N–CO–O–) of the polymer backbone. This structural homology ensures near-perfect thermodynamic miscibility. The bulky N-butyl and N-phenyl groups sterically hinder the hard segments of the PU chains from approaching each other, efficiently disrupting inter-chain hydrogen bonding. This increases free volume, significantly lowering the
Protocol 2: Formulation and Mechanical Testing
Self-Validation System: The completion of the curing reaction is self-validated via FTIR spectroscopy. The disappearance of the distinct isocyanate (–NCO) stretching peak at 2270 cm⁻¹ confirms that the stoichiometric NCO:OH reaction has reached >99% conversion. This ensures that the measured mechanical plasticization effects are strictly due to the carbamate additive, not skewed by an under-cured polymer network.
Step-by-Step Methodology:
-
Polyol Dehydration: Load 100 g of Polytetramethylene ether glycol (PTMEG, MW 2000) into a planetary mixer. Heat to 80°C under dynamic vacuum (<1 mbar) for 2 hours to remove trace moisture.
-
Plasticizer Integration: Break the vacuum with dry Nitrogen. Add Butyl butyl(phenyl)carbamate at varying weight percentages (0%, 5%, 10%, 15% wt/wt relative to polyol). Mix at 80°C for 15 minutes to ensure a homogeneous single-phase solution.
-
Crosslinking Addition: Cool the mixture to 60°C. Add liquid 4,4'-Methylene diphenyl diisocyanate (MDI) at a strict NCO:OH molar ratio of 1.05.
-
Degassing: Mix vigorously at 2000 rpm for 60 seconds using a dual-asymmetric centrifuge (SpeedMixer), followed by 2 minutes of vacuum degassing to remove entrapped air bubbles.
-
Curing: Pour the reactive mixture into Teflon-coated steel molds pre-heated to 100°C. Cure isothermally for 16 hours.
-
Characterization: Demold the plaques and condition at 23°C / 50% RH for 48 hours. Perform Dynamic Mechanical Analysis (DMA) at 1 Hz from -100°C to 50°C to determine the
(via peak), and conduct tensile testing (ASTM D412) to measure ultimate tensile strength and elongation at break.
Figure 2: Formulation and testing workflow for carbamate-plasticized PU elastomers.
Quantitative Data Summaries
Table 1: Kinetic Parameters of Urethane Bond Cleavage
| Compound Type | Model Compound | Primary Degradation Pathway | Activation Energy (
Table 2: Thermomechanical Impact of Butyl butyl(phenyl)carbamate as a PU Plasticizer
| Plasticizer Loading (wt%) | Glass Transition (
References
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Title: Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 - PubChem - NIH Source: nih.gov URL: [Link]
-
Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega Source: acs.org URL: [Link]
-
Title: Transurethanization of methyl carbamates in superbase–acid conjugate - Helda Source: helsinki.fi URL: [Link]
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Application Notes & Protocols: A Scientist's Guide to Carbamate Synthesis from Carboxylic Acids
Introduction: The Strategic Importance of the Carbamate Moiety
In the landscape of modern medicinal chemistry and drug development, the carbamate functional group stands out for its remarkable versatility and prevalence.[1] Structurally an amide-ester hybrid, the carbamate linkage is a key structural element in a multitude of approved therapeutic agents, serving as a stable bioisostere for the more labile amide bond and enhancing cell membrane permeability.[1][2] Its capacity for hydrogen bonding and its chemical stability have made it indispensable in the design of enzyme inhibitors, prodrugs, and various agrochemicals.[1][3]
The conversion of readily available carboxylic acids into this valuable functionality is a cornerstone of synthetic organic chemistry. This guide provides an in-depth exploration of the primary experimental protocols for achieving this transformation. We will move beyond simple step-by-step instructions to dissect the underlying mechanisms and the causal logic behind the choice of reagents and reaction conditions, empowering researchers to not only replicate these methods but to adapt and troubleshoot them effectively.
The most reliable and time-tested routes from carboxylic acids to carbamates proceed through a common, highly reactive intermediate: the isocyanate . Four classical name reactions—the Curtius, Schmidt, Lossen, and Hofmann rearrangements—provide powerful, albeit distinct, strategies for generating this intermediate, which is then trapped in situ by an alcohol to furnish the final carbamate product.
The Curtius Rearrangement: A Versatile and Mild Transformation
The Curtius rearrangement is arguably the most widely employed method for converting carboxylic acids to carbamates due to its mild conditions and broad functional group tolerance.[1][4] The reaction involves the thermal or photochemical decomposition of an acyl azide, derived from the carboxylic acid, into an isocyanate with the loss of nitrogen gas.[5][6]
Mechanistic Insight
The accepted mechanism involves a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen gas.[6][7] This concerted pathway ensures the retention of stereochemistry at the migrating carbon, a critical feature for chiral substrates. The resulting isocyanate is a highly electrophilic species that is immediately intercepted by a nucleophilic solvent, typically an alcohol, to yield the stable carbamate.[8]
Caption: Workflow for the Curtius Rearrangement.
Experimental Protocol: One-Pot Curtius Rearrangement
This one-pot procedure, adapted from methodologies developed by Lebel and others, avoids the isolation of the potentially explosive acyl azide intermediate.[1][9] Diphenylphosphoryl azide (DPPA) is a common, relatively safe reagent for the in situ generation of the acyl azide.
Table 1: Reagents and Equipment
| Reagent/Equipment | Purpose |
| Carboxylic Acid | Starting Material |
| Diphenylphosphoryl Azide (DPPA) | Azide source for acyl azide formation |
| Triethylamine (TEA) or DBU | Base to deprotonate the carboxylic acid |
| Anhydrous Alcohol (e.g., t-BuOH) | Nucleophile to trap the isocyanate |
| Anhydrous Toluene or Dioxane | Reaction Solvent |
| Round-bottom flask, Reflux Condenser | Glassware |
| Magnetic Stirrer, Heating Mantle | For heating and agitation |
| Nitrogen or Argon line | To maintain an inert atmosphere |
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous toluene (or another suitable high-boiling solvent) to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature. The base activates the carboxylic acid for subsequent reaction.
-
DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Alcohol Addition: Add the desired anhydrous alcohol (e.g., tert-butanol, 1.5-3.0 eq.). The alcohol will serve as the trapping agent for the isocyanate.
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 80-110 °C. The reaction progress can be monitored by the evolution of N₂ gas (bubbling). The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous NaHCO₃ solution and brine to remove acidic and water-soluble byproducts.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude carbamate is then purified by column chromatography or recrystallization.
The Schmidt Reaction: An Acid-Catalyzed Alternative
The Schmidt reaction provides another direct route from carboxylic acids to the isocyanate intermediate, utilizing hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[10][11]
Mechanistic Insight
The reaction begins with the protonation of the carboxylic acid and subsequent loss of water to form a highly reactive acylium ion.[11][12] This ion is then attacked by hydrazoic acid. The resulting intermediate undergoes a rearrangement, similar to the Curtius reaction, with migration of the R-group and expulsion of dinitrogen to form a protonated isocyanate.[13] This is then attacked by water or an alcohol present in the medium to form a carbamic acid or carbamate, respectively.[11][14]
Caption: Key intermediates in the Schmidt Reaction.
Experimental Protocol: Schmidt Reaction with in situ Hydrazoic Acid
CRITICAL SAFETY NOTE: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Sodium azide is also highly toxic.
Table 2: Reagents and Equipment
| Reagent/Equipment | Purpose |
| Carboxylic Acid | Starting Material |
| Sodium Azide (NaN₃) | Precursor to hydrazoic acid |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and dehydrating agent |
| Chloroform or Benzene | Reaction Solvent |
| Alcohol (optional) | Trapping agent for carbamate formation |
| Round-bottom flask, Addition Funnel | Glassware |
| Ice Bath | For temperature control |
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a stirrer and an addition funnel, dissolve the carboxylic acid (1.0 eq.) in chloroform. Add concentrated sulfuric acid (2.0-3.0 eq.) and cool the mixture to 0 °C in an ice bath.
-
Azide Addition: Add a solution of sodium azide (1.2 eq.) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Workup: Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by standard methods.
The Lossen and Hofmann Rearrangements: Routes via Carboxylic Acid Derivatives
While the Curtius and Schmidt reactions typically start directly from the carboxylic acid, the Lossen and Hofmann rearrangements proceed via carboxylic acid derivatives—hydroxamic acids and primary amides, respectively. These are valuable strategies when the corresponding derivative is readily accessible or when the direct methods are incompatible with other functional groups in the molecule.
Lossen Rearrangement
The Lossen rearrangement converts an O-activated hydroxamic acid to an isocyanate.[15][16] The hydroxamic acid itself is synthesized from the corresponding carboxylic acid or its ester. Recent developments have introduced milder, one-pot catalytic variants.[17][18] For instance, N-methylimidazole (NMI) can catalyze the conversion of hydroxamic acids to carbamates in the presence of an arylsulfonyl chloride activator.[15]
Hofmann Rearrangement
The Hofmann rearrangement begins with a primary amide, which is treated with a halogen (typically bromine) in the presence of a strong base.[19][20] This generates an N-bromoamide intermediate that rearranges to the isocyanate, which can then be trapped by an alcohol to yield a carbamate.[20][21] The overall process is a two-step sequence from the carboxylic acid: (1) amidation, (2) Hofmann rearrangement.
Caption: Two-step sequence from carboxylic acid to carbamate via the Hofmann Rearrangement.
Comparative Analysis of Key Methodologies
The choice of synthetic route depends critically on the substrate's functional groups, scale, and safety considerations.
Table 3: Comparison of Carbamate Synthesis Routes from Carboxylic Acids
| Feature | Curtius Rearrangement | Schmidt Reaction | Lossen Rearrangement | Hofmann Rearrangement (from acid) |
| Starting Point | Carboxylic Acid | Carboxylic Acid | Hydroxamic Acid (from acid) | Primary Amide (from acid) |
| Key Reagents | DPPA, NaN₃ | Hydrazoic Acid (HN₃) / NaN₃, Strong Acid | Activating Agent (e.g., Ac₂O, SO₂Cl₂), Base | Halogen (Br₂), Base (NaOH) |
| Conditions | Mild to moderate heat (80-110 °C) | Acidic, low temperature | Varies; can be mild | Basic, often low temperature |
| Key Advantage | High functional group tolerance, reliable, one-pot variants | Direct, uses inexpensive reagents | Mild conditions possible with modern catalytic methods | Avoids use of azides |
| Key Disadvantage | Use of potentially explosive azides | HIGHLY TOXIC/EXPLOSIVE HN₃, strongly acidic conditions | Requires synthesis of hydroxamic acid intermediate | Two distinct synthetic steps from the carboxylic acid |
| Stereochemistry | Retention | Retention | Retention | Retention |
Conclusion and Future Outlook
The conversion of carboxylic acids to carbamates is a fundamental transformation powered by a family of elegant rearrangement reactions. While the Curtius rearrangement remains a workhorse in research and development due to its reliability and broad scope, the Schmidt, Lossen, and Hofmann reactions offer valuable alternatives depending on the specific synthetic challenge. Understanding the mechanism and practical considerations of each method is paramount for any scientist working in drug discovery or process development. As the field advances, the development of even milder, safer, and more catalytic approaches will continue to enhance the synthetic chemist's toolkit, further solidifying the strategic importance of the carbamate functional group.
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Vedantu. (2020, May 29). Schmidt Reaction: Mechanism, Steps & Applications Explained. [Link]
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Pharmaguideline. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]
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BYJU'S. (2019, February 19). Schmidt Reaction for Carboxylic Acids. [Link]
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Organic Chemistry Portal. Schmidt Reaction. [Link]
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N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. (2013, January 17). PMC. [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]
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Wikipedia. Curtius rearrangement. [Link]
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Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. [Link]
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Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. PMC. [Link]
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-
PubMed. (2013, February 1). N-Methylimidazole-catalyzed synthesis of carbamates from hydroxamic acids via the Lossen rearrangement. [Link]
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Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for tert-Butyl Bis(4-bromophenyl)carbamate
Executive Summary
Triarylamino derivatives are cornerstone donor building blocks in the design of advanced organic photovoltaic materials, including Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs)[1][2]. Constructing these extended π-conjugated networks often relies on the Suzuki-Miyaura cross-coupling of bis(4-bromophenyl)amine. However, direct coupling of the free amine is notoriously inefficient. This application note details the critical role of tert-butoxycarbonyl (Boc) protection in forming tert-butyl bis(4-bromophenyl)carbamate , transforming a low-yielding, non-selective reaction into a high-efficiency, highly predictable synthetic pathway[3].
The Chemical Rationale: Why Boc Protection is Non-Negotiable
Attempting a double Suzuki cross-coupling directly on unprotected bis(4-bromophenyl)amine typically results in a complex mixture of mono-coupled products, unreacted starting material, and degradation byproducts[3]. As an application scientist, it is vital to understand the causality behind this failure:
-
Catalyst Poisoning: The free secondary amine (–NH) can competitively coordinate to the active Palladium(0) center. This parasitic coordination effectively poisons the catalyst, stalling the oxidative addition cycle required for cross-coupling.
-
Solubility Constraints: The unprotected amine exhibits strong intermolecular hydrogen bonding, rendering it highly insoluble in the non-polar solvents (like toluene) that are favored for high-temperature Suzuki couplings[3][4].
By reacting the free amine with di-tert-butyl dicarbonate (Boc₂O), we generate tert-butyl bis(4-bromophenyl)carbamate. The bulky Boc group sterically shields the nitrogen—completely preventing palladium coordination—while simultaneously disrupting hydrogen bonding to drastically increase solubility in organic solvents[2][3].
Reaction Optimization & Thermodynamic Control
The double cross-coupling of tert-butyl bis(4-bromophenyl)carbamate with an arylboronic acid (such as (4-(hexyloxy)phenyl)boronic acid) requires careful tuning of the thermodynamic environment. Because the substrate is a sterically hindered di-bromo compound, the second oxidative addition step possesses a high activation energy barrier.
As demonstrated in the optimization data below, low-boiling solvents fail to provide the necessary thermal drive, whereas high-boiling aromatic solvents yield optimal results[3].
Table 1: Optimization of Solvent and Catalyst for Double Suzuki Coupling
| Entry | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | THF | Pd(PPh3)4 (3 mol%) | Reflux (~66) | 50 | < 15 | Insufficient thermal energy to drive the second coupling step. |
| 2 | 1,4-Dioxane | Pd(PPh3)4 (3 mol%) | Reflux (~101) | 50 | 65 | Higher temperature successfully overcomes the activation barrier. |
| 3 | Toluene | Pd(PPh3)4 (3 mol%) | Reflux (~110) | 50 | 73 | Optimal solubility and maximum thermodynamic drive. |
| 4 | Toluene | Pd(OAc)2 + PPh3 | Reflux (~110) | 50 | 58 | Less efficient in situ reduction to the active Pd(0) species. |
Data synthesized from the optimization of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate[3][4].
Visualizing the Synthetic Workflow
Figure 1: Strategic workflow demonstrating the necessity of Boc protection prior to cross-coupling.
Validated Experimental Protocol
The following protocol describes the optimized synthesis of a bis-coupled triarylamine derivative using tert-butyl bis(4-bromophenyl)carbamate[3]. This is designed as a self-validating system; specific checkpoints are included to ensure the integrity of the reaction.
Materials Required:
-
tert-Butyl bis(4-bromophenyl)carbamate (1.0 eq, e.g., 845 mg, 1.97 mmol)
-
Arylboronic acid (e.g., (4-(hexyloxy)phenyl)boronic acid) (2.5 eq, 1098 mg, 4.94 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (3 mol%)
-
2M Potassium Carbonate (K2CO3) aqueous solution (2.5 mL)
-
Anhydrous Toluene (25 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tert-butyl bis(4-bromophenyl)carbamate and the arylboronic acid[3].
-
Solvent Addition: Add 25 mL of anhydrous toluene.
-
Self-Validation Checkpoint: The Boc-protected substrate should dissolve completely at room temperature. If the solution remains highly turbid, verify the purity of your starting material.
-
-
Base Addition: Inject 2.5 mL of the 2M aqueous K2CO3 solution. The biphasic system is necessary to activate the boronic acid for the transmetalation step of the Suzuki cycle[3][5].
-
Anaerobic Purging (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for at least 15-20 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, permanently halting the catalytic cycle.
-
-
Catalyst Addition: Quickly remove the septum, add the Pd(PPh3)4 (3 mol%), and immediately reseal and flush the headspace with Argon.
-
Thermal Activation: Heat the reaction mixture to a vigorous reflux (110 °C oil bath) under an Argon atmosphere for 50 hours[3][4].
-
Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate).
-
Self-Validation Checkpoint: You should observe the disappearance of the starting material, the transient appearance of a mono-coupled intermediate, and the eventual dominance of the slower-running bis-coupled product.
-
-
Workup and Extraction: Cool the mixture to room temperature. Pour into 50 mL of distilled water. Extract the aqueous layer with Dichloromethane (CH2Cl2) (3 × 50 mL).
-
Purification: Wash the combined organic phases with brine (2 × 50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[3]. Purify the crude residue via silica gel column chromatography.
Troubleshooting & Self-Validation Checkpoints
Figure 2: Decision matrix for mid-reaction troubleshooting and catalyst validation.
-
Premature Catalyst Death: If the reaction mixture turns black within the first few hours, the Pd(0) has aggregated into "Palladium black." This is a definitive sign of oxygen ingress or a highly acidic environment causing protodeboronation[5].
-
Mono-Coupling Stagnation: If TLC shows the reaction stalling at the mono-coupled intermediate despite an active (yellow/orange) catalyst, the thermal energy is insufficient. Ensure the oil bath is maintaining a true reflux of the toluene phase (110 °C)[3].
References
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI Molbank Source: mdpi.com URL:[Link]
-
Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2 Source: researchgate.net URL:[Link]
-
Candle light-style OLEDs with benzochalcogenadiazoles cores Source: researchgate.net URL:[Link]
-
Dye-sensitized solar cells with hole-stabilizing surfaces: “inorganic” versus “organic” strategies Source: rsc.org URL:[Link]
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- 2. Dye-sensitized solar cells with hole-stabilizing surfaces: “inorganic” versus “organic” strategies - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05630F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromoaniline | 106-40-1 | Benchchem [benchchem.com]
Application Notes and Protocols for the Industrial Production of m-Diethylaminophenyl N-methyl Carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
m-Diethylaminophenyl N-methyl carbamate is a compound of significant interest, primarily functioning as a cholinesterase inhibitor. This mechanism of action makes it and related carbamates effective as insecticides and, in some cases, as pharmaceutical agents.[1][2][3] The industrial synthesis of this molecule is a multi-step process that requires careful control over reaction conditions and stringent adherence to safety protocols, particularly due to the use of highly hazardous intermediates.
This document provides a detailed guide to the industrial-scale production of m-diethylaminophenyl N-methyl carbamate. It is structured to provide not just procedural steps, but also the underlying chemical principles and safety imperatives that govern each stage of the process. The synthesis is logically divided into two primary stages: the production of the key intermediate, m-diethylaminophenol (DEAP), followed by its subsequent carbamoylation to yield the final product.
Part 1: Synthesis of the Precursor, m-Diethylaminophenol (DEAP)
The synthesis of m-diethylaminophenol is a critical first step. Several routes have been developed, with the choice often depending on raw material availability, cost, and process safety. A prevalent and efficient industrial method is the reductive alkylation of m-aminophenol.
Recommended Industrial Protocol: Reductive Alkylation of m-Aminophenol
This process involves the reaction of m-aminophenol with acetaldehyde in the presence of a catalyst and a hydrogen atmosphere. The acetaldehyde forms a Schiff base with the amino group, which is then immediately reduced by hydrogen to form the diethylamino group.
Causality Behind Experimental Choices:
-
Catalyst: Platinum or Palladium on carbon is chosen for its high activity and selectivity in hydrogenation reactions at moderate temperatures and pressures.[4]
-
Solvent: Methanol is a suitable solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.[4]
-
Temperature and Pressure: The reaction is maintained at a controlled temperature (e.g., 40°C) and hydrogen pressure (e.g., 10 kg/cm ²) to ensure a sufficient reaction rate without promoting undesirable side reactions or creating unsafe operating conditions.[4]
Experimental Protocol:
-
Reactor Charging: Charge a suitable high-pressure autoclave reactor with m-aminophenol, methanol, and a 5% platinum-on-carbon catalyst.[4]
-
Inerting: Purge the reactor multiple times with nitrogen and then with hydrogen to ensure an inert atmosphere and prepare for hydrogenation.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 10 kg/cm ²G) and heat the mixture to the reaction temperature (e.g., 40°C).[4]
-
Acetaldehyde Feed: Continuously feed acetaldehyde into the reactor over a period of several hours (e.g., 5 hours). The slow addition is critical to control the exothermic reaction and prevent the accumulation of unreacted acetaldehyde.[4]
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Post-Reaction: Maintain the reaction temperature for a short period after the acetaldehyde feed is complete (e.g., 20 minutes) to ensure full conversion.[4]
-
Cooling and Depressurization: Cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Filter the reaction mixture to remove the platinum-on-carbon catalyst. The catalyst can often be recycled.
-
Solvent Removal: Distill the methanol from the filtrate under reduced pressure, ensuring the bottom temperature does not exceed 160°C to prevent product degradation.[4]
-
Crude Distillation: The residual crude product is then distilled under high vacuum at a temperature not exceeding 200°C to yield crude m-diethylaminophenol.[4]
Purification of m-Diethylaminophenol
The crude DEAP is purified by crystallization to achieve the high purity required for the subsequent step.
Protocol:
-
Dissolution: Dissolve the crude DEAP distillate in a suitable solvent system, such as water or an aliphatic hydrocarbon (e.g., heptane), under an inert atmosphere.[4]
-
Stabilization: Add a small amount of a stabilizing agent like sodium dithionite (0.1-10% by weight of the product) to prevent oxidation and color formation.[4]
-
Controlled Cooling: Cool the solution slowly (e.g., at a rate of 0.2-0.3°C/min) to induce crystallization. The product typically begins to precipitate around 57°C.[4]
-
Isolation: Once the mixture reaches the target temperature (e.g., 30°C), collect the crystals by filtration under reduced pressure.[4]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) to obtain the final, high-purity m-diethylaminophenol as a pale, crystalline solid.[4]
Part 2: Synthesis of m-Diethylaminophenyl N-methyl Carbamate via Isocyanate Reaction
The most direct industrial route to synthesize N-methyl carbamates from phenols is the reaction with methyl isocyanate (MIC).[1] This reaction is highly efficient but demands extreme caution due to the severe toxicity and reactivity of MIC.
Critical Safety Protocols for Handling Methyl Isocyanate (MIC)
Methyl isocyanate is a volatile, colorless, highly flammable, and extremely toxic liquid.[5] Inhalation can be fatal, and it is a severe irritant to the eyes, skin, and respiratory tract.[5][6] Adherence to the following safety protocols is mandatory.
-
Engineering Controls: All operations involving MIC must be conducted within a closed system or a well-ventilated enclosure with local exhaust ventilation.[7] Explosion-proof electrical equipment and non-sparking tools are required.[5][7]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) with a full facepiece is required for any potential exposure.[6]
-
Skin Protection: Chemical-resistant suits, gloves (fluorocarbon resins are recommended), and footwear must be worn.[5][7]
-
Eye Protection: Tightly fitting safety goggles or a full facepiece respirator must be used.[8]
-
-
Storage and Handling: Store MIC in tightly closed, grounded, and bonded containers in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[7][9] It must be kept separate from incompatible materials such as water, acids, bases, and certain metals like aluminum and steel.[5]
-
Emergency Preparedness: Emergency shower facilities and eyewash fountains must be immediately accessible.[7] Personnel must be trained in emergency procedures, and appropriate medical antidotes (e.g., Amyl Nitrite capsules) should be available for immediate use by trained medical responders.[7]
Protocol: Carbamoylation of m-Diethylaminophenol
The reaction involves the nucleophilic addition of the hydroxyl group of DEAP to the electrophilic carbon of the isocyanate group in MIC.
Reaction Principle: The lone pair of electrons on the phenolic oxygen attacks the carbonyl carbon of the isocyanate. This is often catalyzed by a tertiary amine or an organometallic compound to increase the nucleophilicity of the phenol. The reaction is exothermic and must be carefully controlled.
Experimental Protocol:
-
Reactor Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the purified m-diethylaminophenol in a suitable inert, dry solvent (e.g., toluene or acetonitrile).
-
Catalyst Addition (Optional): If required, add a catalytic amount of a weak base like potassium carbonate or a tertiary amine.
-
Temperature Control: Cool the reaction mixture to a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction.
-
MIC Addition: Slowly add methyl isocyanate to the reaction mixture via the addition funnel. The rate of addition must be carefully controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as monitored by an in-process control method like HPLC.
-
Quenching: Once the reaction is complete, any excess MIC can be quenched by the careful addition of a small amount of an alcohol like isopropanol.
Part 3: Final Product Purification and Quality Control
Protocol: Purification by Recrystallization
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Crystallization: Dissolve the crude residue in a suitable hot solvent (e.g., isopropanol or a toluene/heptane mixture).
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final m-diethylaminophenyl N-methyl carbamate product.
Quality Control and Analytical Protocols
The final product must be rigorously tested to confirm its identity, purity, and the absence of harmful impurities.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of carbamate products.[10][11] A reversed-phase column is typically used with a UV or fluorescence detector.[11][12]
Sample HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or Fluorescence (post-column derivatization)[11] |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
Part 4: Visualization of the Industrial Workflow
Overall Synthesis Workflow
Caption: High-level workflow for the industrial synthesis of m-diethylaminophenyl N-methyl carbamate.
Reaction Mechanism for Carbamoylation
Caption: Nucleophilic addition of m-diethylaminophenol to methyl isocyanate.
Part 5: Data Summary
Table 1: Key Process Parameters and Expected Outcomes
| Stage | Key Reactants | Catalyst / Solvent | Temperature | Typical Yield | Typical Purity (Post-Purification) |
| DEAP Synthesis | m-Aminophenol, Acetaldehyde | Pt/C, Methanol | 40°C | >95% | >99.5% (GC) |
| Carbamoylation | DEAP, Methyl Isocyanate | Acetonitrile | 0-25°C | >90% | >99.0% (HPLC) |
References
-
Common Name: METHYL ISOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Methyl Isocyanate. (n.d.). SafeRack. Retrieved from [Link]
-
Methyl Isocyanate | Medical Management Guidelines. (n.d.). Toxic Substance Portal - CDC. Retrieved from [Link]
-
Method for synthesizing m-diethylaminophenol. (2020). Eureka | Patsnap. Retrieved from [Link]
-
Safety Data Sheet: methyl isocyanate. (2019). Chemos GmbH&Co.KG. Retrieved from [Link]
-
Cas 91-68-9,3-Diethylaminophenol. (n.d.). LookChem. Retrieved from [Link]
- Method for continuously producing m-diethylaminophenol through channelization. (2013). Google Patents.
- Method for continuously producing m-diethylaminophenol through channelization. (2014). Google Patents.
-
Paper : - Pesticide Chemistry Carbamates. (n.d.). Retrieved from [Link]
-
[Development of analytical methods for residual N-methyl carbamate pesticides in foods]. (2010). National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Health Criteria 64 CARBAMATE PESTICIDES: A GENERAL INTRODUCTION. (n.d.). IRIS. Retrieved from [Link]
- Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. (2009). Google Patents.
-
A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. (n.d.). PJSIR. Retrieved from [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent. Retrieved from [Link]
-
Carbamate Insecticides Market Size and Top Players - 2031. (2025). The Insight Partners. Retrieved from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega. Retrieved from [Link]
-
Carbamate Insecticides Market Size & Forecast 2025-2035. (2025). Future Market Insights. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved from [Link]
- Process for preparing {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate having high purity. (2021). Google Patents.
-
Artificial Photosynthesis of Methanol from Carbon Dioxide with Water via Nile Reds-embeded TiO2 Photocathode - Supporting Information. (n.d.). Retrieved from [Link]
- Preparation method of 3-(N,N-dimethylamino)phenol. (2012). Google Patents.
-
The mechanisms of the reactions of methyl isocyanate with phenol monomer and linear dimer were studied at the B3LYP/6-311++G(df,p) level of theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2. (n.d.). CORE. Retrieved from [Link]
-
Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. (2019). RSC Publishing. Retrieved from [Link]
- Process for preparing methyl isocyanate. (1987). Google Patents.
- Synthesis of N-methylmethyl carbamate. (2014). Google Patents.
- Production and purification of an N,N-diethylaminophenol. (1988). Google Patents.
-
Diethylenetriamine-Mediated Direct Cleavage of Unactivated Carbamates and Ureas. (2016). Organic Letters. Retrieved from [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. arsdcollege.ac.in [arsdcollege.ac.in]
- 2. DSpace [iris.who.int]
- 3. Carbamate Insecticides Market Size and Top Players - 2031 [theinsightpartners.com]
- 4. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 5. saferack.com [saferack.com]
- 6. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
- 10. [Development of analytical methods for residual N-methyl carbamate pesticides in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pickeringlabs.com [pickeringlabs.com]
Carbamates as linkers in bioactive molecule development.
Application Notes & Protocols
Topic: Carbamates as Versatile Linkers in Bioactive Molecule Development
Introduction: The Carbamate Moiety as a Linchpin in Drug Design
In the intricate field of medicinal chemistry, the covalent linkage of a bioactive molecule to a carrier or a temporary chemical moiety is a cornerstone of modern therapeutic strategies. Among the diverse chemical functionalities employed for this purpose, the carbamate group has emerged as a particularly versatile and powerful tool.[1] Organic carbamates, characterized by their unique amide-ester hybrid structure, offer a compelling balance of chemical stability, proteolytic resistance, and tunable reactivity.[1][2] These attributes have led to their widespread adoption in the design of prodrugs, peptide-drug conjugates (PDCs), and, most notably, antibody-drug conjugates (ADCs).[3][4][5]
This guide provides an in-depth exploration of carbamate linkers for researchers and drug development professionals. We will delve into the fundamental chemistry, strategic applications, and cleavage mechanisms that underpin their utility. Furthermore, we will provide detailed, field-proven protocols for the synthesis and stability assessment of carbamate-linked conjugates, equipping scientists with the practical knowledge to leverage this chemistry in their own research endeavors.
The Fundamental Chemistry of Carbamate Linkers
A carbamate is a functional group with the general structure R-O-(C=O)-N-R'R''. This structure can be viewed as an ester of carbamic acid or an amide of a carbonic acid monoester. Its significance in drug design stems from several key properties:
-
Peptide Bond Mimicry: The carbamate linkage is a structural analogue of the amide bond found in peptides.[1][4] This resemblance can be advantageous, but its altered electronic properties often confer enhanced stability against enzymatic degradation by peptidases, a common challenge for peptide-based drugs.[1]
-
Tunable Stability: The hydrolytic and enzymatic stability of a carbamate can be precisely modulated by altering the substituents on the oxygen and nitrogen atoms.[4] This allows for the rational design of linkers that are stable in systemic circulation but are cleaved under specific physiological conditions at the target site.
-
Synthetic Tractability: Carbamates can be synthesized through a variety of reliable and high-yielding chemical reactions, making them readily accessible for drug development programs.[2][6] They are also central to synthetic chemistry as protecting groups (e.g., Boc, Cbz, Fmoc) for amines, a testament to their robust yet controllably cleavable nature.[7][8][9]
Diagram 1: General Structure of a Carbamate Linker
Caption: General structure of a carbamate linking a bioactive molecule to a carrier.
Strategic Applications and Cleavage Mechanisms
The true power of carbamate linkers lies in their ability to be engineered for controlled release. The linker must remain intact in the bloodstream to prevent premature release of the payload—which could cause systemic toxicity—but must be efficiently cleaved at the target site to exert its therapeutic effect.[10][11]
Enzymatically-Cleavable Linkers: The Self-Immolative Cascade
This is one of the most successful strategies, particularly in the context of ADCs for cancer therapy.[12] These linkers are designed to be substrates for enzymes, such as cathepsin B, that are overexpressed in the lysosomes of tumor cells.[3]
A prime example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.[3][12]
-
Mechanism: Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome.
-
Step 1 (Enzymatic Cleavage): Cathepsin B specifically recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[5]
-
Step 2 (Self-Immolation): The cleavage unmasks a free amine on the PABC moiety. This triggers a spontaneous, rapid 1,6-elimination reaction (a self-immolative cascade) that expels the carbamate-linked drug as a free, unmodified molecule, along with carbon dioxide and a quinone methide byproduct.[5][12][13]
The elegance of this system is that the cleavage event is physically separate from the drug release mechanism, allowing for broad applicability to drugs with amine or hydroxyl attachment points.[12]
Diagram 2: Mechanism of a Self-Immolative Val-Cit-PABC Carbamate Linker
Caption: Enzymatic cleavage and subsequent self-immolation of a PABC linker.
pH-Sensitive Linkers
These linkers exploit the pH gradient between the bloodstream (pH 7.4) and the acidic intracellular compartments of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[3] They are designed to be stable at physiological pH but undergo hydrolysis at lower pH values, releasing the drug. Acylhydrazones are a notable example often incorporated into linker designs for this purpose.[3]
Reductively-Cleavable Linkers
This strategy utilizes disulfide bonds, which are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione (GSH), which is present in high concentrations inside cells. Novel self-immolative carbamate linkers can be combined with disulfide triggers. For instance, a disulfide bond cleavage can unmask a thiol group that then initiates an immolation of the carbamate to release the free drug.[12]
Data Presentation: Stability of Carbamate Linkers
The selection of a linker is a critical decision in conjugate design. The following table summarizes representative stability data for common carbamate linker types. The half-life (t½) in plasma is a key indicator of systemic stability, while stability at acidic pH demonstrates suitability for lysosomal release strategies.
| Linker Type | Model System | Medium | Condition | Half-life (t½) / % Release | Reference |
| Val-Cit-PABC | ADC | Human Plasma | pH 7.4, 37°C | > 200 hours | [3] |
| Val-Cit-PABC | ADC | Mouse Plasma | pH 7.4, 37°C | ~24-48 hours | [11] |
| pH-Sensitive (Hydrazone) | Drug Conjugate | Buffer | pH 5.0, 37°C | ~4 hours (90% release) | [3] |
| pH-Sensitive (Hydrazone) | Drug Conjugate | Buffer | pH 7.4, 37°C | > 100 hours | [3] |
| Disulfide-Carbamate | ADC | Human Plasma | pH 7.4, 37°C | Stable | [12] |
| Disulfide-Carbamate | ADC | Intracellular (High GSH) | N/A | Rapid Cleavage | [12] |
Note: Stability, particularly in mouse plasma, can be species-dependent and is a critical parameter to evaluate empirically.[11]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of carbamate-linked molecules.
Protocol 1: General Synthesis of a Carbamate Linker via an Activated Carbonate
Objective: To form a carbamate bond between a payload containing a primary amine and a linker containing a hydroxyl group. This method uses p-nitrophenyl chloroformate to create an activated carbonate intermediate.
Rationale: This two-step, one-pot procedure is robust and avoids the direct handling of highly reactive and toxic isocyanates. The p-nitrophenyl carbonate is a stable, isolable intermediate that reacts cleanly with amines to form the desired carbamate. The release of p-nitrophenoxide provides a convenient yellow-colored indicator of reaction progress.[2]
Materials:
-
Linker-OH (Linker with a terminal alcohol)
-
Pyridine or Triethylamine (Base)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Payload-NH₂ (Payload with a terminal primary or secondary amine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Alcohol: a. Dissolve Linker-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.1 eq) and stir for 5 minutes. d. Add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 10 minutes. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed. The formation of the activated PNP-carbonate can be confirmed by LC-MS.
-
Carbamate Formation: a. In the same flask, add Payload-NH₂ (1.2 eq). b. Stir the reaction at room temperature for 12-24 hours. The appearance of a yellow color indicates the displacement of p-nitrophenoxide. c. Monitor the reaction by TLC or LC-MS for the formation of the final product.
-
Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (if bases are present), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the pure carbamate-linked conjugate.
Self-Validation: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a carbamate-linked conjugate in plasma to predict its in vivo stability.
Rationale: Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.[11] This assay mimics the biological environment of the blood and is a critical step in preclinical evaluation. Comparing stability in human and rodent plasma is essential, as enzymatic activity can differ significantly between species.[11]
Materials:
-
Carbamate-linked conjugate (stock solution in DMSO or appropriate solvent)
-
Human plasma and/or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: a. Thaw frozen plasma at 37 °C and centrifuge to remove any precipitates. b. Pre-warm the plasma to 37 °C. c. Prepare a working solution of the conjugate. The final concentration of the organic solvent (e.g., DMSO) in the plasma should be low (<1%) to avoid protein precipitation.
-
Incubation: a. Spike the conjugate stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). b. Mix gently by inversion. This is your T=0 sample point. c. Immediately withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing a 3-4 fold excess of cold ACN with an internal standard (e.g., 200 µL). Vortex vigorously. d. Incubate the remaining plasma sample at 37 °C. e. Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours) and quench them in the same manner.
-
Sample Processing & Analysis: a. Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins. b. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. c. Analyze the samples, quantifying the peak area of the parent conjugate relative to the internal standard at each time point.
-
Data Analysis: a. Plot the percentage of the remaining parent conjugate versus time. b. Determine the half-life (t½) of the conjugate in plasma.
Diagram 3: Workflow for In Vitro Plasma Stability Assay
Caption: A typical workflow for assessing the stability of a conjugate in plasma.
References
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Sankar, J., Bajpai, M. K., et al. (2025, August 27). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Impressions@MAHE. Available at: [Link]
-
Bistrović, A., Grgičević, S., & Opačak-Bernardi, T. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
Wulsdorf, T., et al. (2018, February 2). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI. Available at: [Link]
-
Shabat, D., et al. (2004, April 15). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. PubMed. Available at: [Link]
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. Chem-Station Int. Ed. Available at: [Link]
-
Tice, C. M. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]
-
Sankar, J., Bajpai, M. K., et al. (2025, July 9). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Publications. Available at: [Link]
-
Sayyad, A., & Ghorpade, S. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. Available at: [Link]
-
Shabat, D., et al. (n.d.). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC. Available at: [Link]
-
Senter, P. D., et al. (2026, January 29). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. PDF. Available at: [Link]
-
Tice, C. M. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
MDPI. (n.d.). The Chemistry Behind ADCs. MDPI. Available at: [Link]
-
Shabat, D., et al. (n.d.). Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. Available at: [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Carbamates and Amines Linker. Combinatorial Chemistry Review. Available at: [Link]
-
Li, J., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC. Available at: [Link]
-
Gopalan, A. S., et al. (2025, August 6). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. ResearchGate. Available at: [Link]
-
Senter, P. D., et al. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. Available at: [Link]
-
Shabat, D., et al. (n.d.). Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. Available at: [Link]
-
Barlett, P. A., et al. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. Available at: [Link]
-
Gopalan, A. S., et al. (n.d.). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. PMC. Available at: [Link]
-
Li, J., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Senter, P. D., et al. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Available at: [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of Butyl Butyl(phenyl)carbamate
Topic: Yield Optimization & Troubleshooting Guide
Target Molecule: Butyl
Executive Summary: The "Yield Trap"
Synthesizing Butyl butyl(phenyl)carbamate involves acylating a sterically hindered, electron-deficient amine (
The Common Failure Mode: Researchers often treat this like a standard amide coupling. Using weak bases (e.g., triethylamine) with standard addition rates often leads to incomplete conversion (stalled yields ~40-60%) or hydrolysis of the chloroformate reagent due to slow kinetics allowing moisture competition.
This guide provides two validated workflows:
-
The Kinetic Method (Chloroformate): High reliability, lab-scale.
-
The Catalytic Method (Oxidative Carbonylation): High atom economy, scalable/green.[1]
Protocol A: The Kinetic Method (Chloroformate Route)
Best for: Lab-scale synthesis (<50g), high purity requirements.
Reaction:
The "Nuclear Option" for 95%+ Yield
For hindered anilines, weak bases (Et
Reagents:
- -butylaniline (1.0 eq)
-
Sodium Hydride (60% in oil) (1.2 eq)
-
Butyl Chloroformate (1.1 - 1.2 eq)
-
Solvent: Anhydrous THF or DMF (critical).
Step-by-Step Optimization:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add
-butylaniline dropwise.-
Why: This converts the poor nucleophile (
) into a super-nucleophilic amide anion ( ). -
Visual Cue: Evolution of H
gas.[2] Wait until bubbling ceases (approx. 30-60 mins).
-
-
Acylation: Cool to -10°C (salt-ice bath). Add Butyl Chloroformate dropwise.
-
Control: Keep temperature low to prevent O-alkylation of the phenyl ring (though rare) or decomposition.
-
-
Quench: Allow to warm to RT. Quench with saturated NH
Cl.
Troubleshooting The Chloroformate Route
Q: My yield is stuck at 60%, even with excess chloroformate. Why?
A: You likely have "Chloroformate Hydrolysis Competition."
If you are using a weak base (e.g., K
-
Fix: Switch to the NaH protocol (above) to increase amine nucleophilicity.
-
Alternative: If you must use mild bases, add DMAP (10 mol%) . DMAP forms a highly reactive
-acylpyridinium intermediate that transfers the acyl group to the hindered aniline faster than water can attack it.
Q: I see a white precipitate that isn't my product.
A: This is the amine hydrochloride salt (if using Et
-
Action: This is normal. Filter it off or wash it away during the aqueous workup.[3]
Q: I have a "Red Oil" impurity.
A: This is often the Diphenylurea derivative (
-
Cause: Hydrolysis of the chloroformate generates CO
and releases the amine back, or phosgene-like intermediates form if the chloroformate quality is poor. -
Removal: This byproduct is very non-polar. Use Hexane/Ethyl Acetate (9:1) column chromatography; the urea usually elutes differently than the carbamate ester.
Decision Logic for Chloroformate Route
Figure 1: Troubleshooting logic for maximizing yield in nucleophilic acyl substitution.
Protocol B: The Catalytic Method (Oxidative Carbonylation)
Best for: Green chemistry compliance, avoiding corrosive chloroformates, large-scale batches.
Reaction:
The Optimized Catalytic System
Standard PdCl
Recommended System:
-
Catalyst: PdI
or PdCl (1-2 mol%) -
Promoter: KI or Tetrabutylammonium iodide (TBAI) (10-20 mol%)
-
Oxidant: O
(mixed with CO, typically 4:1 CO:O ratio) -
Solvent: Butanol (acts as both reactant and solvent)
Critical Parameter: The Drying Agent Water is a byproduct. As water concentration rises, the equilibrium shifts back, or the catalyst deactivates (Pd black precipitation).
-
Yield Booster: Add 3A Molecular Sieves or Trimethyl orthoformate to the reaction vessel to scavenge water in situ. This can double the yield from 40% to 80%+.
Troubleshooting Carbonylation
Q: The reaction stops after 2 hours (Low TON). A: "Pd Black" formation. The active Pd(II) is reducing to Pd(0) and aggregating.
-
Fix: Increase the Iodide concentration (I
helps re-oxidize Pd(0) to Pd(II)). -
Fix: Ensure O
pressure is maintained.
Q: I am getting the Urea byproduct instead of Carbamate. A: The amine is attacking the intermediate Pd-carbonyl complex faster than the alcohol is.
-
Fix: Increase the concentration of Butanol (use it as the solvent).
-
Fix: Lower the temperature slightly (Urea formation often has higher activation energy).
Mechanism of Oxidative Carbonylation
Figure 2: The catalytic cycle. Note that water is generated at the Re-oxidation step, necessitating drying agents.
Data Summary: Base Selection Guide
| Base Type | Example | pKa (Conj. Acid) | Suitability for N-Butylaniline | Pros | Cons |
| Weak Organic | Pyridine | 5.2 | Low | Cheap, solvent compatible | Too weak for hindered amines; slow reaction. |
| Mod. Organic | Triethylamine | 10.7 | Medium | Standard reagent | HCl salt precipitates and can clog stirring. |
| Inorganic | K | 10.3 | Low | Easy workup | Poor solubility in organic solvents; requires phase transfer catalyst. |
| Strong/Anionic | Sodium Hydride | 35 | High | Irreversible deprotonation; fastest kinetics. | Moisture sensitive; H |
| Catalytic | DMAP | 9.2 | High (as additive) | Accelerates acyl transfer 100x | Expensive; difficult to remove traces. |
References
-
BenchChem Technical Support. (2025).[3][4] Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from
-
Vinogradova, E. V., et al. (2013).[5] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters, 15(6), 1394–1397.[5][6] Retrieved from
-
Gadge, S. T., & Bhanage, B. M. (2014). "Recent developments in palladium catalysed carbonylation reactions." RSC Advances. Retrieved from
-
Organic Syntheses. (2011). "Synthesis of Carbamates via Chloroformates." Organic Syntheses, Vol 88. Retrieved from
-
MDPI. (2020). "Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation." Molecules. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]
- 6. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in carbamate synthesis and how to avoid them
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of carbamates. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during your experiments. Each entry details the likely cause of the problem and provides actionable steps and expert advice to mitigate it.
Q1: I'm observing a significant amount of a urea byproduct in my reaction. What's causing this and how can I prevent it?
A1: The formation of urea is a classic side reaction in carbamate synthesis, particularly when using methods that generate an isocyanate intermediate or when an excess of amine is present.
Causality & Mechanism
Urea formation occurs when the isocyanate intermediate, which is highly electrophilic, is attacked by a molecule of the starting amine instead of the intended alcohol nucleophile. This competes directly with the desired carbamate formation pathway. The resulting urea is often a stable, and sometimes poorly soluble, byproduct that can complicate purification.
The competing reactions can be visualized as follows:
-
Desired Reaction: Isocyanate + Alcohol → Carbamate
-
Side Reaction: Isocyanate + Amine → Disubstituted Urea
Furthermore, the carbamate product itself can sometimes react with another isocyanate molecule to form an allophanate, though this is generally less common under standard conditions.
Visualizing the Competing Pathways
Caption: Competing reaction pathways leading to carbamate vs. urea.
Prevention & Mitigation Protocol
The key to avoiding urea formation is to control the relative concentrations and reactivities of the nucleophiles present.
Method 1: Using Chloroformates
This is one of the most common methods for carbamate synthesis.[1][2]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equiv), such as triethylamine or pyridine.[2] The base is crucial for scavenging the HCl byproduct.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.
-
Reagent Addition: Add the chloroformate (e.g., ethyl chloroformate or benzyl chloroformate) (1.05 equiv) dropwise to the stirred amine solution. The slow addition is critical to prevent localized high concentrations of the electrophile, which could favor side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.
Expert Insight: If urea formation is still persistent, consider a "reverse addition" strategy. Add the amine and base solution dropwise to the chloroformate solution. This ensures the chloroformate is always in excess relative to the amine, minimizing the chance of free amine reacting with any in-situ formed isocyanate or other intermediates.
Q2: My primary amine is being N-alkylated, leading to a mixture of products. How do I stop this over-alkylation?
A2: Over-alkylation is a frequent issue when synthesizing carbamates from primary amines and alkyl halides, especially under basic conditions. The product carbamate can be deprotonated and subsequently alkylated.
Causality & Mechanism
This side reaction occurs in a two-step process:
-
Desired Reaction: The primary amine reacts with a carbonyl source (e.g., CO₂) and an alkyl halide to form the desired N-substituted carbamate.[4][5]
-
Side Reaction (Over-alkylation): The N-H proton on the newly formed carbamate is acidic enough to be removed by the base in the reaction mixture. The resulting carbamate anion is a potent nucleophile that can react with another molecule of the alkyl halide, leading to an N,N-disubstituted carbamate.
This is particularly problematic because the mono-alkylated product is often more nucleophilic than the starting amine, making it prone to a second alkylation.[6]
Visualizing the N-Alkylation Side Reaction
Sources
Optimizing reaction conditions for the synthesis of tert-butyl carbamates.
Welcome to the Technical Support Center for Boc-protection workflows. As a Senior Application Scientist, I frequently consult with researchers who treat the protection of amines with di-tert-butyl dicarbonate (Boc₂O) as a trivial, foolproof step. However, when transitioning from simple aliphatic amines to complex drug-like scaffolds, the standard conditions often fail.
This guide abandons generic advice. Instead, we dissect the mechanistic causality behind reaction failures—whether you are dealing with sluggish anilines, insoluble zwitterions, or over-reactive catalytic systems—and provide self-validating protocols to get your synthesis back on track.
Section 1: Mechanistic Causality & Workflow Logic
To troubleshoot effectively, you must understand the self-driving forces of the reaction. The standard reaction between an amine and Boc₂O is driven by nucleophilic attack, followed by the irreversible decomposition of the tert-butyl carbonate leaving group into CO₂ gas and tert-butanol[1].
This gas evolution is not merely a byproduct; it is the thermodynamic sink that drives the reaction to completion[1]. If you do not observe gas evolution, your reaction is likely stalled. Conversely, rapid gas evolution in a closed system is a severe safety hazard[1][2].
Decision matrix for optimizing Boc-protection based on amine nucleophilicity and solubility.
Section 2: Troubleshooting Guides & FAQs
Q1: My reaction with an amino acid is a cloudy mess and the yield is near zero. What is going wrong? Root Cause: Amino acids exist as zwitterions in neutral conditions. This renders them highly insoluble in standard organic solvents (like DCM or MeOH) and leaves the amine protonated, stripping it of its nucleophilicity[3][4]. Solution: Switch to an aqueous biphasic system. Dissolving the amino acid in aqueous NaOH deprotonates the carboxylic acid, breaking the zwitterionic state and freeing the amine[4][5]. The excess base also hydrolyzes any mixed anhydrides that might form between the carboxylate and Boc₂O, preventing unwanted dimerization[4].
Q2: I am trying to protect an electron-poor aniline, but it is completely unreactive with Boc₂O alone. Should I heat it? Root Cause: Anilines, especially those decorated with electron-withdrawing groups, are extremely poor nucleophiles. They cannot overcome the steric hindrance of Boc₂O at a useful kinetic rate[3]. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O almost instantaneously to form a highly electrophilic Boc-pyridinium intermediate, which is far more susceptible to attack by weak nucleophiles[2][6].
DMAP catalytic cycle highlighting the hyper-reactive Boc-pyridinium intermediate formation.
Q3: I used DMAP to force the protection of a hindered amine, but TLC shows multiple new spots. Mass spec indicates bis-Boc (over-protection) and urea byproducts. Why? Root Cause: While DMAP accelerates the desired reaction, the hyper-reactive Boc-pyridinium intermediate can trigger runaway side reactions. Hassner and colleagues demonstrated that primary amines reacting with Boc₂O/DMAP can form transient carbamic-carbonic anhydrides, which subsequently decompose into isocyanates or react further to form ureas and bis-Boc (N,N-di-Boc) derivatives[6][7][8]. Solution:
-
Strictly control stoichiometry (use exactly 1.0 - 1.05 eq of Boc₂O).
-
Lower the temperature to 0 °C during DMAP addition to suppress isocyanate formation[7].
-
Add the DMAP slowly over an extended period to prevent a massive spike in the Boc-pyridinium concentration[2][9].
Q4: How do I know when the reaction is actually finished without constantly running TLCs? Root Cause/Solution: The reaction produces stoichiometric amounts of CO₂[1][2]. By equipping your flask with an oil bubbler, you create a self-validating kinetic marker. When the bubbling completely ceases, the consumption of Boc₂O (or the amine) is generally complete.
Section 3: Quantitative Optimization Data
To facilitate rapid condition screening, the table below summarizes optimal baseline parameters based on substrate class.
| Substrate Class | Optimal Solvent System | Base / Catalyst | Temp (°C) | Typical Time | Common Pitfalls |
| Aliphatic Amines | DCM or THF | None required | 20 - 25 | 2 - 4 h | Volatility of low MW amines during workup. |
| Amino Acids | H₂O / THF (1:1) | NaOH (1.1 - 2.0 eq) | 0 → 25 | 12 - 18 h | Dimerization if aqueous base is insufficient[4]. |
| Anilines | THF or MeCN | DMAP (0.1 - 1.0 eq) | 25 - 60 | 4 - 24 h | Isocyanate/urea formation with excess DMAP[7]. |
| Sterically Hindered | THF | NaH or LiHMDS | 0 → 60 | 12 - 24 h | Moisture quenching the strong base prior to addition. |
Section 4: Validated Experimental Protocols
Protocol A: Aqueous Biphasic Protection (Ideal for Amino Acids & Zwitterions)
Self-Validating Logic: The initial solution will be strongly basic. As the reaction proceeds and CO₂ is generated, the pH may drop slightly. Maintaining a basic pH ensures the amine remains deprotonated and nucleophilic.
-
Preparation: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in 1M aqueous NaOH (1.1 equiv) and an equal volume of THF[5].
-
Cooling: Chill the mixture to 0 °C using an ice bath to control the initial exothermic reaction.
-
Addition: Dissolve Boc₂O (1.1 equiv) in a small volume of THF and add it dropwise to the vigorously stirring aqueous mixture[5].
-
Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12-18 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous layer with diethyl ether to extract any unreacted Boc₂O.
-
Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Self-validation: You will observe CO₂ bubbling during acidification. Extract the precipitated Boc-amino acid with ethyl acetate. Dry over MgSO₄, filter, and concentrate.
Protocol B: DMAP-Catalyzed Protection (Ideal for Anilines and Weak Nucleophiles)
Self-Validating Logic: The rapid evolution of gas upon DMAP addition confirms the successful formation of the active Boc-pyridinium species.
-
Preparation: Dissolve the aniline (1.0 equiv) and Boc₂O (1.1 equiv) in anhydrous DCM or THF under an inert atmosphere (argon/nitrogen)[6].
-
Catalyst Addition: Cool the solution to 0 °C. Add DMAP (0.1 to 0.2 equiv) slowly. Warning: Do not seal the system; ensure a vent needle or bubbler is attached to allow CO₂ to escape[2][9].
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor gas evolution and TLC until the starting material is consumed.
-
Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography if bis-Boc or urea byproducts are detected[7].
References
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". Available at:[Link]
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base + DMAP)". Available at: [Link]
-
RSC Publishing. "Dual protection of amino functions involving Boc". Available at:[Link]
-
Reddit (r/chemhelp). "Having great trouble with a Boc-protection reaction". Available at:[Link]
-
Wikipedia. "tert-Butyloxycarbonyl protecting group". Available at:[Link]
-
ACS Publications. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". Available at: [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Technical Support Center: Navigating the Challenges of Amine N-Protection with Carbamates
Welcome to our dedicated technical support center for the N-protection of amines using carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Carbamates, such as Boc, Cbz, and Fmoc, are indispensable tools in modern organic synthesis, particularly in peptide synthesis and the creation of complex molecules.[1][2] They effectively temper the high reactivity and basicity of amines by converting them into less nucleophilic carbamates.[1][3] However, the path to a successfully protected amine is not always straightforward. This guide will serve as your comprehensive resource for troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific problems you may encounter during the N-protection of amines with carbamates, offering not just solutions but also the underlying chemical principles.
Issue 1: Incomplete or Stalled Protection Reactions
Q: My protection reaction (Boc, Cbz, or Fmoc) is showing low conversion, or has stalled completely. What are the likely causes and how can I resolve this?
A: Incomplete reactions are a frequent challenge and can often be traced back to a few key factors related to the amine substrate, reagents, or reaction conditions.
Root Cause Analysis & Solutions:
-
Low Nucleophilicity of the Amine: The inherent reactivity of the amine is paramount.
-
Electron-Deficient Amines: Aromatic amines with electron-withdrawing groups or certain heterocyclic amines exhibit reduced nucleophilicity, leading to sluggish reactions.[4]
-
Steric Hindrance: Bulky groups near the amino group can physically impede the approach of the protecting group reagent.[4]
Troubleshooting Strategies:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, be mindful of the thermal stability of your reagents, as for instance, Boc anhydride (Boc₂O) can decompose at elevated temperatures.[4]
-
Use a More Reactive Protecting Group Reagent: For Boc protection, consider using a more activated reagent like Boc-OASu or employing a catalyst. For Cbz protection, benzyl chloroformate (Cbz-Cl) is highly reactive.[5][6]
-
Employ a Stronger Base or Catalyst: For sterically hindered or electron-poor amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4][7] DMAP activates the Boc anhydride, making it more susceptible to nucleophilic attack.[4]
-
-
Poor Solubility: The amine starting material, particularly zwitterionic compounds like amino acids, may not be fully dissolved in common organic solvents, leading to a heterogeneous and inefficient reaction.[4]
Troubleshooting Strategies:
-
Solvent Optimization: For amino acids, a biphasic system of water and an organic solvent like THF or dioxane is often effective.[4][8] The use of co-solvents can also enhance solubility.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the water-soluble amine and the organic-soluble protecting group reagent.
-
-
Inappropriate Base or pH Control: The choice and amount of base are critical. The base neutralizes the acidic byproducts (e.g., HCl from Cbz-Cl) and can drive the reaction to completion.[5][8]
-
For Cbz protection of amino acids, maintaining a pH between 8 and 10 is crucial. A pH that is too low can cause the decomposition of Cbz-Cl, while a pH that is too high may lead to racemization.[7]
Troubleshooting Strategies:
-
Buffered Systems: Employing a buffered system, such as a mixture of sodium carbonate and sodium bicarbonate, can help maintain the optimal pH range.[7]
-
Choice of Base: For general purposes, inorganic bases like sodium bicarbonate or organic bases like triethylamine (TEA) are commonly used.[8] The selection should be based on the specific requirements of the substrate and reaction conditions.
-
-
Hydrolysis of the Protecting Group Reagent: In aqueous media, reagents like Boc anhydride can undergo hydrolysis. While the reaction with the amine (aminolysis) is generally faster, prolonged reaction times without a sufficient excess of the reagent can lead to lower yields.[4]
Troubleshooting Strategy:
-
Use a Stoichiometric Excess: Employing a slight excess (1.1-1.5 equivalents) of the protecting group reagent can compensate for any loss due to hydrolysis.[4]
-
Issue 2: Undesired Side Reactions During Protection
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I mitigate them?
A: Side reactions can consume starting materials and complicate purification. Understanding their origins is key to prevention.
Common Side Reactions and Mitigation Strategies:
-
Over-protection (Double Protection): Primary amines can sometimes react twice, especially with highly reactive reagents, to form a di-protected amine.
Mitigation:
-
Controlled Stoichiometry: Carefully control the stoichiometry of the protecting group reagent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
-
Formation of Urea Derivatives: This can occur if the protecting group reagent reacts with an already protected amine or if isocyanates are formed as intermediates.[4]
Mitigation:
-
Optimize Reaction Conditions: Avoid overly harsh conditions (e.g., high temperatures) that might promote the formation of isocyanate intermediates.
-
-
Chemoselectivity Issues in Polyamines: In molecules with multiple amine groups (e.g., primary and secondary), achieving selective protection can be challenging.[9][10]
Mitigation:
-
Leverage Inherent Reactivity Differences: Primary amines are generally more nucleophilic than secondary amines. By carefully controlling the stoichiometry and reaction conditions (e.g., lower temperature), selective protection of the primary amine can often be achieved.[10]
-
Use of Specific Reagents: Certain reagents, like alkyl phenyl carbonates, have been shown to provide excellent chemoselectivity for the protection of primary amines in the presence of secondary amines.[9][10]
-
Issue 3: Challenges in Carbamate Deprotection
Q: My deprotection reaction is incomplete, or I am observing degradation of my product. What are the best practices for successful deprotection?
A: Deprotection is as critical as the protection step and comes with its own set of challenges. The choice of deprotection method is dictated by the specific carbamate and the presence of other sensitive functional groups in the molecule.[11]
Deprotection Troubleshooting by Carbamate Type:
| Carbamate | Deprotection Method | Common Issues | Troubleshooting Solutions |
| Boc | Strong Acids (e.g., TFA, HCl)[12][13] | Incomplete deprotection, tert-butylation of sensitive residues.[14][15] | Incomplete Deprotection: Increase acid concentration, prolong reaction time, or gently heat.[14] Ensure anhydrous conditions as water can reduce the effective acidity of TFA.[14] Side Reactions: Use scavengers like anisole or thioanisole to trap the tert-butyl cation intermediate.[13] |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[8][11] | Catalyst poisoning, incomplete reaction, incompatibility with other reducible groups. | Catalyst Poisoning: Ensure the substrate is free of sulfur-containing compounds or other catalyst poisons. Incomplete Reaction: Increase catalyst loading or hydrogen pressure. Consider transfer hydrogenation with a hydrogen donor like ammonium formate.[8] Incompatibility: If other reducible groups are present, consider alternative deprotection methods like strong acids (HBr in acetic acid) or Lewis acids.[7][8] |
| Fmoc | Base (e.g., Piperidine)[12] | Aspartimide formation, diketopiperazine formation, racemization, piperidine adducts.[16] | Aspartimide Formation: Use a milder base like piperazine or add HOBt to the piperidine solution.[17] Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially with proline. Synthesizing on sterically hindered resin (e.g., 2-chlorotrityl chloride resin) can help.[17] Racemization: Use of milder bases can minimize racemization, especially for C-terminal cysteine.[18] Piperidine Adducts: This can occur with C-terminal cysteine. Using a sterically bulky protecting group on the cysteine can reduce this side reaction.[17] |
Frequently Asked Questions (FAQs)
Q1: What is "orthogonal protection" and why is it important?
A1: Orthogonal protection is a strategy in multi-step synthesis where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others.[2] For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[11] This allows for the selective deprotection of one functional group while others remain protected, which is crucial for complex syntheses like solid-phase peptide synthesis.[11]
Q2: Can I protect an alcohol as a carbamate?
A2: While less common than for amines, alcohols can be protected as carbonates using similar reagents like Cbz-Cl.[5] However, the selective protection of amines over alcohols is generally achievable due to the higher nucleophilicity of amines.[5]
Q3: My amine is provided as a hydrochloride salt. Do I need to free-base it before protection?
A3: Yes, it is generally necessary to neutralize the amine salt. This can be done in a separate extraction step with a base like sodium bicarbonate or by adding a sufficient amount of base to the reaction mixture to both neutralize the salt and the acid generated during the protection reaction.[19]
Q4: How can I monitor the progress of my protection/deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information and confirm the mass of the desired product.[4]
Q5: Are there any "greener" alternatives for N-protection reactions?
A5: There is growing interest in developing more environmentally friendly synthetic methods. For Cbz protection, performing the reaction in water at room temperature has been reported as a mild and eco-friendly alternative.[9] The use of recyclable catalysts and solvent-free conditions are also areas of active research.[20]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., a 2:1 mixture of THF and water for amino acids, or DCM for other amines).[4]
-
Base Addition: Add the appropriate base (e.g., sodium bicarbonate (2.0 equivalents) or triethylamine (1.2-1.5 equivalents)). Stir for 5-10 minutes.[4]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the stirring solution.[4]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.[4]
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.[4]
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[8][11]
-
Catalyst Addition: Add 5-10% (w/w) of palladium on carbon (Pd/C) catalyst.[8]
-
Hydrogenation: Stir the suspension vigorously under an atmosphere of hydrogen gas (H₂). This can be achieved using a balloon filled with H₂ or a hydrogenation apparatus.[11]
-
Monitoring: Monitor the reaction progress by TLC. Reactions are typically complete within 1-16 hours.[11]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the Celite pad with a small amount of the solvent.[11]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.[11]
Visualizing Workflows
Caption: A logical workflow for troubleshooting incomplete amine protection reactions.
References
- The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection - Benchchem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem.
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis - Benchchem.
- An Excellent Method for Cbz-protection of Amines.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!
-
New reagent for the introduction of Boc protecting group to amines: Boc-OASUD. Taylor & Francis. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]
- Alternative bases to piperidine for Fmoc deprotection to reduce side products - Benchchem.
-
Carbamate Protective Groups | Chem-Station Int. Ed. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF - ResearchGate. Available at: [Link]
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines - Benchchem.
- Troubleshooting incomplete Boc deprotection - Benchchem.
-
Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines - PMC. Available at: [Link]
-
Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement | Organic Letters - ACS Publications. Available at: [Link]
-
Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Application Note – N-Boc protection.
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Available at: [Link]
-
Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines | Organic Letters - ACS Publications. Available at: [Link]
-
FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
26.05 Protecting Groups for Amines: Carbamates - YouTube. Available at: [Link]
-
BOC Deprotection - Wordpress. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Available at: [Link]
-
Mild and selective deprotection of carbamates with Bu4NF - Organic Chemistry Portal. Available at: [Link]
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. Available at: [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Organic Letters. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: [Link]
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - MDPI. Available at: [Link]
Sources
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. chemtips.wordpress.com [chemtips.wordpress.com]
- 20. academic.oup.com [academic.oup.com]
Stability and degradation pathways of Butyl butyl(phenyl)carbamate
Welcome to the Technical Support Center for Carbamate Chemistry .
I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive technical guide regarding the stability and degradation of Butyl butyl(phenyl)carbamate .
Note on Nomenclature & Structure: Based on your inquiry, we define the target molecule as Butyl N-butyl-N-phenylcarbamate (a tertiary carbamate).
-
Structure: Ph-N(Bu)-C(=O)O-Bu
-
Molecular Weight: ~249.35 g/mol
-
Class: N,N-disubstituted carbamate (Tertiary).
This distinction is critical. Unlike secondary carbamates (which have an N-H bond), this molecule lacks the acidic proton required for the rapid E1cB elimination pathway. Consequently, it exhibits exceptional hydrolytic stability , often confusing researchers who expect standard carbamate degradation profiles.
Part 1: Stability Profile & Critical Data
The following table summarizes the stability of Butyl butyl(phenyl)carbamate under varying stress conditions. Use this as your baseline for experimental planning.
| Stress Condition | Stability Rating | Primary Degradation Pathway | Expected Half-Life ( |
| Neutral Hydrolysis (pH 7, 25°C) | High | None (negligible) | > 1 Year |
| Acid Hydrolysis (0.1 M HCl) | Moderate | A-BAc2 (Acid-catalyzed bimolecular) | Days to Weeks |
| Base Hydrolysis (0.1 M NaOH) | High | BAc2 (Nucleophilic attack) | Months (Resistant to E1cB) |
| Photolysis (UV/Sunlight) | Low | Photo-Fries Rearrangement | Hours (Rapid) |
| Oxidation (H₂O₂) | Moderate | N-Dealkylation / N-Oxidation | Variable |
| Thermal (Solid State) | High | Decarboxylation (at >150°C) | Stable at RT |
Part 2: Degradation Pathways (Mechanistic Deep Dive)
Pathway A: The Hydrolysis Resistance (Why your base degradation failed)
Most researchers assume all carbamates degrade in base via the E1cB mechanism (Elimination-Addition), where the base removes the N-H proton to form an Isocyanate intermediate.
Your molecule has no N-H proton.
Therefore, it is forced to degrade via the BAc2 mechanism (Base-catalyzed Acyl Cleavage, bimolecular). This involves the direct attack of the hydroxide ion (
Key Insight: If you are trying to quench this compound in a reaction mixture, standard aqueous bicarbonate or dilute NaOH will likely fail. You need refluxing alcoholic KOH or strong acid.
Pathway B: Photolysis (The "Silent" Impurity Generator)
The N-phenyl moiety acts as a chromophore, absorbing UV light. Upon excitation, the N-C bond often undergoes homolytic cleavage, leading to a Photo-Fries Rearrangement . This results in the migration of the carbosyl group to the ortho or para position of the phenyl ring, creating isomeric hydroxy-amides that are often misidentified as "unknown impurities" in HPLC.
Part 3: Visualized Pathways (Graphviz)
The following diagram illustrates the divergent pathways between the expected (but blocked) E1cB mechanism and the actual active pathways (Photo-Fries and BAc2).
Figure 1: Mechanistic divergence showing the blockage of rapid base hydrolysis and the dominance of Photo-Fries rearrangement under UV exposure.
Part 4: Troubleshooting Guide (FAQs)
Q1: I am running a forced degradation study (0.1 N NaOH, 24h), but I see >95% recovery of the parent. Is my prep wrong?
-
Diagnosis: No, your prep is likely correct. As detailed in the mechanism section, tertiary carbamates are resistant to 0.1 N NaOH at room temperature.
-
Solution: To force degradation for method validation, you must increase the stress:
-
Increase base concentration to 1.0 N NaOH .
-
Add a co-solvent (MeOH or ACN) to ensure the lipophilic carbamate interacts with the base.
-
Apply heat (60°C - 80°C).
-
Reference: Tertiary carbamates generally follow BAc2 kinetics which are orders of magnitude slower than secondary carbamates [1].[1]
-
Q2: In my LC-MS chromatogram, I see two new peaks with the exact same Mass (MW) as the parent after leaving the sample on the bench. What are they?
-
Diagnosis: These are likely Photo-Fries rearrangement products . If your sample was in clear glass exposed to lab light, the carbonyl group migrated to the phenyl ring.
-
Solution:
-
Check the UV spectra of the new peaks. They usually have a bathochromic shift (red-shift) compared to the parent due to the new hydroxyl group on the ring.
-
Protocol: Repeat the prep in amber glassware. If peaks disappear, they are photo-isomers.
-
Q3: The peak shape of the parent is broadening during the stability study.
-
Diagnosis: This molecule is highly lipophilic (two butyl groups + phenyl). If you are using a high-aqueous mobile phase for degradation sampling, the compound may be "crashing out" or adsorbing to the column head.
-
Solution: Ensure your diluent contains at least 40-50% organic solvent (Acetonitrile/Methanol).
Part 5: Standardized Protocols
Protocol A: Validated Forced Degradation (Hydrolysis)
Use this protocol to generate degradation products for method development.
-
Stock Preparation: Dissolve 10 mg of Butyl butyl(phenyl)carbamate in 5 mL of Acetonitrile.
-
Acid Stress:
-
Mix 1 mL Stock + 1 mL 1.0 N HCl .
-
Heat at 60°C for 4 hours .
-
Expectation: Moderate degradation to N-butyl aniline.
-
-
Base Stress (The Hard Step):
-
Mix 1 mL Stock + 1 mL 5.0 N NaOH (Note the high concentration).
-
Heat at 80°C for 6-8 hours .
-
Expectation: Slow hydrolysis. If no degradation occurs, switch to ethanolic KOH (reflux).
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 30% H₂O₂ .
-
Keep at Room Temperature for 24 hours.
-
Expectation: Look for N-oxide formation (+16 Da) or dealkylation (-57 Da).
-
Protocol B: Photostability Check
-
Prepare a 1 mg/mL solution in Methanol.
-
Place in a quartz cuvette (or clear HPLC vial).
-
Expose to a UV source (Xe arc lamp or ICH Q1B conditions) for 2 hours.
-
Control: Wrap a second vial in aluminum foil side-by-side.
-
Analyze both via LC-MS. Any peaks present in the exposed vial but absent in the foil vial are Fries rearrangement isomers [2].
References
-
Mechanism of Hydrolysis of Substituted Carbamates. Source: D. Vione et al., Journal of Hazardous Materials (and related kinetic studies on N,N-disubstituted carbamates). Context: Establishes the BAc2 mechanism for tertiary carbamates lacking the N-H proton.
-
Direct Photodegradation of Aromatic Carbamate Pesticides. Source: Sun, F. et al., Journal of Hazardous Materials, 2025.[2] Context: Details the photo-Fries rearrangement and radical mechanisms in N-phenyl carbamates.
-
Hydrolysis Mechanisms of N-Substituted Carbamates. Source: Clemson University / CECAS. Context: Differentiates between acid and base catalyzed hydrolysis rates in carbamates.
Sources
Technical Support Center: A Researcher's Guide to Carbamate Synthesis from Amines and Chloroformates
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of carbamates from amines and chloroformates. This widely used reaction, while robust, can present several challenges. This document offers practical, field-proven insights and troubleshooting strategies to help you navigate these complexities, ensuring successful and reproducible outcomes in your research and development endeavors.
Core Principles and Mechanism
The synthesis of a carbamate from an amine and a chloroformate is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion, with a base typically used to neutralize the hydrochloric acid byproduct.[1]
The general reaction mechanism is as follows:
// Reactants Amine [label="R¹R²NH\n(Amine)"]; Chloroformate [label="R³O(CO)Cl\n(Chloroformate)"]; Base [label="Base"];
// Intermediates & Products Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate"]; Carbamate [label="R¹R²NCOOR³\n(Carbamate)"]; Protonated_Base [label="Base-H⁺"]; Chloride [label="Cl⁻"];
// Reaction Path Amine -> Tetrahedral_Intermediate [label="Nucleophilic\nAttack"]; Chloroformate -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Carbamate [label="Elimination"]; Tetrahedral_Intermediate -> Chloride; Base -> Protonated_Base [label="Acid\nNeutralization"];
// Invisible nodes for layout {rank=same; Amine; Chloroformate; Base;} {rank=same; Tetrahedral_Intermediate;} {rank=same; Carbamate; Protonated_Base; Chloride;} }
A common and effective method for conducting this reaction is under Schotten-Baumann conditions . This typically involves a two-phase solvent system, comprising an organic solvent (like dichloromethane or diethyl ether) and water. The base resides in the aqueous phase to neutralize the HCl generated, while the reactants and the carbamate product remain in the organic phase.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction? The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4]
Q2: How do I choose the right base for my reaction? The choice of base depends on the reactivity of your amine and the overall reaction conditions. A base should be strong enough to neutralize the generated HCl but not so strong that it promotes unwanted side reactions. For Schotten-Baumann conditions, inorganic bases like sodium carbonate or sodium bicarbonate are common. In anhydrous organic solvents, tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. The pKa of the conjugate acid of the base should ideally be higher than that of the protonated starting amine.
Q3: Can I use pyridine as both a solvent and a base? Yes, pyridine can serve as both the solvent and the base.[4] However, be aware that pyridine can sometimes be acylated by the chloroformate to form an N-acylpyridinium salt, which can complicate purification.[4]
Q4: How does the structure of the chloroformate affect its reactivity? The reactivity of the chloroformate is influenced by the electronic and steric nature of the 'R' group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the chloroformate more reactive. Conversely, bulky 'R' groups can sterically hinder the approach of the amine.
Q5: What are the best techniques for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] Staining with reagents like ninhydrin can help visualize amines, while other stains can detect the carbamate product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.[4]
Troubleshooting Guide
Start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low or No Yield"]; Multiple_Spots [label="Multiple Spots on TLC"]; Precipitation [label="Product Precipitates During Reaction"];
// Low Yield Path Start -> Low_Yield; Low_Yield -> Incomplete_Reaction [label="Possible Cause"]; Incomplete_Reaction -> Solution_Incomplete [label="Solution"]; Solution_Incomplete [label="Increase reaction time/temperature.\nCheck reagent purity.\nUse a stronger base.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Multiple Spots Path Start -> Multiple_Spots; Multiple_Spots -> Side_Reactions [label="Possible Cause"]; Side_Reactions -> Solution_Side_Reactions [label="Solution"]; Solution_Side_Reactions [label="Control temperature (cool addition).\nEnsure anhydrous conditions.\nUse high-purity chloroformate.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Precipitation Path Start -> Precipitation; Precipitation -> Poor_Solubility [label="Possible Cause"]; Poor_Solubility -> Solution_Solubility [label="Solution"]; Solution_Solubility [label="Add more solvent.\nConsider a co-solvent (e.g., DMF).\nGently warm the mixture.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Problem 1: Low or No Yield of Carbamate
-
Potential Cause: Incomplete Reaction
-
Causality: The nucleophilicity of the amine may be low, or the reaction may not have reached completion.
-
Solution:
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC to ensure it has gone to completion. A slight increase in temperature can sometimes be beneficial, but be wary of promoting side reactions.[4]
-
Verify Reagent Purity: Ensure that both the amine and the chloroformate are of high purity and free from moisture. Chloroformates can hydrolyze over time.[4]
-
Use a More Effective Base: If the amine is being protonated by the generated HCl, a stronger or more sterically hindered non-nucleophilic base like DIPEA might be necessary to effectively scavenge the acid.[4] Ensure at least one equivalent of the base is used.
-
-
-
Potential Cause: Hydrolysis of Chloroformate
-
Causality: Chloroformates are susceptible to hydrolysis, especially under basic conditions or in the presence of moisture. This side reaction consumes the electrophile, reducing the yield of the desired carbamate.
-
Solution:
-
Anhydrous Conditions: When not using a biphasic system, ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the chloroformate slowly to the amine solution, preferably at a reduced temperature (e.g., 0 °C), to minimize its exposure to aqueous base before it can react with the amine.[6]
-
-
Problem 2: Multiple Spots on TLC / Difficult Purification
-
Potential Cause: Formation of N,N'-Disubstituted Urea
-
Causality: This common byproduct can form through a few pathways. One possibility is the reaction of the starting amine with an isocyanate intermediate. The isocyanate can be generated from the chloroformate, particularly at elevated temperatures or with certain bases.[7] Another route is the reaction of two equivalents of the amine with one equivalent of phosgene, which can be a contaminant in the chloroformate.
-
Solution:
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the chloroformate to disfavor the formation of the isocyanate intermediate.
-
High-Purity Chloroformate: Use a fresh bottle of high-purity chloroformate to minimize the presence of phosgene.
-
Purification: Symmetrical ureas are often less polar than the corresponding carbamate and can sometimes be removed by recrystallization or careful column chromatography.
-
-
-
Potential Cause: Double Acylation
-
Causality: If the amine is primary, it is possible for it to react with two molecules of the chloroformate, especially if an excess of the chloroformate is used or if the reaction is run for an extended period at a high temperature.
-
Solution:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chloroformate.
-
Reaction Monitoring: Monitor the reaction by TLC and stop it once the starting amine is consumed.
-
-
Problem 3: Product Precipitation During the Reaction
-
Potential Cause: Poor Solubility of the Product
-
Causality: The carbamate product or its hydrochloride salt may have limited solubility in the chosen solvent system, causing it to precipitate out of solution and potentially halt the reaction.
-
Solution:
-
Increase Solvent Volume: Add more of the reaction solvent to attempt to redissolve the precipitate.
-
Add a Co-solvent: A more polar co-solvent like N,N-dimethylformamide (DMF) can be added to increase the solubility of the product.
-
Gentle Warming: Carefully warming the reaction mixture may help to redissolve the product, but this should be done with caution to avoid promoting side reactions.
-
-
Experimental Protocols and Data
Detailed Step-by-Step Methodology: Synthesis of Ethyl N-phenylcarbamate
This protocol provides a general procedure for the synthesis of a carbamate under Schotten-Baumann conditions.
Materials:
-
Aniline (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Sodium carbonate (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline in dichloromethane. In a separate beaker, prepare an aqueous solution of sodium carbonate.
-
Reaction: Cool the aniline solution to 0 °C using an ice bath. To the stirred aniline solution, add the aqueous sodium carbonate solution.
-
Addition of Chloroformate: Slowly add ethyl chloroformate dropwise to the biphasic mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of aniline.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Amine in DCM\nand cool to 0 °C"]; Add_Base [label="Add aq. Na₂CO₃ solution"]; Add_Chloroformate [label="Add Chloroformate\ndropwise at 0 °C"]; Stir [label="Stir at RT for 2-4h"]; Monitor [label="Monitor by TLC"]; Workup [label="Separatory Funnel:\nWash with HCl, H₂O, Brine"]; Dry [label="Dry organic layer\n(e.g., MgSO₄)"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify (Recrystallization\nor Chromatography)"]; End [label="Pure Carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Add_Base; Add_Base -> Add_Chloroformate; Add_Chloroformate -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; }
Data Presentation: Properties of Common Reagents
Table 1: pKa Values of Conjugate Acids of Common Bases
| Base | Conjugate Acid | pKa in Water | pKa in DMSO |
| Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.35 | ~10 |
| Sodium Carbonate (Na₂CO₃) | HCO₃⁻ | 10.33 | ~15 |
| Triethylamine (TEA) | Et₃NH⁺ | 10.75 | 9.0 |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | 11.4 | ~10.7 |
| Pyridine | Pyridinium | 5.25 | 3.4 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU-H⁺ | ~12 | 13.5 |
Note: pKa values can vary depending on the source and experimental conditions.[8][9][10][11][12][13]
Table 2: Properties of Common Chloroformates
| Chloroformate | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl Chloroformate | 94.50 | 71-72 |
| Ethyl Chloroformate | 108.52 | 94-95 |
| Benzyl Chloroformate | 170.59 | 103 (20 mmHg) |
| Phenyl Chloroformate | 156.57 | 188-189 |
Purification Strategies
The purification of carbamates is crucial to remove unreacted starting materials, the base, and any byproducts.
-
Extraction: A standard aqueous workup is often sufficient to remove water-soluble impurities like inorganic salts and some polar starting materials. Washing with a dilute acid (e.g., 1 M HCl) will remove any unreacted amine and the tertiary amine base. A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) can remove any acidic byproducts.
-
Recrystallization: This is a highly effective method for purifying solid carbamates.[14][15] The choice of solvent is critical; a good solvent will dissolve the carbamate at an elevated temperature but have low solubility at room temperature or below. Common solvent systems include:
-
Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography on silica gel is the preferred method.[16] The choice of eluent depends on the polarity of the carbamate. A typical starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired compound. Unreacted amine will often have a lower Rf value (more polar), while less polar byproducts like ureas may have a higher Rf.
TLC Visualization:
-
UV Light: If the carbamate contains a chromophore (e.g., an aromatic ring), it can often be visualized under a UV lamp (254 nm).
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many organic compounds.
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, which will appear as colored spots (often purple or yellow). This is very useful for confirming the consumption of the starting amine.[3]
-
Specific Carbamate Stains: A two-step spray with a furfural solution followed by sulfuric acid can be used for the specific detection of carbamates.[4][17]
References
- D'Souza, M. J., & Kevill, D. N. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(7), 2766–2778.
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). Retrieved from [Link]
- Shell, W. L. (n.d.). New Carbamates and Related Compounds.
- Perdon, E., et al. (2000). Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Tetrahedron Letters, 41(25), 4879-4882.
- Kevill, D. N., & D'Souza, M. J. (2010). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International journal of molecular sciences, 11(4), 1437–1449.
- D'Souza, M. J., & Kevill, D. N. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 11(5), 2253–2263.
-
University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
- D'Souza, M. J., & Kevill, D. N. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Chemistry Central journal, 5, 62.
- Csendes, I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS omega, 8(50), 47869–47879.
-
UCLA. (n.d.). TLC Stains. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of phenylcarbamates.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]
- Organic Syntheses. (n.d.).
-
Master Organic Chemistry. (2023, April 18). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]
-
Scribd. (n.d.). pka'S of Inorganic and Oxo-Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis degree of different forms of the chloroformate. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
ResearchGate. (2022, February 1). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1, 644-652.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. Retrieved from [Link]
- Bentley, T. W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. International journal of molecular sciences, 16(5), 11411–11438.
- Journal of the Chemical Society, Perkin Transactions 2. (1983). Kinetics and catalysis of consecutive isocyanate reactions.
-
ResearchGate. (2025, October 30). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
- Environmental Science & Technology. (2012).
-
Semantic Scholar. (1977, November 1). Synthesis and Reactions of N‐Chlorocarbonyl Isocyanate. Retrieved from [Link]
-
LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. ruccs.rutgers.edu [ruccs.rutgers.edu]
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- 17. epfl.ch [epfl.ch]
Technical Support Center: Overcoming Poor Yields in Suzuki Cross-Coupling of Carbamates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of coupling aryl carbamates. This guide is structured to address specific experimental issues through a troubleshooting Q&A, supplemented by foundational knowledge in our FAQs, and detailed, validated protocols.
The Suzuki-Miyaura coupling of aryl carbamates presents a unique challenge compared to their aryl halide counterparts due to the strength and inertness of the aryl carbon-oxygen bond.[1] Activating this bond requires specific catalytic systems and carefully controlled conditions. This guide will help you diagnose and resolve common issues to achieve optimal yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction shows low or no conversion of the starting carbamate. What are the most likely causes and how do I fix it?
Low or no conversion is a common starting problem, typically pointing to issues with the catalytic system's activity or the reaction conditions.
Primary Cause 1: Inappropriate Catalyst System The C–O bond of an aryl carbamate is significantly less reactive than a C–Halide bond, making standard palladium catalysts often ineffective.[1] Oxidative addition into the C–O bond is the critical, challenging step.
-
Solution: Employ a Nickel-based catalyst system. The use of an air-stable Ni(II) precatalyst like NiCl2(PCy3)2 has been shown to be highly effective for this transformation.[2][3] This complex is advantageous as it can often be handled on the bench-top rather than in a glovebox.[1]
Primary Cause 2: Insufficiently Forcing Conditions Carbamate couplings require more energy to proceed compared to standard Suzuki reactions.
-
Solution: Increase the reaction temperature. Successful couplings of aryl carbamates often require temperatures between 110 °C and 150 °C.[1][3] If you are running the reaction at 80 °C and seeing no product, a significant temperature increase is warranted.
Primary Cause 3: Catalyst Deactivation Nickel and palladium catalysts are sensitive to oxygen.[4] Failure to maintain an inert atmosphere will lead to catalyst oxidation and a complete shutdown of the catalytic cycle.
-
Solution: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed using methods like sparging with argon or nitrogen for 30 minutes or by employing several freeze-pump-thaw cycles.[4] Assemble your reaction under a positive pressure of an inert gas.
Q2: I'm observing significant byproduct formation, especially the protodeboronated arene. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid's C-B bond with a C-H bond, is a major competing pathway that consumes your nucleophile and reduces yield.[5][6]
Primary Cause 1: Instability of the Boronic Acid Boronic acids are susceptible to decomposition, a process often accelerated by excessive water or high temperatures.[5][6] They also exist in equilibrium with their cyclic anhydride trimers, known as boroxines, which can have different reactivity and release water upon formation.[1]
-
Solution 1: Use a More Stable Boron Reagent. Boronic esters, such as pinacol boronic esters (Bpin), exhibit greater stability than their corresponding boronic acids.[7] While the active transmetalating species may still arise from hydrolysis, the overall stability of the reagent in the reaction mixture is improved.[7]
-
Solution 2: Use High-Purity Reagents. Use fresh, high-quality boronic acid or boroxine. Some protocols have found that using boroxines, which are dehydrated forms of boronic acids, can lead to higher and more reproducible yields in carbamate couplings.[1][8]
Primary Cause 2: Improper Water Content The role of water is complex. A small amount is often necessary to hydrolyze boronic esters or boroxines and to form the active boronate species required for transmetalation.[1][9] However, an excess of water can promote protodeboronation.
-
Solution: Control the water content precisely. Start with anhydrous solvents and reagents. If the reaction fails, consider the controlled addition of a few equivalents of water or use a hydrated base like K3PO4·H2O.[9]
Q3: My desired product is forming, but the reaction stalls at ~50-60% conversion. What's causing this?
A stalling reaction typically indicates that the catalyst is deactivating over the course of the experiment.
Primary Cause 1: Insufficient Ligand The ligand stabilizes the metal center and prevents it from aggregating into inactive metal black.[4] An insufficient ligand-to-metal ratio can lead to premature catalyst death.
-
Solution: Ensure an adequate ligand-to-metal ratio. For systems where the catalyst and ligand are added separately, a ratio of 1:1 to 4:1 (ligand:metal) is typical.[4] For a precatalyst like NiCl2(PCy3)2, ensure there is no significant degradation of the phosphine ligand due to oxidation.
Primary Cause 2: Substrate-Induced Deactivation If your carbamate or boronic acid contains functional groups with coordinating heteroatoms (e.g., pyridines, unprotected amines), they can bind to the nickel center and inhibit catalysis.[6]
-
Solution: Modify the reaction conditions. Increasing the temperature may promote dissociation of the inhibiting group. Alternatively, using a more electron-rich, bulky ligand can sometimes mitigate this issue by favoring coordination of the ligand over the inhibiting substrate.
Frequently Asked Questions (FAQs)
Q1: Why is a Nickel catalyst essential for many aryl carbamate couplings?
The primary reason lies in the initial, rate-limiting step of the catalytic cycle: oxidative addition. The aryl carbon-oxygen bond in a carbamate is strong and electron-rich, making it resistant to cleavage. Nickel catalysts are generally more reactive and effective at performing this challenging oxidative addition compared to the palladium systems typically used for more reactive aryl halides and triflates.[1][2][3]
Q2: What is the role of the base, and how do I select the best one?
The base is critical for the transmetalation step. It reacts with the boronic acid (or its ester/boroxine precursor) to form a more nucleophilic "ate" complex, [Ar-B(OR)3]−.[10][11] This increases the electron density on the aryl group, facilitating its transfer from boron to the nickel or palladium center.[12]
-
Selection Guide:
-
Potassium Phosphate (K₃PO₄): This is a strong base that has proven highly effective for challenging couplings, including those of aryl carbamates.[1][2] It is often the base of choice for these systems.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are also very common. Cesium carbonate is more soluble in organic solvents and is often used for difficult reactions.[11]
-
Fluorides (KF): Mild bases like potassium fluoride can be effective, particularly when substrates are sensitive to stronger bases.[10]
-
Q3: My starting materials are sterically hindered. What adjustments should I make?
Steric hindrance can dramatically slow down the reaction by impeding the approach of the coupling partners to the metal center.[6]
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphine ligands can accelerate the reaction. Their steric bulk promotes reductive elimination (the final product-forming step), while their electron-donating nature facilitates the initial oxidative addition.
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.
-
Increase Reaction Time: Hindered substrates simply react more slowly. Be prepared to run the reaction for 24 hours or longer.
-
Visualized Workflows and Mechanisms
Catalytic Cycle for Ni-Catalyzed Carbamate Coupling
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling of an aryl carbamate, highlighting the critical role of the nickel catalyst.
Caption: A systematic workflow for diagnosing and solving common issues in carbamate Suzuki-Miyaura couplings.
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Aryl Carbamate Suzuki-Miyaura Coupling
This table summarizes typical conditions reported for the successful coupling of aryl carbamates, providing a validated starting point for your experiments.
| Component | Recommendation | Rationale & Comments | References |
| Catalyst | NiCl₂(PCy₃)₂ (5-10 mol%) | An effective, air-stable precatalyst for activating the inert C-O bond. | [1][2][3] |
| Boron Reagent | Arylboronic Acid or Arylboroxine (2.0-2.5 equiv) | Boroxines can offer improved reproducibility by controlling water content. | [1][8] |
| Base | K₃PO₄ (4.5-5.0 equiv) | A strong base shown to be highly effective in promoting these challenging couplings. | [1][3] |
| Solvent | Toluene or o-xylene (0.3 M) | High-boiling aprotic solvents are required to reach necessary temperatures. | [1] |
| Temperature | 110-150 °C | Forcing conditions are necessary to drive the reaction to completion. | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the nickel catalyst. | [4] |
Experimental Protocol 1: General Procedure for Ni-Catalyzed Coupling
This protocol provides a step-by-step method for the Suzuki-Miyaura coupling of an aryl carbamate with an arylboronic acid.
Materials:
-
Aryl Carbamate (1.0 eq)
-
Arylboronic Acid or Boroxine (2.5 eq)
-
NiCl₂(PCy₃)₂ (0.10 eq, 10 mol%)
-
K₃PO₄ (powdered, 5.0 eq)
-
Anhydrous Toluene or o-xylene
-
Schlenk flask or sealed reaction vial with a stir bar
Procedure:
-
Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl carbamate (1.0 eq), arylboronic acid (2.5 eq), powdered K₃PO₄ (5.0 eq), and NiCl₂(PCy₃)₂ (0.10 eq).
-
Atmosphere Exchange: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (e.g., 0.3 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the target temperature (e.g., 130 °C). Stir vigorously for 20-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Parallel Screening of Reaction Conditions
This protocol outlines an efficient method for optimizing reaction conditions using a multi-well reaction block.
Procedure:
-
Stock Solutions: Prepare stock solutions of your aryl carbamate and boronic acid in the chosen solvent to ensure accurate dispensing. If screening ligands, prepare a stock solution of the nickel precursor (e.g., Ni(COD)₂) and separate stock solutions for each ligand.
-
Array Setup: In an array of reaction vials each containing a stir bar, add the solid base (e.g., K₃PO₄).
-
Reagent Dispensing: Under an inert atmosphere (e.g., in a glovebox), dispense the stock solutions of the starting materials into each vial. Then, add the catalyst/ligand solutions, with each vial receiving a different condition to be tested.
-
Execution: Seal all vials tightly. Place the array in a heating block and stir vigorously at the desired temperature for a set time (e.g., 12 hours).
-
Analysis: After cooling, take a small, measured aliquot from each reaction. Dilute the aliquot with a known volume of solvent containing an internal standard. Analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts. This allows for a direct comparison of the efficacy of each condition. [4]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4429–4441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]
-
Garg, N. K., et al. (2009). Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Foley, P., et al. (2018). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
Cumhuriyet Science Journal. (2021). N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. (2026). Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. [Link]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing unwanted side reactions in the synthesis of carbamate derivatives.
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation and to effectively troubleshoot and prevent unwanted side reactions. Carbamates are critical structural motifs in a vast array of pharmaceuticals and agrochemicals, prized for their stability and ability to act as peptide bond bioisosteres.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimentation.
Core Principles: Understanding Reagent Reactivity
Before troubleshooting, it's crucial to understand the reactivity of the common precursors. The propensity for side reactions is intrinsically linked to the mechanism of the chosen synthetic route.
-
Isocyanates (-NCO): These are highly electrophilic and react readily with a wide range of nucleophiles.[3] Their high reactivity is both an advantage for rapid, high-yield reactions and a disadvantage, as it opens pathways to numerous side reactions, especially with moisture or in the presence of other nucleophiles.[3][4]
-
Chloroformates (R-O-CO-Cl): These reagents are also highly electrophilic at the carbonyl carbon.[5] Their reaction with amines is a robust method for carbamate synthesis but generates a hydrochloric acid (HCl) byproduct, which must be neutralized by a base.[5][6] The choice of base and reaction conditions is critical to avoid side reactions.
-
Phosgene-Free Reagents (e.g., CO₂, CDI): Driven by the toxicity of phosgene and its derivatives, methods using carbon dioxide or 1,1'-carbonyldiimidazole (CDI) have gained prominence.[1][7] These routes are generally milder but can be subject to equilibrium limitations and may require specific catalysts or activating agents to achieve high efficiency.[8][9]
Troubleshooting Guide: Synthesis-Specific Issues
This section addresses common problems categorized by the primary synthetic method.
Method 1: Synthesis from Isocyanates
This is one of the most common methods for producing urethanes (carbamates) and polyurethanes.[6][10] The primary reaction involves the nucleophilic addition of an alcohol's hydroxyl group to the isocyanate's electrophilic carbon.[10][11]
Q1: My reaction is producing a significant amount of an insoluble, white precipitate which I've identified as a urea derivative. Why is this happening and how can I stop it?
A1: This is a classic and very common side reaction in isocyanate chemistry. The formation of urea derivatives stems from the isocyanate reacting with water or an amine.
Causality & Mechanism: Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide.[10][12] This newly formed amine is highly nucleophilic and can attack another molecule of isocyanate much faster than the intended alcohol, resulting in a disubstituted urea.[10] If your starting material is an amine, any excess amine can also react with the isocyanate to form ureas.[10]
Preventative Measures & Protocols:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Protocol: Dry all glassware in an oven (e.g., 120°C for at least 4 hours) and assemble it hot under a stream of inert gas (Nitrogen or Argon).[13] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
-
Control of Stoichiometry: If reacting with an amine to form a urea is the desired pathway, precise control of stoichiometry is key. For carbamate synthesis from an alcohol, ensure the amine is the limiting reagent if it's present elsewhere in the molecule and unprotected.
-
Order of Addition: Add the isocyanate solution slowly (dropwise) to the alcohol solution. This maintains a low concentration of the isocyanate, favoring the reaction with the alcohol in excess and minimizing self-reaction or reaction with trace impurities.
| Parameter | Recommendation | Rationale |
| Solvent Purity | Anhydrous Grade (<50 ppm H₂O) | Minimizes the primary source of competing amine nucleophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction.[13] |
| Reagent Purity | Ensure alcohol is dry | Removes residual water from starting materials. |
Q2: I am observing the formation of high molecular weight byproducts, particularly isocyanurate trimers. What causes this and how can it be prevented?
A2: Isocyanate trimerization is a self-reaction that forms a highly stable, six-membered isocyanurate ring. This is often promoted by certain catalysts and higher temperatures.
Causality & Mechanism: This side reaction is particularly prevalent when using catalysts intended to accelerate the carbamate formation, such as certain tertiary amines or metal salts. It can also occur if the reaction is overheated, as this provides the activation energy for the cyclotrimerization reaction.
Preventative Measures & Protocols:
-
Temperature Control: Maintain the recommended reaction temperature.[14] If the reaction is exothermic, ensure efficient heat dissipation with an ice bath or cooling mantle.[14] A runaway exotherm is a common cause of trimerization.
-
Catalyst Selection: If a catalyst is necessary, choose one that selectively promotes the isocyanate-alcohol reaction over self-condensation. Dibutyltin dilaurate (DBTDL) is often a good choice for promoting urethane formation with reduced risk of trimerization compared to some amine catalysts.[6]
-
Concentration: Running the reaction at a more dilute concentration can sometimes disfavor the higher-order trimerization reaction.
Method 2: Synthesis from Chloroformates
This versatile method involves the reaction of a chloroformate with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[5]
Q3: When using a primary amine, I'm getting a significant amount of a double-acylated byproduct. How can I improve the selectivity for mono-carbamoylation?
A3: This occurs because the initially formed carbamate's nitrogen can be deprotonated by the base, especially if a strong base is used, and then react with a second molecule of chloroformate.
Causality & Mechanism: The N-H proton of the newly formed carbamate is acidic and can be removed by the base present in the reaction mixture. This generates a nucleophilic carbamate anion that can compete with the starting amine for the chloroformate.
Preventative Measures & Protocols:
-
Use a Milder Base: Switch from strong bases like hydroxides or alkoxides to milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or pyridine.[5][6] These are typically not strong enough to deprotonate the carbamate product efficiently.
-
Control Stoichiometry and Addition: Use a slight excess (1.0 to 1.2 equivalents) of the amine relative to the chloroformate. More importantly, add the chloroformate slowly to a solution of the amine and base. This ensures the chloroformate always encounters a large excess of the primary amine, favoring the initial reaction.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., -10°C to 0°C) can decrease the rate of the second, undesired acylation.[6]
Method 3: Phosgene-Free Synthesis using CO₂
The direct use of CO₂ is an attractive, green alternative for carbamate synthesis.[7] These reactions often involve coupling an amine, CO₂, and an electrophile (like an alkyl halide) in the presence of a base or catalyst.[15]
Q4: My CO₂-based carbamate synthesis is giving very low yields, and I'm recovering most of my starting amine. What are the critical parameters to optimize?
A4: Low yields in CO₂-based syntheses are often due to the reaction equilibrium not favoring the carbamate intermediate or slow kinetics of the subsequent alkylation.
Causality & Mechanism: The first step is the reaction between the amine and CO₂ to form a carbamate or carbamic acid salt.[16] This is often a reversible equilibrium. The subsequent step is the alkylation of this intermediate. If the first step's equilibrium is unfavorable or the second step is too slow, the overall conversion will be poor.
Preventative Measures & Protocols:
-
Increase CO₂ Pressure: The concentration of dissolved CO₂ is critical. Increasing the pressure of CO₂ (e.g., from atmospheric to a few bar) can shift the initial equilibrium towards the carbamate intermediate, in accordance with Le Châtelier's principle.
-
Choice of Base/Catalyst: A strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[9][16] It serves to both capture the CO₂ and activate the amine. In some systems, specific catalysts like CeO₂ are used to facilitate the reaction.[8]
-
Efficient Alkylating Agent: The electrophile must be reactive enough to trap the carbamate intermediate. Highly reactive alkylating agents like benzyl bromide or methyl iodide are often more effective than less reactive ones like alkyl chlorides. The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can also significantly enhance the rate of this step.[15]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also negatively impact the initial, often exothermic, amine-CO₂ equilibrium.[16] The optimal temperature must be determined empirically, but starting around 50-70°C is common.[14][16]
| Parameter | Recommendation | Rationale |
| CO₂ Pressure | 1-10 bar (start) | Increases CO₂ concentration, driving the equilibrium. |
| Base | DBU or Cs₂CO₃ | Effectively captures CO₂ and promotes carbamate salt formation.[9][15] |
| Electrophile | Use reactive halides (I > Br > Cl) | Ensures efficient trapping of the carbamate intermediate. |
| Additive | TBAI (optional) | Can accelerate the alkylation step, especially in biphasic systems.[15] |
Frequently Asked Questions (FAQs)
Q: How does solvent choice impact side reactions in carbamate synthesis? A: Solvent polarity and proticity are critical. For isocyanate reactions, polar aprotic solvents like THF, toluene, or dichloromethane are preferred to ensure reagent solubility without providing a source of reactive protons (like water or alcohols).[3][6] For chloroformate reactions, solvents like acetone or benzene are common.[6] In CO₂-based systems, polar aprotic solvents like DMF or MeCN are often used to help dissolve the intermediate carbamate salts.[7][9]
Q: What is an "orthogonal" protecting group strategy and why is it important? A: An orthogonal strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[17][18] For example, a molecule might contain an amine protected with an acid-labile Boc group and another amine protected with a Cbz group, which is removed by hydrogenation.[19][20] This allows for the selective deprotection and reaction at one site while the other remains protected, which is fundamental in complex multi-step syntheses like peptide synthesis.[17][19]
Q: How can I effectively monitor my reaction to prevent byproduct formation? A: Real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective way to qualitatively track the consumption of starting materials and the appearance of the product and any major byproducts. For more quantitative analysis, techniques like LC-MS or GC-MS are invaluable for identifying the masses of byproducts and determining the reaction's progress with high precision.[14]
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
RSC Advances. (2024). Isocyanate-based multicomponent reactions. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]
-
Patsnap Eureka. (2025). Technical Insights into Isocyanate Reaction Pathways. [Link]
-
Filo. (2023). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. [Link]
-
Vaia. Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. [Link]
-
PMC. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols. [Link]
-
RSC Publishing. (2024). Highly selective customized reduction products for hydrogenation of CO 2 -derived urea derivatives or carbamates. [Link]
-
PMC. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. [Link]
-
PMC. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications. [Link]
-
Journal of the American Chemical Society. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]
-
Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?[Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by amination (carboxylation) or rearrangement. [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]
-
PMC. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
ResearchGate. A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. [Link]
-
PMC. Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. [Link]
-
ResearchGate. Different phosgene-free pathways for the synthesis of carbamates: (a).... [Link]
-
ResearchGate. Mechanisms and consequences of carbamoylation. [Link]
-
ResearchGate. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]
-
PubMed. (1987). Effects of carbamoylating agents on tumor metabolism. [Link]
-
PubMed. aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. [Link]
-
Catalysis Science & Technology (RSC Publishing). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 11. Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. [askfilo.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 16. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Groups [organic-chemistry.org]
- 18. media.neliti.com [media.neliti.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Issues with the removal of Boc protecting groups from carbamates.
Topic: Removal of tert-butyloxycarbonyl (Boc) protecting groups from carbamates. Audience: Synthetic Chemists, Peptide Scientists, and Process Engineers.
Introduction: The Mechanism of Acidolysis
The removal of the Boc group is an acid-catalyzed process.[1] While conceptually simple, the generation of the reactive tert-butyl cation (
The Pathway:
-
Protonation: The carbonyl oxygen is protonated by the acid.
-
Fragmentation: The C-O bond cleaves, releasing the
-Bu cation and a carbamic acid. -
Decarboxylation: The carbamic acid spontaneously loses CO
to yield the amine salt. -
Fate of the Cation: The
-Bungcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> cation must be trapped (scavenged) or it will alkylate your molecule.
Figure 1: Mechanism of Boc acidolysis highlighting the critical divergence point where the tert-butyl cation can either be scavenged (isobutylene) or attack the substrate.
Module 1: Standard Protocols
Use these workflows for robust substrates lacking electron-rich aromatic rings or thioethers.
Protocol A: TFA / DCM (The Standard)
Best for: General organic synthesis, small molecules.
-
Dissolution: Dissolve substrate in DCM (0.1 M).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to reach a 1:1 to 1:4 ratio (TFA:DCM).
-
Note: Pure TFA can be used for difficult substrates but increases viscosity and side reactions.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC (stain with ninhydrin) or LCMS.
-
Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (
) or DCM to remove residual TFA.
Protocol B: HCl / Dioxane (The Scale-Up)
Best for: Scale-up, generating crystalline HCl salts, and avoiding fluorinated waste.
-
Reagent: Use 4M HCl in 1,4-dioxane (commercially available).
-
Reaction: Add 5–10 equivalents of HCl solution to the substrate (neat or in minimal dioxane).
-
Precipitation: The amine hydrochloride salt often precipitates directly.
-
Isolation: Filter the solid and wash with diethyl ether.
Module 2: The Scavenger Matrix (Preventing Alkylation)
Issue: The tert-butyl cation is an electrophile.[2][3] If your molecule contains Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys) , the cation will alkylate these residues permanently.
Solution: You must add nucleophilic scavengers to the deprotection cocktail.[4]
Scavenger Selection Guide
| Sensitive Residue | Risk | Recommended Scavenger | Protocol Modification |
| Tryptophan (Trp) | Triisopropylsilane (TIS) or Water | Use Reagent B (see below). Avoid Thioanisole if Trp is unprotected (risk of adduct formation). | |
| Methionine (Met) | Dimethyl sulfide (DMS) or Thioanisole | Keep reaction under N | |
| Tyrosine (Tyr) | Phenol alkylation | Water or Phenol | Water (2-5%) is usually sufficient. |
| Cysteine (Cys) | Triethylsilane (TES) or TIS | High concentration of scavenger required (5-10%). |
Recommended Cocktails
-
Cocktail 1 (General High-Fidelity): 95% TFA, 2.5% TIS, 2.5% H
O.-
Why: TIS reduces cations; water hydrolyzes esters and traps cations.
-
-
Cocktail 2 (Reagent K - Complex Peptides): 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT (Ethane dithiol), 5% H
O.-
Why: The "nuclear option" for peptides containing Trp, Met, and Cys simultaneously [1].
-
Module 3: Troubleshooting Selectivity & Sensitivity
Issue: Substrate Decomposes in TFA
Some substrates (e.g., glycosides, acid-sensitive protecting groups like Trityl) cannot survive neat TFA.
Solution: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) TMSOTf acts as a Lewis acid that silylates the Boc carbonyl, triggering deprotection under milder conditions than Brønsted acids.
Protocol (TMSOTf Method) [2]:
-
Dissolve substrate in dry DCM at 0°C under N
. -
Add 2,6-Lutidine (1.5 equiv) to buffer the solution.
-
Add TMSOTf (1.2 equiv) dropwise.[5]
-
Stir 30 min at 0°C.
-
Quench with saturated NaHCO
.
Issue: Selective Removal (Boc vs. t-Bu Ester)
Scenario: You have a molecule with an
Verdict: This is thermodynamically difficult as both are acid-labile. However, kinetic selectivity is possible.
-
Do NOT use TFA: TFA cleaves both rapidly.
-
USE HCl in Dioxane: Kinetic studies show that 4M HCl/Dioxane cleaves
-Boc significantly faster than tert-butyl esters [3]. Stop the reaction immediately upon Boc consumption. -
USE CeCl
/ NaI: Alternatively, Lewis acid systems like CeCl / NaI in acetonitrile can sometimes differentiate, though optimization is required.
Module 4: Troubleshooting Workflow (Decision Tree)
Figure 2: Decision matrix for selecting the correct deprotection reagent based on substrate functionality.
Frequently Asked Questions (FAQ)
Q: My product is a sticky oil that won't solidify after TFA removal. What do I do? A: This is common. TFA salts are often hygroscopic oils.
-
Trituration: Dissolve the oil in a minimum amount of MeOH or DCM. Add cold Diethyl Ether or MTBE dropwise until cloudy. Cool to -20°C to induce crystallization.
-
Ion Exchange: If the salt is the issue, convert to the free base using a basic resin (e.g., Amberlyst A-21) or wash with NaHCO
(if the amine is not water-soluble).
Q: I see a "+56" mass adduct in my LCMS. What is it?
A: This is a tert-butyl adduct (
-
Fix: Repeat the reaction with a scavenger cocktail (TIS/Water).[2] If the adduct is on Tryptophan, ensure you are using TIS or Reagent K.
Q: Can I use water in the reaction? A: Yes, and you often should. Water (1-5%) acts as an excellent scavenger for the tert-butyl cation (forming tert-butanol) and helps drive the decarboxylation step.
Q: Why is my yield low when using HCl/MeOH? A: While HCl/MeOH works, it can lead to transesterification if your molecule has methyl esters or other sensitive esters. HCl/Dioxane or HCl/Ethyl Acetate are safer non-nucleophilic alternatives.
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
- Sakakibara, S., et al. "Use of TMSOTf for Peptide Deprotection." Chemical and Pharmaceutical Bulletin, vol. 35, 1987.
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, vol. 58, no.[6] 4, 2001, pp. 338-341.[6] Link
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014.
Sources
Validation & Comparative
Comprehensive Analytical Guide: Butyl butyl(phenyl)carbamate vs. Structural Analogs in Chromatographic and Mass Spectrometric Workflows
Executive Summary & Compound Rationale
In the fields of agrochemical residue analysis and polyurethane degradation profiling, the accurate quantification of carbamate derivatives is paramount. Butyl butyl(phenyl)carbamate (CAS 7249-59-4), systematically known as butyl N-butyl-N-phenylcarbamate, serves as a highly specific analytical standard [1]. Unlike its unalkylated counterparts, this compound features an N-butyl substitution that fundamentally alters its physicochemical behavior, effectively eliminating its hydrogen-bond donor capacity.
This guide objectively compares the analytical performance of Butyl butyl(phenyl)carbamate against two primary structural alternatives: Butyl phenylcarbamate and tert-Butyl phenylcarbamate (N-Boc-aniline) . By dissecting their chromatographic retention mechanisms and mass spectrometric fragmentation pathways, we provide a self-validating framework for robust LC-MS/MS assay development.
Physicochemical & Structural Comparison
The structural nuances between these carbamates dictate their behavior in sample preparation and separation chemistry. The addition of the N-butyl group increases the lipophilicity (LogP) significantly, which directly impacts reversed-phase retention and extraction efficiency.
| Parameter | Butyl butyl(phenyl)carbamate | Butyl phenylcarbamate | tert-Butyl phenylcarbamate |
| CAS Number | 7249-59-4 | 1538-74-5 | 3422-01-3 |
| Molecular Formula | C15H23NO2 | C11H15NO2 | C11H15NO2 |
| Monoisotopic Mass | 249.17 Da | 193.11 Da | 193.11 Da |
| Predicted XLogP3 | 4.2 | ~3.0 | ~2.8 |
| N-Alkylation | Yes (N-Butyl) | No | No |
| H-Bond Donors | 0 | 1 | 1 |
| Primary Application | Complex matrix standard [1] | Polyurethane intermediate[2] | Peptide synthesis / Standard [5] |
Mechanistic Chromatographic Behavior
When developing a separation method, the causality behind retention time shifts must be understood. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), Butyl butyl(phenyl)carbamate exhibits significantly stronger retention than Butyl phenylcarbamate [4].
The Causality of Retention:
-
Hydrophobic Partitioning: The N-butyl chain increases the hydrophobic surface area of the molecule, driving stronger partitioning into the C18 stationary phase.
-
Suppression of Secondary Interactions: Traditional carbamates like Butyl phenylcarbamate possess an N-H bond (1 H-bond donor). This allows them to interact with residual silanol groups on the silica matrix, often leading to peak tailing. Because Butyl butyl(phenyl)carbamate lacks this N-H bond (0 H-bond donors), it produces highly symmetrical, sharp chromatographic peaks, albeit requiring a higher organic modifier concentration to elute.
Mass Spectrometric Fragmentation Logic
In tandem mass spectrometry (MS/MS), distinguishing between these structural analogs relies on predictable Collision-Induced Dissociation (CID) pathways.
For Butyl butyl(phenyl)carbamate, the protonated precursor ion [M+H]+ at m/z 250.18 undergoes a highly specific two-step fragmentation:
-
Ester Cleavage: The ester-linked butyl group is lost via a McLafferty-type rearrangement, expelling neutral butene (-56 Da) to form an intermediate at m/z 194.12.
-
Decarboxylation: The intermediate rapidly loses carbon dioxide (-44 Da) to yield a stable N-butylaniline product ion at m/z 150.12.
Conversely, N-Boc-aniline (tert-Butyl phenylcarbamate) fragments via the loss of the tert-butyl group as isobutylene (-56 Da) followed by CO2, but yields an unsubstituted aniline ion at m/z 94.07 [5].
Collision-Induced Dissociation (CID) fragmentation of Butyl butyl(phenyl)carbamate.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness in quantitative analysis, the following protocol employs a self-validating system using stable isotope dilution. By introducing a 13C-labeled analog prior to any sample manipulation, we mathematically negate extraction losses and matrix-induced ion suppression [3].
Step-by-Step Methodology
Step 1: Isotope Spiking (Self-Validation Initiation)
-
Action: Aliquot 1.0 mL of the analytical matrix into a clean glass vial. Spike with 10 µL of a 1.0 µg/mL N-(tert-Butoxycarbonyl)aniline-13C6 internal standard solution [3].
-
Causality: Adding the heavy isotope before extraction guarantees that the internal standard undergoes the exact same physicochemical stresses as the target analytes. The final quantification is based on the ratio of the native to labeled peak areas, making the assay self-correcting.
Step 2: Solid Phase Extraction (SPE)
-
Action: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 3 mL methanol, followed by 3 mL LC-MS grade water. Load the spiked sample. Wash with 3 mL of 5% methanol in water. Elute the carbamates with 2 mL of 100% methanol.
-
Causality: The highly lipophilic nature of Butyl butyl(phenyl)carbamate (LogP 4.2) ensures it binds tightly to the divinylbenzene backbone of the HLB sorbent. The 5% methanol wash removes polar interferents (salts, small organic acids) without risking premature elution of the target compound.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a C8 or C18 column (e.g., 2.6 µm, 150 × 3.0 mm) maintained at 40 °C [4].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 45% B at 0 min, ramp to 95% B over 5 min, hold for 2 min.
-
-
Causality: Formic acid provides the necessary protons for efficient positive-mode electrospray ionization (ESI+). The steep gradient is required to elute the strongly retained N-butylated derivative within a reasonable runtime, preventing band broadening.
Step 4: Data Processing & Quality Control
-
Action: Monitor the MRM transition m/z 250.18 → 150.12 for Butyl butyl(phenyl)carbamate. Calculate the recovery of the 13C6-internal standard.
-
Causality: If the absolute peak area of the internal standard drops by more than 50% compared to a neat solvent injection, massive matrix suppression is occurring. However, as long as the native/labeled ratio remains linear, the system self-validates the calculated concentration.
Self-validating analytical workflow for carbamate quantification via LC-MS/MS.
References
- Title: Butyl butyl(phenyl)
- Title: Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES)
- Title: N-(tert-Butoxycarbonyl)
- Title: Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation Source: MDPI URL
- Title: CAS 3422-01-3: N-BOC-aniline Source: CymitQuimica URL
Comparative Efficacy of Butyl butyl(phenyl)carbamate vs. Standard Carbamate Insecticides: A Structure-Activity Relationship (SAR) Guide
Executive Summary
Carbamate insecticides are a cornerstone of modern pest control, functioning primarily through the reversible inhibition of acetylcholinesterase (AChE) in the insect nervous system. However, not all carbamate-based molecules possess insecticidal properties. This guide provides an objective, data-driven comparison between Butyl butyl(phenyl)carbamate (CAS 7249-59-4) and commercial standard carbamate insecticides (e.g., Carbaryl, Propoxur, Methomyl). By analyzing the causality behind molecular structure and biological activity, we demonstrate why specific structural modifications—such as bulky N-alkyl substitutions—drastically alter target affinity and render certain carbamates ineffective as insecticides.
Mechanistic Grounding: The AChE Target
To understand the comparative efficacy of these compounds, one must first examine the target mechanism. Carbamates act as pseudosubstrates for AChE. The enzyme's active site contains a critical serine residue (Serine-203). When a susceptible insect is exposed to an effective carbamate, the molecule binds to the active site, and the serine hydroxyl group attacks the carbonyl carbon of the carbamate. This results in the carbamylation of the enzyme, blocking its ability to hydrolyze the neurotransmitter acetylcholine.
The efficiency of this carbamylation step (
Figure 1: Mechanism of AChE inhibition highlighting steric clash caused by bulky N-alkyl groups.
Structural Analysis & SAR Principles
The stark difference in efficacy between commercial insecticides and Butyl butyl(phenyl)carbamate is rooted in Structure-Activity Relationship (SAR) principles established by early toxicologists [1, 2].
The N-Alkyl Substitution (The "Fit" Factor)
-
Commercial Standards (N-Methyl Carbamates): Insecticides like Carbaryl and Propoxur are N-methyl carbamates. The small methyl group fits perfectly into the AChE esteratic site, allowing rapid and potent carbamylation.
-
Butyl butyl(phenyl)carbamate: This molecule features an N-butyl and an N-phenyl group. As demonstrated by Metcalf (1971), increasing the size of the N-alkyl chain beyond a methyl or ethyl group creates massive steric hindrance [2]. The bulky butyl and phenyl groups physically prevent the molecule from orienting correctly within the AChE active site, dropping its inhibitory power to near zero.
The Leaving Group (The "Reactivity" Factor)
-
Commercial Standards: Effective carbamates utilize acidic leaving groups (e.g., phenols or oximes). A good leaving group makes the carbonyl carbon highly electrophilic and reactive toward the AChE serine residue.
-
Butyl butyl(phenyl)carbamate: This compound utilizes an aliphatic butoxy leaving group. Aliphatic esters are chemically highly stable and poor leaving groups, further ensuring that even if the molecule could fit into the active site, it would not efficiently carbamylate the enzyme [1].
Comparative Efficacy Data
The table below summarizes the quantitative performance of Butyl butyl(phenyl)carbamate against industry-standard insecticides. The data illustrates the profound loss of insecticidal activity caused by the N-butyl and aliphatic ester substitutions.
| Compound | Structural Class | AChE IC₅₀ (Musca domestica) | Topical LD₅₀ (Housefly) | Insecticidal Efficacy |
| Carbaryl | N-methyl aryl carbamate | ~ 0.9 µM | 2.0 µg/g | High (Broad-spectrum) |
| Propoxur | N-methyl aryl carbamate | ~ 0.5 µM | 1.5 µg/g | High (Rapid knockdown) |
| Methomyl | N-methyl oxime carbamate | ~ 0.3 µM | 1.2 µg/g | Very High (Systemic) |
| Butyl butyl(phenyl)carbamate | N-butyl aliphatic carbamate | > 1000 µM (Inactive) | > 500 µg/g | None (Non-insecticidal) |
(Note: Data for commercial standards are derived from established toxicological baselines[2]. Data for Butyl butyl(phenyl)carbamate is extrapolated from the SAR limits of N-alkyl substitutions, demonstrating baseline inactivity).
Experimental Protocols for Efficacy Evaluation
To empirically validate the lack of efficacy of Butyl butyl(phenyl)carbamate compared to commercial standards, drug development professionals utilize two self-validating experimental workflows: an in vitro kinetic assay and an in vivo toxicity assay.
Protocol 1: In Vitro AChE Inhibition (Modified Ellman Assay)
The Ellman assay is the gold standard for measuring cholinesterase activity[3]. We utilize Acetylthiocholine (ATCh) as a synthetic substrate. When AChE hydrolyzes ATCh, it releases thiocholine. Thiocholine reacts with the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form a yellow anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme Preparation: Homogenize Musca domestica (housefly) heads in 0.1 M phosphate buffer (pH 8.0) containing 0.1% Triton X-100. Centrifuge at 10,000 × g for 15 mins at 4°C and collect the supernatant (AChE source).
-
Inhibitor Incubation: In a 96-well microplate, add 10 µL of the carbamate inhibitor (dissolved in DMSO, serial dilutions from 10⁻³ to 10⁻⁹ M) to 90 µL of the AChE extract. Incubate for exactly 15 minutes at 25°C. Causality: This pre-incubation allows the carbamylation reaction (
) to reach a steady state before substrate competition begins. -
Reaction Initiation: Add 100 µL of a reaction mixture containing 0.5 mM ATCh and 0.3 mM DTNB in phosphate buffer.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the fractional activity compared to a DMSO-only control. Plot log[Inhibitor] vs. % Activity to determine the IC₅₀.
Figure 2: Step-by-step workflow for the modified Ellman assay to determine AChE inhibition.
Protocol 2: In Vivo Topical Application Assay
To translate in vitro enzyme inhibition into in vivo efficacy, a topical application assay is used. This method is chosen over oral ingestion because it directly assesses contact toxicity and cuticular penetration, bypassing initial digestive degradation.
Step-by-Step Methodology:
-
Subject Selection: Select 3- to 5-day-old adult female Musca domestica. Anesthetize lightly with CO₂.
-
Dosing: Apply 1 µL of the carbamate solution (dissolved in analytical-grade acetone) directly to the dorsal thorax using a repeating micro-syringe. Test at least 5 doses ranging from 0.1 to 500 µ g/fly , utilizing 20 flies per dose.
-
Control: Treat a control group of 20 flies with 1 µL of pure acetone to validate that mortality is not solvent-induced.
-
Incubation & Scoring: Transfer flies to holding cups with access to 10% sucrose water. Hold at 25°C and 60% relative humidity. Score mortality at 24 hours post-treatment. (Flies unable to right themselves are scored as dead).
-
Statistical Analysis: Calculate the LD₅₀ (Lethal Dose for 50% of the population) using Probit analysis.
Conclusion
While Butyl butyl(phenyl)carbamate shares the core carbamate ester backbone with potent insecticides, its specific functional groups completely negate its utility in pest control. The bulky N-butyl and N-phenyl substitutions create severe steric clashes within the AChE active site, while the aliphatic butoxy leaving group lacks the necessary reactivity for enzyme carbamylation. Consequently, for agricultural or vector-control applications, researchers must rely on optimized N-methyl carbamates (like Carbaryl or Propoxur) that have been structurally tuned for high target affinity and rapid enzymatic inhibition.
References
-
Kolbezen, M. J., Metcalf, R. L., & Fukuto, T. R. (1954). Insecticide Structure and Activity, Insecticidal Activity of Carbamate Cholinesterase Inhibitors. Journal of Agricultural and Food Chemistry, 2(17), 864-870.[Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78.[Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]
Comparative Guide: Anti-Inflammatory Efficacy of Tert-Butyl Phenylcarbamate Derivatives
Executive Summary: The "Masked" NSAID Strategy
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has long been plagued by the "gastric dilemma": the very mechanism that reduces inflammation (COX inhibition) and the chemical structure required for binding (free carboxylic acid) cause severe gastric mucosal damage.
Tert-butyl phenylcarbamate derivatives represent a strategic pivot in medicinal chemistry.[1] By masking the acidic moiety within a carbamate linkage and utilizing a bulky tert-butyl group to modulate lipophilicity, these compounds offer a dual advantage:
-
comparable efficacy to gold-standard NSAIDs (Indomethacin).
-
Superior safety profiles by eliminating direct acidic irritation of the gastric mucosa.
This guide objectively compares the lead tert-butyl phenylcarbamate candidates (specifically the benzamido series) against Indomethacin, providing actionable protocols for synthesis and in vivo validation.[2]
The Chemical Candidates: Structure & Logic
The core innovation lies in the tert-butyl 2-(substituted benzamido) phenylcarbamate scaffold.[1] Unlike traditional NSAIDs which rely on a free carboxylic acid for COX active site binding (Arg-120 interaction), these derivatives use the carbamate moiety to interact with the receptor while maintaining a neutral pH profile during gastric transit.
Lead Compounds Identified
Based on Structure-Activity Relationship (SAR) studies, two derivatives have emerged as frontrunners:
-
Compound 4a: (Unsubstituted benzamido derivative)
-
Compound 4i: (Indole-substituted derivative – showing highest potency)
Mechanism of Action (MOA)
These derivatives function primarily through Cyclooxygenase-2 (COX-2) inhibition , validated via molecular docking scores which parallel Indomethacin. However, the carbamate moiety also suggests potential overlap with Fatty Acid Amide Hydrolase (FAAH) inhibition, a pathway that elevates endogenous anandamide (an anti-inflammatory lipid), providing a secondary, non-ulcerogenic mechanism.
Figure 1: Dual-pathway potential and safety mechanism. The carbamate structure avoids direct acid contact ("Gastric Integrity") while targeting inflammatory cascades.
Comparative Performance Data
The following data is synthesized from comparative studies using the Carrageenan-Induced Rat Paw Edema model, the industry standard for acute inflammation.
Efficacy: % Inhibition of Edema (4 Hours Post-Induction)
| Compound | Dose (mg/kg) | Mean Paw Volume (mL) | % Inhibition | Statistical Significance (P) |
| Control (Saline) | N/A | 0.89 ± 0.02 | 0% | - |
| Indomethacin | 10 | 0.40 ± 0.01 | 55.0% | < 0.001 |
| Compound 4a | 10 | 0.41 ± 0.01 | 54.1% | < 0.001 |
| Compound 4i | 10 | 0.40 ± 0.01 | 54.2% | < 0.001 |
| Compound 4j | 10 | 0.71 ± 0.02 | 20.4% | < 0.05 |
Analysis:
-
Equipotency: Compounds 4a and 4i demonstrate statistical equivalence to Indomethacin at the same dosage.
-
SAR Insight: The indole substitution in 4i provides a lipophilic bulk that likely optimizes fit within the COX-2 hydrophobic channel, matching the potency of the standard.
Safety: Ulcerogenic Index
-
Indomethacin: High incidence of gastric lesions (Ulcer Index > 50).
-
Phenylcarbamates (4a/4i): Negligible gastric irritation (Ulcer Index < 5).
-
Why? The masking of the carboxylic acid prevents the "ion trapping" effect in gastric epithelial cells.
Experimental Protocols
To replicate these findings, strictly adhere to the following workflows.
A. Synthesis of Tert-Butyl Phenylcarbamate Derivatives
Rationale: Use EDCI/HOBt coupling to ensure high yield and prevent racemization (if chiral centers exist), though these specific benzamido derivatives are achiral.
-
Reagents: Tert-butyl 2-aminophenylcarbamate (Amine), Substituted Benzoic Acid (Acid), EDCI (Coupling agent), HOBt (Additive), DIPEA (Base), DCM (Solvent).
-
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) in dry DCM.
-
Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C. Stir for 30 mins to activate the acid.
-
Add Tert-butyl 2-aminophenylcarbamate (1.1 eq) and DIPEA (1.5 eq).[3]
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), then saturated NaHCO3 (remove unreacted acid), then brine.
-
Purification: Silica gel column chromatography (Petroleum ether/Ethyl acetate 70:30).[3]
-
B. In Vivo Protocol: Carrageenan-Induced Paw Edema
Rationale: This model is biphasic.[4] The early phase (0-2h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin driven. Efficacy at 3-4h confirms COX inhibition.
Figure 2: Step-by-step workflow for the in vivo anti-inflammatory assay.
Detailed Steps:
-
Preparation: Starve Wistar rats (150–200g) for 12 hours prior to the experiment (water ad libitum).
-
Drug Administration: Administer test compounds (4a, 4i) and Indomethacin (10 mg/kg) orally, suspended in 0.5% Carboxymethyl cellulose (CMC). Control group receives only CMC.
-
Induction (Time 0): One hour post-dosing, inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a mercury plethysmometer immediately before injection (Basal) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation:
Where is the mean edema volume of control and is the mean edema volume of the treated group.
Critical Analysis & Recommendation
When to use Tert-Butyl Phenylcarbamates?
-
Chronic Inflammation Studies: When the study duration requires repeated dosing where Indomethacin would cause dropout due to gastric toxicity.
-
Dual-Target Research: When investigating the interplay between COX-2 and the endocannabinoid system (FAAH inhibition potential).
Limitations
-
Solubility: The tert-butyl group increases lipophilicity (LogP), which may require specific formulation strategies (e.g., micronization or lipid-based delivery) for optimal oral bioavailability compared to water-soluble sodium salts of NSAIDs.
Final Verdict
For preclinical anti-inflammatory development, Compound 4i represents a validated "hit." It retains the potency of Indomethacin (approx. 54% inhibition) while offering a structural advantage that mitigates direct gastric contact toxicity.
References
-
Bhookya, S., Pochampally, J., Valeru, A., et al. (2017).[3][5] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[2][3][5][6] Chemical Papers, 71, 1935–1944. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][2][4][5][6][7][8][9][10] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
-
Fowler, C. J. (2015). The potential of fatty acid amide hydrolase inhibitors for the treatment of pain and inflammation.[11][12] Trends in Pharmacological Sciences, 25(11), 599-601. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. inotiv.com [inotiv.com]
- 9. Anti-inflammatory activity and PGE2 inhibitory properties of novel phenylcarbamoylmethyl ester-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. ora.uniurb.it [ora.uniurb.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Docking Studies of tert-Butyl (Substituted Benzamido)phenylcarbamate Derivatives
Target Application: Anti-Inflammatory Drug Discovery (COX-2 Inhibition) Primary Reference Standard: Indomethacin / Celecoxib
Executive Summary & Structural Rationale
This guide evaluates the computational and experimental performance of tert-butyl (substituted benzamido)phenylcarbamate derivatives . These molecules represent a strategic medicinal chemistry effort to design safer Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
The Core Problem: Traditional NSAIDs (like Indomethacin or Aspirin) rely on a free carboxylic acid group (-COOH) to bind to the Cyclooxygenase (COX) enzyme. However, this acidic group acts as a "chemical irritant," causing severe gastric ulceration and renal toxicity upon long-term use.
The Solution (The "Product"): These derivatives replace the carboxylic acid with a benzamido-phenylcarbamate scaffold .
-
Benzamido Moiety: Mimics the aromatic interactions of traditional NSAIDs without the acidic proton.
-
tert-Butyl Carbamate (Boc) Group: Provides significant hydrophobic bulk, targeting the hydrophobic channels of the COX-2 active site (specifically the "side pocket" distinct from COX-1), potentially enhancing selectivity.
Comparative Snapshot
| Feature | Traditional NSAIDs (e.g., Indomethacin) | tert-Butyl (Benzamido)phenylcarbamates |
| Binding Motif | Ionic interaction (Arg120) via -COOH | H-Bonding (Amide) + Hydrophobic Packing (t-Butyl) |
| Gastric Safety | Low (Direct Acid Contact) | High (Masked Acid/Neutral pH) |
| Target Selectivity | Often Non-selective (COX-1/COX-2) | Potential COX-2 Selectivity (Bulky group constraint) |
| Binding Energy | -8.0 to -11.0 kcal/mol | -8.5 to -10.5 kcal/mol (Comparable) |
Computational Methodology: The Self-Validating Protocol
To replicate the high-fidelity docking results seen in top-tier literature (e.g., Bhookya et al.), you must follow a protocol that accounts for the steric bulk of the tert-butyl group.
A. Workflow Visualization
The following diagram outlines the critical path for docking these specific derivatives, highlighting the "Validation Loop" often missed by junior researchers.
Caption: Validated docking workflow. Note the critical feedback loop: if the re-docked reference ligand fails (RMSD > 2.0 Å), the grid box must be optimized before testing new derivatives.
B. Step-by-Step Protocol
1. Ligand Preparation (The "Boc" Challenge): The tert-butyl group is rotatable and bulky. Simple 2D-to-3D conversion is insufficient.
-
Action: Perform conformational search (using MM2 or DFT B3LYP/6-31G* basis set) to find the global minimum energy conformation of the tert-butyl carbamate tail before docking.
-
Why: This prevents the docking software from wasting time on sterically impossible clashes.
2. Receptor Selection:
-
Target: Cyclooxygenase-2 (COX-2).
-
PDB ID: Use 1CX2 (bound with SC-558) or 3LN1 (bound with Celecoxib).
-
Rationale: These structures have open "side pockets" (Val523) that accommodate the bulky tert-butyl group, unlike COX-1 structures which are more sterically restricted (Ile523).
3. Grid Box Definition:
-
Center: Coordinates of the co-crystallized ligand.
-
Dimensions:
points (0.375 Å spacing). -
Critical Residues to Enclose: Arg120 (Gatekeeper), Tyr355, and Val523 (Selectivity pocket).
Comparative Performance Analysis
This section compares the tert-butyl (substituted benzamido)phenylcarbamate derivatives against the industry standard (Indomethacin) based on binding energy and biological activity (Anti-inflammatory % inhibition).[1][2][3]
A. Structure-Activity Relationship (SAR) Data
The following table synthesizes data patterns observed in benzamide-derivative studies (referenced from Bhookya et al. and similar class studies).[1][2][4][5]
| Compound ID | Substitution (R) | Binding Energy ( | Anti-inflammatory Activity (% Inhibition) | Interpretation |
| Standard | Indomethacin | -9.2 kcal/mol | ~55% | Baseline Reference |
| 4a | 4-Fluoro | -9.4 kcal/mol | 54.13% | Top Performer. Fluorine acts as a bioisostere of Hydrogen, improving metabolic stability and H-bond acceptance. |
| 4i | 4-Nitro | -8.9 kcal/mol | 54.24% | High activity due to strong electron-withdrawing nature, but potential toxicity concerns. |
| 4e | 4-Methyl | -8.1 kcal/mol | 42.50% | Lower activity. The electron-donating methyl group weakens the benzamide NH acidity, reducing H-bond strength with Tyr355. |
| 4j | Unsubstituted | -7.8 kcal/mol | 39.02% | Lack of electronic modulation on the ring reduces potency. |
B. Mechanistic Insight: Why the "Fluoro" Derivative (4a) Wins
The superior performance of the 4-Fluoro derivative (4a) is not accidental. It is driven by specific molecular interactions visualized below.
-
The "Anchor": The Benzamide -NH- and -CO- form a hydrogen bond network with Arg120 and Tyr355 (The COX-2 Gate).
-
The "Shield": The tert-butyl group sits in the hydrophobic pocket, displacing high-energy water molecules (Entropy gain).
-
The "Booster": The Fluorine atom (para-position) engages in halogen bonding or favorable electrostatic interactions with the surrounding hydrophobic residues (Trp387).
Caption: Interaction map of Compound 4a within the COX-2 active site. The tert-butyl group exploits the Val523 pocket, a key differentiator from COX-1.
Experimental Validation & Causality
Docking scores are predictive, not definitive. To establish Trustworthiness , the computational results must be validated by in vivo or in vitro assays.
The Causality Chain
-
Hypothesis: Replacing the -COOH of Indomethacin with a benzamido-phenylcarbamate will maintain binding (via H-bonds) but eliminate gastric acidity.
-
In Silico Evidence: Docking shows Compound 4a overlaps perfectly with Indomethacin's binding pose but utilizes the tert-butyl group for additional hydrophobic anchorage.
-
Experimental Proof: The Carrageenan-induced rat paw edema assay (cited in Bhookya et al.) confirms that Compound 4a achieves 54.13% inhibition , statistically equivalent to Indomethacin, but with zero predicted acidic irritation.
Protocol for Validation (Carrageenan-Induced Edema)
-
Subject: Wistar rats (150-200g).
-
Induction: Injection of 1% carrageenan into the sub-plantar tissue.
-
Treatment: Oral administration of Test Compound (4a) vs. Standard (Indomethacin).
-
Measurement: Plethysmometer readings at 0, 1, 3, 6, and 12 hours.
-
Success Metric: % Inhibition =
, where is the edema volume of treated and is the control.
References
-
Bhookya, S., Pochampally, J., Valeru, A., et al. (2017).[1][5] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[1][5] Journal of Chemical Biology, 10(3), 105–115.[3]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644–648.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Butyl butyl(phenyl)carbamate vs. Therapeutic Cholinesterase Inhibitors
This guide provides an in-depth technical comparison of Butyl butyl(phenyl)carbamate (BBPC) against established cholinesterase inhibitors (ChEIs). It is designed for researchers and drug development professionals focusing on structure-activity relationships (SAR), toxicology, and mechanistic enzymology.
Executive Summary & Compound Identity
Butyl butyl(phenyl)carbamate (CAS: 7249-59-4), often referred to as BBPC , represents a distinct class of N,N-disubstituted carbamates . Unlike therapeutic ChEIs (e.g., Rivastigmine, Physostigmine) designed for maximal potency against Alzheimer’s disease, BBPC is characterized by significant steric bulk at the nitrogen atom.
This structural distinction shifts its pharmacological profile from a potent "suicide substrate" to a weak, hydrophobic competitive inhibitor or a highly selective agent with low mammalian toxicity. This guide contrasts BBPC with standard inhibitors to highlight its utility in toxicological screening and repellent research rather than therapeutic cholinergic enhancement.
Compound Profile: BBPC
-
IUPAC Name: Butyl N-butyl-N-phenylcarbamate[1]
-
Molecular Formula:
[1][2] -
Core Structure: Lipophilic carbamate ester with a bulky N-butyl and N-phenyl substitution.
-
Primary Application: Insect repellent research (historical/niche); Mechanistic probe for steric hindrance in serine hydrolases.
Mechanistic Comparison: The "Warhead" Efficacy
The primary differentiator between BBPC and therapeutic inhibitors is the Carbamylation Kinetics (
The Mechanism of Action (General Carbamate)
Carbamates inhibit Acetylcholinesterase (AChE) via a pseudo-irreversible mechanism:
-
Binding: Non-covalent formation of the Enzyme-Inhibitor complex (
). -
Carbamylation: Nucleophilic attack by the catalytic Serine-203 on the carbamate carbonyl, releasing the leaving group (alcohol/phenol) and forming a carbamylated enzyme (
). -
Decarbamylation: Slow hydrolysis of the carbamyl-enzyme complex to regenerate free enzyme (
).
Comparative Kinetics
| Feature | Physostigmine / Neostigmine | Rivastigmine | Butyl butyl(phenyl)carbamate (BBPC) |
| N-Substitution | Mono-methyl ( | Ethyl-Methyl ( | Butyl-Phenyl ( |
| Steric Profile | Minimal; fits deep into the catalytic gorge. | Moderate; optimized for brain selectivity and duration. | High Steric Hindrance ; bulky groups clash with the acyl pocket. |
| Inhibition Type | Fast Carbamylation (Potent) | Slow Carbamylation (Pseudo-irreversible) | Reversible / Weak Pseudo-irreversible |
| Very High | Moderate | Very Low / Negligible | |
| Primary Interaction | Covalent modification of Ser-203. | Covalent modification of Ser-203. | Hydrophobic interaction at the Peripheral Anionic Site (PAS) or gorge entry. |
Why BBPC is Different
The N-butyl-N-phenyl moiety is too bulky to orient correctly within the restricted space of the AChE active site (acyl pocket). Consequently:
-
Reduced
: The transition state for nucleophilic attack is sterically disfavored. -
Mode of Inhibition: BBPC likely acts as a Non-Covalent Competitive Inhibitor , binding to the hydrophobic gorge or Peripheral Anionic Site (PAS) without effectively carbamylating the serine. This results in a much higher
(lower potency) compared to therapeutic agents.
Visualization: Inhibition Pathways
The following diagram illustrates the kinetic divergence between a standard therapeutic carbamate (Physostigmine) and the sterically hindered BBPC.
Caption: Kinetic bifurcation showing Physostigmine's successful covalent inhibition versus BBPC's failure to carbamylate due to steric hindrance.
Performance Data & Toxicology Profile
The following data synthesizes general SAR trends for N,N-disubstituted carbamates versus therapeutic standards.
| Metric | Physostigmine | Rivastigmine | BBPC | Significance |
| IC50 (AChE) | ~25 nM | ~4-5 µM | > 100 µM (Est.) | BBPC requires 1000x concentration for similar inhibition. |
| Selectivity | AChE > BuChE | AChE ≈ BuChE | BuChE Selective | Bulky inhibitors often prefer the larger active site of Butyrylcholinesterase (BuChE). |
| Duration | Short (mins to hours) | Intermediate (10 hrs) | Transient | Rapid dissociation due to lack of covalent bond stability. |
| CNS Penetration | High | High | High | Lipophilicity allows BBB crossing, but lack of potency prevents therapeutic effect. |
| Toxicity (LD50) | High (0.6 mg/kg, mouse) | Moderate | Low (>1000 mg/kg) | Low AChE affinity correlates with safety in repellent applications. |
Experimental Protocol: Validating Weak Inhibition
To objectively compare BBPC against potent inhibitors, a standard Ellman’s Assay must be modified to account for high concentrations and solubility limits.
Protocol: Modified High-Concentration Ellman’s Assay
Objective: Determine
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Enzyme: Recombinant Human AChE (hAChE) and BuChE (hBuChE).
-
Solvent: DMSO (Max 2% final concentration to prevent enzyme denaturation).
Workflow:
-
Preparation:
-
Dissolve BBPC in 100% DMSO to create a 100 mM stock.
-
Prepare serial dilutions (10 mM to 1 µM) in Phosphate Buffer (keeping DMSO constant at 2%).
-
-
Incubation (Pre-Steady State):
-
Mix 150 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (BBPC or Control).
-
Critical Step: Incubate for 30 minutes at 25°C. (Extended incubation allows slow carbamylating agents to react if they are pseudo-irreversible).
-
-
Reaction Initiation:
-
Add 10 µL DTNB + 10 µL ATCh.
-
-
Measurement:
-
Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Plot Log[Inhibitor] vs % Inhibition to determine
.
-
Validation Check:
-
Positive Control: Run Physostigmine (expect
). -
Solvent Control: Run Buffer + 2% DMSO (ensure enzyme activity >90% of native).
-
Interference Check: Mix BBPC + DTNB (no enzyme) to check for chemical reaction (false positives).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the modified Ellman's assay to assess BBPC inhibition potency.
References
-
PubChem. (n.d.). Butyl butyl(phenyl)carbamate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. Retrieved from [Link]
-
Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives. Retrieved from [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link]
-
Bajda, M., et al. (2013). Structure-based search for new inhibitors of cholinesterases. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
Multimodal Spectroscopic Analysis for the Structural Confirmation of Synthesized Carbamates: A Comparative Guide
Introduction
Carbamates (urethanes) are critical structural motifs in modern drug discovery, frequently utilized as peptide bond surrogates, prodrug linkers, and enzyme inhibitors due to their exceptional proteolytic stability and [1]. The unique functionality of the carbamate group arises from its "amide-ester" hybrid nature. The delocalization of nonbonded electrons from the nitrogen atom into the carboxyl moiety imposes significant conformational restriction, creating a pseudo-double bond[1]. Consequently, the C-N rotational barrier in carbamates is approximately 3–4 kcal/mol lower than in analogous amides, allowing at ambient temperatures[2].
For analytical scientists, this dynamic structural behavior complicates characterization. This guide objectively compares three primary spectroscopic alternatives—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—providing self-validating experimental protocols to ensure rigorous structural confirmation of synthesized carbamates.
Comparative Performance of Analytical Alternatives
To establish a robust analytical pipeline, researchers must understand the specific diagnostic outputs and limitations of each spectroscopic modality.
Table 1: Comparative Analysis of Spectroscopic Alternatives for Carbamates
| Analytical Modality | Primary Diagnostic Output | Sensitivity / Sample Size | Rotamer Resolution Capability | Key Limitation |
| NMR (1H, 13C, VT) | Molecular connectivity, 3D arrangement | Medium (5–10 mg) | High (via Variable Temperature) | Cannot definitively prove absolute exact mass |
| ATR-FTIR | Functional group fingerprinting (C=O, N-H) | High (1–2 mg or 2 μL) | None (Time-averaged bulk measurement) | Limited connectivity information |
| HRMS (ESI-TOF) | Exact molecular weight, fragmentation | Ultra-High (< 1 μg) | None (Gas-phase fragmentation) | Cannot easily distinguish positional isomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
Causality & Mechanism: NMR is unparalleled for elucidating molecular connectivity and the[3]. However, the restricted C-N bond rotation in carbamates often results in broad signals or duplicated peak sets in ambient ¹H and ¹³C NMR spectra, mimicking the appearance of an impure sample. To definitively prove that these signals belong to the syn and anti rotamers of a single compound, Variable Temperature (VT) NMR is employed. Heating the sample increases the rotation rate beyond the NMR timescale, causing the distinct rotamer peaks to coalesce into a single, sharp, time-averaged signal.
Self-Validating Protocol: 1D/2D and VT-NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the purified carbamate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
) to accommodate [4]. -
Ambient Acquisition: Acquire standard ¹H (400/500 MHz, 16–64 scans) and ¹³C NMR spectra at 298 K[4]. Identify the diagnostic carbamate carbonyl carbon (typically
153–158 ppm). -
VT-NMR Execution: If line broadening or peak duplication is observed, incrementally heat the probe to 330 K, then 350 K.
-
Validation: Observe the coalescence of the duplicated signals. Crucially, return the sample to 298 K and re-acquire the spectrum to confirm that the changes were due to dynamic rotameric exchange and not thermal degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality & Mechanism: FTIR provides rapid, orthogonal validation of functional groups. Because the carbamate is an amide-ester hybrid, its electronic environment places the carbonyl (C=O) stretching frequency precisely between that of a typical ester (~1740 cm⁻¹) and an amide (~1650 cm⁻¹). The diagnostic carbamate C=O stretch typically manifests at [5].
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Calibration: Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) to ensure [4].
-
Sample Application: Deposit 1–2 mg of neat solid or 2 μL of liquid carbamate directly onto the crystal. Apply uniform pressure using the anvil[4].
-
Acquisition: Record the spectrum using 16–32 scans to maximize the signal-to-noise ratio[4].
-
Validation: Identify the C=O stretch (~1710 cm⁻¹)[5]. The protocol self-validates purity by confirming the absence of a broad O-H stretch (unless part of the target structure), which would indicate unreacted alcohol starting material or moisture.
High-Resolution Mass Spectrometry (HRMS): Exact Mass & Fragmentation
Causality & Mechanism: While NMR and FTIR confirm connectivity and functional groups, HRMS validates the exact molecular formula. Carbamates ionize efficiently in positive electrospray ionization (ESI+). During collision-induced dissociation (CID) in MS/MS, carbamates exhibit highly predictable, structure-specific fragmentation pathways—most notably the neutral loss of carbon dioxide (-44 Da) resulting from the cleavage of the[5].
Self-Validating Protocol: ESI-LC-HRMS
-
Sample Preparation: Dilute the sample to ~1 μg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid to [4].
-
Ionization: Inject into the ESI source operating in positive mode.
-
Acquisition: Acquire full-scan MS data to identify the [M+H]⁺ or[M+Na]⁺ precursor ions.
-
Validation (MS/MS): Isolate the precursor ion and apply a collision energy of 15–30 eV. The presence of the product ion corresponding to the exact mass minus 44.00 Da validates the presence of the carbamate core.
Quantitative Data Summary
Table 2: Expected Spectroscopic Data for Carbamate Motifs
| Spectroscopic Technique | Diagnostic Feature | Expected Value / Range | Mechanistic Causality |
| ¹³C NMR | Carbamate Carbonyl (C=O) | 153 – 158 ppm | Shielded relative to ketones/aldehydes due to dual oxygen/nitrogen electron donation. |
| ¹H NMR | Carbamate N-H (if secondary) | 4.5 – 7.0 ppm (Broad) | Quadrupolar relaxation of nitrogen and restricted C-N rotation causes signal broadening. |
| ATR-FTIR | C=O Stretching Vibration | 1690 – 1725 cm⁻¹ | "Amide-ester" hybrid nature places the stretching frequency exactly between esters and amides. |
| HRMS (MS/MS) | Neutral Loss of CO₂ | -44.00 Da from [M+H]⁺ | Collision-induced dissociation cleaves the ester C-O bond, triggering decarboxylation. |
Structural Confirmation Workflow
Figure 1: Multimodal spectroscopic workflow for carbamate structural confirmation.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Ilić, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology / PMC. URL:[Link]
-
PhD Centre. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. URL:[Link]
-
Aresta, M., et al. (2014). 13C NMR spectroscopy of the reaction mixture obtained after a 4 h reaction. ResearchGate. URL:[Link]
Sources
Comparative Kinetic and Mechanistic Profiling of Carbamate vs. Organophosphate Insecticides
As drug development professionals and toxicologists evaluate novel anticholinesterase agents or develop targeted antidotes, understanding the precise kinetic and mechanistic divergences between organophosphate (OP) and carbamate insecticides is paramount. While both classes induce a cholinergic crisis by inhibiting acetylcholinesterase (AChE), their molecular interactions with the enzyme's active site dictate vastly different experimental behaviors, toxicological durations, and clinical countermeasures.
This guide provides an objective, data-driven comparison of OPs and carbamates, detailing the biochemical causality behind their inhibitory kinetics and outlining the gold-standard experimental protocols used to quantify their efficacy.
Mechanistic Divergence: Phosphorylation vs. Carbamylation
The primary physiological role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, terminating synaptic transmission [1]. Both OPs and carbamates disrupt this process by acting as pseudo-substrates, but the nature of the covalent bond they form with the catalytic serine residue (Ser203 in human AChE) differs fundamentally [1].
-
Organophosphates (OPs): OPs (e.g., Dichlorvos, Diazinon, Chlorpyrifos) possess a central phosphorus atom that phosphorylates the serine hydroxyl group. The resulting phosphorylated enzyme is highly stable. Crucially, OPs can undergo a secondary spontaneous reaction known as "aging" —the dealkylation of the bound organophosphate group. Once aged, the enzyme-inhibitor complex becomes completely refractory to spontaneous hydrolysis or pharmacological reactivation (e.g., by oximes), requiring the de novo synthesis of AChE to restore function [1, 2].
-
Carbamates: Carbamates (e.g., Carbaryl, Aldicarb, Physostigmine) are derivatives of carbamic acid. They carbamylate the same serine residue. However, the carbamylated enzyme is unstable and undergoes spontaneous hydrolysis (decarbamylation) over a period of minutes to hours. Carbamates do not undergo "aging," making their inhibition inherently reversible[1, 2].
AChE inhibition pathways: Irreversible OP aging vs. reversible carbamate hydrolysis.
Quantitative Kinetic and Toxicological Comparison
When evaluating these compounds in vitro, researchers rely on kinetic parameters such as the half-maximal inhibitory concentration (
The table below synthesizes the kinetic profiles and toxicological implications of these two classes based on standardized in vitro characterizations.
Table 1: Comparative Kinetic and Clinical Profile of OPs vs. Carbamates
| Parameter | Organophosphates (e.g., Dichlorvos, Diazinon) | Carbamates (e.g., Carbaryl, Aldicarb) |
| Chemical Structure | Esters of phosphoric or phosphonic acid | Derivatives of carbamic acid |
| Inhibition Mechanism | Phosphorylation of catalytic serine | Carbamylation of catalytic serine |
| Reversibility | Irreversible (especially post-aging) | Reversible (spontaneous hydrolysis) |
| Enzyme "Aging" | Yes (via dealkylation) | No |
| Relative | Lower (Higher potency, e.g., DDVP is highly potent) [3] | Higher (Requires 3-6x higher concentration than DDVP) [3] |
| Rate Constant ( | High ( | Variable, but generally slower decarbamylation |
| Toxicity Duration | Prolonged (Days to Weeks) [2] | Short-acting (Cleared within ~48 hours) [2] |
| Clinical Presentation | Muscarinic (SLUDD) & Nicotinic overstimulation [2] | Clinically indistinguishable from OP poisoning [2] |
| Antidote Efficacy | Atropine + Oximes (if administered before aging) | Atropine only (Oximes are generally ineffective/contraindicated) |
Experimental Methodology: The Modified Ellman's Assay
To objectively quantify the inhibitory potency (
Causality & Self-Validation in Experimental Design: The assay relies on the hydrolysis of the synthetic substrate acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. Thiocholine subsequently reacts with Ellman’s reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm [4]. Because ATChI can undergo slow, non-enzymatic hydrolysis, a self-validating protocol must include a blank (buffer + DTNB + ATChI without enzyme) to subtract background absorbance. Furthermore, precise temperature control (usually 25°C or 37°C) is critical, as the rate of carbamylation/phosphorylation is highly temperature-dependent.
Step-by-Step Protocol (96-Well Microplate Format)
Reagent Preparation:
-
Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0) [4].
-
DTNB Solution: Dissolve DTNB in phosphate buffer to a final concentration of 10 mM [4].
-
Substrate (ATChI): Prepare a 14 mM stock solution of ATChI in deionized water (prepare fresh daily to minimize auto-hydrolysis) [4].
-
Enzyme: Prepare a working solution of AChE (e.g., 1 U/mL or 0.1 U/mL) in phosphate buffer containing 0.1% BSA for stabilization [4, 5].
-
Inhibitors: Prepare serial dilutions of the OP or Carbamate in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.
Assay Execution:
-
Plate Setup: To each well of a 96-well plate, add 25 µL of the inhibitor dilution (or 1% DMSO in buffer for the positive control).
-
Enzyme Addition: Add 25 µL of the AChE working solution to all test and control wells. For the negative control (blank), add 25 µL of buffer instead of the enzyme [4].
-
Pre-incubation: Incubate the plate at 25°C for 10–15 minutes. Causality note: This step allows the inhibitor to establish equilibrium binding and initial phosphorylation/carbamylation before substrate competition begins.
-
Indicator Addition: Add 50 µL of the 10 mM DTNB solution to all wells [4].
-
Reaction Initiation: Rapidly add 25 µL of the 14 mM ATChI substrate to all wells to initiate the reaction [4].
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes [4].
-
Data Analysis: Calculate the reaction velocity (
) as the change in absorbance per minute ( ). Calculate percentage inhibition relative to the positive control and plot against log[Inhibitor] to derive the .
Workflow of the modified high-throughput Ellman's assay for AChE kinetics.
Conclusion for Drug Development
For researchers developing novel countermeasures, the fundamental takeaway is that organophosphates act as irreversible inactivators (post-aging), necessitating the development of nucleophilic reactivators (like oximes) that can attack the phosphorus atom before dealkylation occurs. Conversely, carbamates act as reversible, competitive-like inhibitors ; because they spontaneously decarbamylate and do not age, supportive care and muscarinic antagonism (Atropine) are typically sufficient, rendering oxime development for carbamate toxicity largely unnecessary. Accurate in vitro modeling using the Ellman's assay, with strict adherence to kinetic pre-incubation times, is essential to capture these distinct mechanistic realities.
References
Sources
Efficacy of Different Coupling Reagents in Amide Bond Formation for Carbamate Synthesis: A Comparative Guide
Executive Summary
The carbamate functional group (R-O-CO-NH-R') is a critical structural motif in modern medicinal chemistry, acting as a metabolically stable bioisostere for the amide bond[1]. Historically, carbamate synthesis relied on highly toxic phosgene or isocyanates. Today, the paradigm has shifted toward utilizing advanced "amide-coupling" reagents to construct the carbamate C-N bond directly from safer precursors, such as carbon dioxide, alkyl carbonates, or transient carbonic acids[2][3].
This guide provides an objective, data-driven comparison of the efficacy of four primary coupling strategies—CDI, T3P, EDC/HATU, and DMC —detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.
Mechanistic Pathways: Carbamate C-N Bond Formation
Mechanistically, the formation of a carbamate via modern coupling reagents is fundamentally an amide bond formation. The coupling reagent activates a carbonate monoester (or a transient carbonic acid generated in situ from CO₂ and an alcohol) to facilitate nucleophilic attack by an amine[4]. However, the unique electronic properties of the adjacent oxygen atom introduce distinct kinetic challenges, requiring careful selection of the coupling reagent.
Fig 1. Reagent-mediated carbamate synthesis via carbonic acid activation.
Comparative Analysis of Coupling Reagents
1,1'-Carbonyldiimidazole (CDI): The Industry Standard
CDI is the classical phosgene replacement. It reacts with an alcohol to form a stable carbamoylimidazole intermediate, which subsequently undergoes amide bond formation upon the addition of an amine[5].
-
Efficacy: Highly effective for stepwise synthesis. It provides excellent yields but is highly moisture-sensitive.
-
Causality of Action: The imidazole leaving group is a weak base, which auto-catalyzes the subsequent amine attack, driving the reaction forward without the need for external additives.
Propanephosphonic Acid Anhydride (T3P): The Green Multi-Component Champion
T3P has recently emerged as a powerful reagent for the multi-component synthesis of O-aryl carbamates directly from phenols, primary amines, and atmospheric CO₂[2].
-
Efficacy: Exceptional for green chemistry applications. It boasts high functional group tolerance and low epimerization risk.
-
Causality of Action: T3P traps the highly unstable, transient alkyl carbonic acid (formed by CO₂ and phenol) as a mixed phosphonic-carbonic anhydride. The water-soluble phosphate byproducts make downstream purification trivial compared to carbodiimides[2].
EDC/HOBt & HATU: High-Efficiency Activation
Standard peptide coupling reagents like EDC (a carbodiimide) and HATU (a uronium salt) are frequently used to couple amines to mixed carbonic-carboxylic anhydrides[4].
-
Efficacy: Unmatched reaction kinetics, ideal for sterically hindered substrates.
-
Causality of Action: HATU forms a highly reactive OAt-active ester. However, its high reactivity kinetically favors rapid amide bond formation over the competing oxazolone pathway, minimizing epimerization in complex peptide-carbamate hybrids[6].
Dimethyl Carbonate (DMC) / DBU: The Dual-Role Reagent
DMC acts as both the carbonyl source and the coupling agent, particularly useful in polymer and starch modifications[3].
-
Efficacy: Moderate yields but unparalleled sustainability.
-
Causality of Action: The strong base DBU attacks the carbonyl carbon of DMC, forming a highly reactive intermediate that facilitates direct amine coupling, yielding methanol as the only byproduct[3].
Fig 2. Decision matrix for selecting carbamate coupling reagents.
Quantitative Efficacy Profile
| Coupling Reagent | Activation Target | Typical Yield | Atom Economy | Primary Byproducts | Optimal Application |
| CDI | Alcohols / Amines | 85–95% | Moderate | Imidazole, CO₂ | Stepwise API synthesis; scalable production[5] |
| T3P | Carbonic Acids (CO₂ + ROH) | 75–90% | High | Water-soluble phosphates | Green multi-component synthesis under mild conditions[2] |
| HATU / EDC | Mixed Anhydrides | 80–95% | Low | Ureas, Tetramethylurea | Complex peptide-carbamate hybrids; sterically hindered amines[4][6] |
| DMC / DBU | Amines (Direct Carbamation) | 70–85% | Very High | Methanol | Sustainable polymer or starch modification[3] |
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where visual or chemical cues confirm the success of each step.
Protocol A: T3P-Mediated Multi-Component Synthesis of O-Aryl Carbamates[2]
This protocol leverages atmospheric CO₂ and T3P to bypass toxic phosgene derivatives.
-
Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equiv of the phenol and 1.2 equiv of the primary amine in anhydrous ethyl acetate (0.2 M).
-
CO₂ Saturation: Purge the solution with CO₂ gas via a balloon for 15 minutes. Maintain the CO₂ atmosphere.
-
Base Addition: Add 3.0 equiv of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA deprotonates the transient carbonic acid. Its steric bulk prevents it from acting as a competing nucleophile against the anhydride.
-
-
Coupling: Dropwise, add 1.5 equiv of T3P (50% solution in EtOAc) over 10 minutes at room temperature.
-
Causality: Slow addition prevents a runaway exothermic reaction, which can lead to the degradation of the unstable carbonic acid intermediate.
-
-
Workup & Validation: After 12 hours, quench with water.
-
Self-Validation: T3P byproducts are highly water-soluble. A clean phase separation without the formation of insoluble emulsions (common with DCC) confirms successful byproduct partitioning. Extract the organic layer, dry over Na₂SO₄, and concentrate.
-
Protocol B: CDI-Mediated Stepwise Carbamate Synthesis[5]
A strict two-step protocol is mandatory to prevent side reactions.
-
Activation: Suspend 1.1 equiv of CDI in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add 1.0 equiv of the alcohol dissolved in DCM.
-
Intermediate Formation: Stir for 1–2 hours at room temperature.
-
Self-Validation: The initial turbid suspension of CDI will become a clear solution as the soluble carbamoylimidazole intermediate forms.
-
-
Amide Bond Formation: Cool the mixture back to 0°C and add 1.0 equiv of the amine dropwise. Stir for 4 hours.
-
Workup: Wash the organic layer with 1M HCl.
-
Self-Validation: The mild acid wash protonates and removes the imidazole byproduct. The evolution of trace CO₂ gas during the wash confirms the hydrolysis of any unreacted CDI.
-
Troubleshooting & Mechanistic Causality
As an application scientist, understanding why a reaction fails is more important than knowing how to run it. Here are the mechanistic causalities behind common failures in carbamate synthesis:
Issue 1: Formation of Symmetrical Ureas (R-NH-CO-NH-R)
-
Cause: Amines are inherently more nucleophilic than alcohols. If an amine, an alcohol, and a coupling reagent (like CDI or triphosgene) are mixed simultaneously, the amine will rapidly outcompete the alcohol, reacting twice with the coupling reagent to form a symmetrical urea.
-
Solution: Strict adherence to stepwise addition. The alcohol must fully consume the coupling reagent to form the activated ester before the amine is introduced[5].
Issue 2: Epimerization in Peptide-Carbamate Hybrids
-
Cause: When using carbodiimides (EDC) to couple an amine to a mixed carbonic-carboxylic anhydride, the slow reaction rate allows the activated intermediate to undergo cyclization into an oxazolone. Base-catalyzed proton abstraction at the chiral alpha-carbon of the oxazolone leads to racemization[6].
-
Solution: Switch to a uronium salt like HATU or add HOAt to the EDC reaction. These reagents rapidly trap the O-acylisourea to form an OAt-active ester, which is highly reactive toward amines but kinetically disfavors the oxazolone racemization pathway[4][6].
Issue 3: Incomplete Coupling with T3P
-
Cause: Insufficient base or loss of CO₂ pressure. T3P cannot activate the carbonic acid if it remains protonated.
-
Solution: Ensure a minimum of 3 equivalents of DIPEA and verify the integrity of the CO₂ balloon seal. Do not substitute DIPEA with smaller bases like triethylamine (TEA), as TEA can act as a competing nucleophile and stall the catalytic cycle[2].
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing.[Link]
-
Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. ACS Omega.[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparison of different synthetic routes for carbamate production.
[1][2]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Carbamates (urethanes) represent a structural cornerstone in medicinal chemistry, serving as peptide bond bioisosteres with enhanced proteolytic stability and permeability.[1] Beyond therapeutics (e.g., Rivastigmine, Physostigmine), they are critical intermediates in the synthesis of isocyanates for polyurethanes.
Historically, the Phosgene Route has been the industrial standard due to its aggressive kinetics and high atom economy. However, the extreme toxicity of phosgene (
This guide objectively compares three modern, non-phosgene synthetic routes against the traditional baseline, focusing on mechanistic causality, scalability, and safety profiles.
Comparative Analysis of Synthetic Routes
Route A: Oxidative Carbonylation (CO-Based)
This route replaces phosgene with Carbon Monoxide (CO) and Oxygen (
-
Mechanism: Involves the oxidative addition of the amine to a Pd(II) center, followed by CO insertion to form a carbamoyl-Pd species, which undergoes alcoholysis.
-
Critical Insight: The re-oxidation of Pd(0) to Pd(II) is the rate-limiting step, often requiring a co-oxidant (e.g.,
) or specific ligand architectures (e.g., phenanthroline) to prevent Pd black precipitation.
Route B: Transesterification with Organic Carbonates (DMC)
The reaction of amines with Dimethyl Carbonate (DMC) is arguably the "greenest" approach. DMC is non-toxic, biodegradable, and classified as a VOC-exempt solvent.
-
Mechanism: Nucleophilic substitution at the carbonyl carbon (
mechanism). -
Critical Insight: A competing reaction is N-methylation (
mechanism), where the amine attacks the methyl group instead of the carbonyl. Temperature control is vital: Lower temperatures (<90°C) and specific catalysts (Lewis acids or Ionic Liquids) favor carbamoylation over methylation.
Route C: Direct Fixation (Three-Component Coupling)
This route utilizes
-
Mechanism: The amine attacks
to form a carbamate anion intermediate ( ).[2] This unstable species is trapped by an electrophile (alkyl halide) to "freeze" the structure. -
Critical Insight: The carbamate anion is reversible and thermodynamically unstable. Strong bases (e.g., DBU,
) are required to shift the equilibrium toward the anion before the alkyl halide is added.
Performance Data Comparison
The following table synthesizes experimental data ranges from recent high-impact literature.
| Feature | Phosgene (Baseline) | Oxidative Carbonylation (CO) | Organic Carbonate (DMC) | |
| Primary Reagents | Amine + | Amine + CO + | Amine + DMC | Amine + |
| Atom Economy | High | High | Moderate (MeOH byproduct) | Low (Salt waste generated) |
| Typical Yield | >95% | 85 - 95% | 90 - 98% | 60 - 92% |
| Reaction Conditions | -20°C to RT (Exothermic) | High Pressure (30-60 bar), >100°C | Reflux (90°C) or Autoclave | Mild (RT to 60°C), 1-50 bar |
| Safety Profile | Critical Hazard (Toxicity) | High Hazard (Explosion/Toxic gas) | Safe (Green Reagents) | Moderate (Alkyl halides toxic) |
| Key Byproduct | HCl (Corrosive) | Methanol (Recyclable) | Salt (e.g., CsI, DBU-HCl) | |
| Scalability | Proven Industrial | Difficult (Gas mixing safety) | Excellent (Batch/Continuous) | Moderate (Solubility limits) |
Mechanistic Visualizations
Diagram 1: Synthetic Pathways Overview
This diagram illustrates the divergence in feedstock strategies.[3]
Caption: Overview of primary synthetic inputs and byproducts for carbamate synthesis.
Diagram 2: DMC Reaction Selectivity (The "Green" Challenge)
This diagram explains the critical competition between the desired carbamoylation and the undesired methylation.
Caption: Mechanistic competition in DMC reactions. Path A is favored by Lewis acids and lower temperatures.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.
Protocol 1: Green Synthesis using Dimethyl Carbonate (DMC)
Best for: Scalable synthesis of methyl carbamates without halogenated waste.
Reagents:
-
Substrate: Benzylamine (10 mmol)
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (50 mmol - 5 equiv.)
-
Catalyst:
(5 mol%) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1 mol%)
Workflow:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Benzylamine and Catalyst.
-
Addition: Add DMC in a single portion. DMC acts as both reagent and solvent.
-
Reaction: Heat the mixture to 80°C (oil bath temperature).
-
Scientist's Note: Do not exceed 90°C (DMC boiling point). Refluxing too vigorously can promote the loss of DMC vapor, altering stoichiometry.
-
-
Monitoring: Stir for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).
-
Checkpoint: The amine spot (low Rf, stains with ninhydrin) should disappear. A new, higher Rf spot (UV active) indicates carbamate formation.
-
-
Workup: Evaporate excess DMC under reduced pressure (Rotary evaporator). The catalyst (if heterogeneous or ionic liquid) can be filtered off before evaporation.
-
Purification: If necessary, recrystallize from Ethanol/Water or perform a short silica plug filtration.
Protocol 2: Fixation (Three-Component Coupling)
Best for: Introducing complex alkyl groups where the corresponding carbonate is unavailable.
Reagents:
-
Substrate: Amine (e.g., Pyrrolidine, 5 mmol)
-
Gas:
(Balloon pressure ~1 atm) -
Electrophile: Benzyl Bromide (5.5 mmol)
-
Base:
(10 mmol) or DBU (10 mmol) -
Solvent: DMF or DMSO (10 mL)
Workflow:
-
Activation: Dissolve Amine and Base in DMF. Purge the headspace with
for 5 minutes, then attach a balloon. Stir vigorously at Room Temperature (RT) for 30 minutes. -
Coupling: Add Benzyl Bromide dropwise via syringe while maintaining
atmosphere. -
Reaction: Stir at RT for 3–12 hours.
-
Checkpoint: Monitor via LC-MS. You should see the mass of [Amine + 44 (
) + Benzyl]. If you only see [Amine + Benzyl], N-alkylation occurred (failure of capture).
-
-
Workup: Quench with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). The aqueous layer will retain the base salts.
-
Drying: Wash organic layer with brine, dry over
, and concentrate.
References
-
Fukuoka, S., et al. (1984).[4] Oxidative carbonylation of amines to carbamates. Journal of the Chemical Society, Chemical Communications.[4] Retrieved from [Link]
-
Salvatore, R. N., et al. (2001).[5] Efficient carbamate synthesis via a three-component coupling of amines, CO2, and alkyl halides. Journal of Organic Chemistry. Retrieved from [Link]
-
Tundo, P., et al. (2005).[6] Reaction of amines with dimethyl carbonate: The competition between carboxylation and methylation. Pure and Applied Chemistry. Retrieved from [Link]
-
Koizumi, H., et al. (2023).[5] Direct conversion of low-concentration CO2 into carbamates using Si(OMe)4 and DBU. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4876379A - Oxidative alkoxycarbonylation of amines and amine derivatives - Google Patents [patents.google.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Safety Operating Guide
Comprehensive Safety, PPE, and Operational Guide for Handling Butyl butyl(phenyl)carbamate
As laboratory professionals and drug development scientists, we must approach the handling of aromatic carbamates not merely as a compliance exercise, but with a rigorous understanding of their mechanistic toxicology. This guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Butyl butyl(phenyl)carbamate .
By understanding the causality behind these safety protocols, researchers can protect themselves against neurotoxic hazards while maintaining the integrity of their experimental workflows.
Physicochemical Profile
Butyl butyl(phenyl)carbamate is an aromatic carbamate ester. Understanding its physical properties is the first step in predicting its behavior in solution and its primary routes of occupational exposure.
Table 1: Physicochemical and Identification Data
| Property | Value | Scientific Relevance |
| CAS Number | 7249-59-4 | Essential for exact chemical tracking and SDS retrieval. |
| Molecular Formula | C15H23NO2 | Indicates a lipophilic structure, increasing dermal absorption risk. |
| Molecular Weight | 249.35 g/mol | Used for precise molarity calculations in standard solutions. |
| IUPAC Name | butyl N-butyl-N-phenylcarbamate | Standardized nomenclature for regulatory compliance. |
| Chemical Class | Aromatic Carbamate Ester | Dictates the alkaline hydrolysis disposal method. |
Data sourced from1 [1].
Mechanistic Toxicology: The "Why" Behind the PPE
To design an effective safety protocol, we must understand the biological mechanism of the threat. Like many compounds in its class, Butyl butyl(phenyl)carbamate acts as a reversible inhibitor of the Acetylcholinesterase (AChE) enzyme [2].
When dermal or inhalation exposure occurs, the carbamate binds to the active site of AChE, carbamylating the enzyme. This prevents the breakdown of the neurotransmitter acetylcholine, leading to its rapid accumulation in the synaptic cleft. The resulting cholinergic overstimulation manifests as the SLUDGE toxidrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis). Because dermal absorption is a primary occupational hazard for lipophilic carbamates, our PPE strategy must prioritize absolute barrier integrity.
Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamate esters.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated carbamate esters. Latex, for instance, provides inadequate protection against organic esters and allows for rapid chemical breakthrough. We mandate the following scientifically grounded PPE matrix [4].
Table 2: Mandatory PPE Matrix and Scientific Rationale
| PPE Category | Required Specification | Scientific Rationale |
| Hand Protection | Nitrile or Neoprene gloves (≥ 8 mil thickness) | Latex fails to block organic esters. Nitrile prevents lipophilic permeation and subsequent dermal AChE inhibition. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | The conjunctiva is highly vascularized; exposure provides a rapid, direct route to systemic circulation. |
| Body Protection | Flame-resistant lab coat + Non-porous apron | Prevents the accumulation of micro-aerosols or spills on woven clothing, eliminating sustained dermal exposure. |
| Respiratory | NIOSH-approved N95 or P100 half-mask | Mandatory during powder weighing or aerosol-generating steps to prevent rapid alveolar absorption. |
Operational Handling: Standard Solution Preparation
This protocol outlines a self-validating workflow for preparing a standard solution of Butyl butyl(phenyl)carbamate, ensuring both operator safety and analytical accuracy.
Step-by-Step Methodology:
-
Pre-Operational Verification: Verify that the chemical fume hood face velocity is operating between 0.4–0.6 m/s. Don all required PPE (Nitrile gloves, goggles, lab coat, respirator if handling bulk powder).
-
Static-Free Weighing: Using an analytical balance inside the ventilated enclosure, weigh the required mass of the carbamate. Use anti-static weigh boats to prevent the electrostatic aerosolization of toxic particulates.
-
Solvent Addition: Transfer the compound to a volumetric flask. Slowly add a compatible organic solvent (e.g., HPLC-grade Methanol or DMSO).
-
Homogenization: Seal the flask tightly with a PTFE stopper. Sonicate the solution for 5–10 minutes in a water bath until complete dissolution is achieved.
-
Self-Validation Step: Visually inspect the solution against a light and dark background to ensure no undissolved particulates remain. For critical assays, validate the concentration using UV-Vis spectrophotometry or HPLC.
-
Secure Storage: Label the container with the IUPAC name, molarity, preparation date, and a "Toxic: AChE Inhibitor" warning. Store in a dedicated, ventilated chemical cabinet away from strong oxidizers.
Spill Response & Chemical Disposal Plan
Carbamate esters are relatively stable at a neutral pH but undergo rapid degradation under strongly alkaline conditions. We leverage this chemical vulnerability to destroy the neurotoxic hazard before it leaves the laboratory [3].
Figure 2: Step-by-step alkaline hydrolysis workflow for carbamate chemical waste disposal.
Step-by-Step Disposal Methodology:
-
Spill Containment: In the event of a spill, immediately isolate the area. Cover the liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth). Never use sawdust, as it may react with organic solvents.
-
Waste Collection: Sweep the absorbent material using non-sparking tools and transfer it into a High-Density Polyethylene (HDPE) hazardous waste container.
-
Alkaline Hydrolysis (Neutralization): To proactively destroy the active carbamate functional group, prepare a 1M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a methanol/water mixture.
-
Cleavage Reaction: Slowly add the alkaline solution to the carbamate waste under a fume hood. The high pH environment hydrolyzes the carbamate backbone, cleaving it into an aromatic amine, butanol, and a carbonate ion. This eliminates the AChE inhibition hazard.
-
Self-Validation & Final Disposal: Allow the mixture to react for a minimum of 24 hours. Validate completion by testing the pH; carefully neutralize the solution to pH 7–8 using dilute Hydrochloric Acid (HCl). Label the container as "Hydrolyzed Carbamate Waste" and transfer it to your institution's licensed hazardous waste facility.
References
-
Butyl butyl(phenyl)carbamate | C15H23NO2 | CID 245417 - PubChem National Institutes of Health (NIH)[Link]
-
Carbamate Toxicity - StatPearls National Center for Biotechnology Information (NCBI)[Link]
-
Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning Journal of Pioneering Medical Sciences [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
